Product packaging for Edaglitazone(Cat. No.:CAS No. 213411-83-7)

Edaglitazone

Cat. No.: B1671095
CAS No.: 213411-83-7
M. Wt: 464.6 g/mol
InChI Key: HAAXAFNSRADSMK-UHFFFAOYSA-N
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Description

Edaglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. This compound also appears to lower triglyceride and free fatty acid levels.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870240
Record name Edaglitazone
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Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213411-83-7, 892128-35-7, 892128-36-8
Record name Edaglitazone [INN]
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Record name Edaglitazone, (-)-
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Record name Edaglitazone, (+)-
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Record name Edaglitazone
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Record name EDAGLITAZONE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edaglitazone as a PPARγ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. As a member of the thiazolidinedione (TZD) class of drugs, this compound improves insulin sensitivity and is being investigated for its therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding affinity to PPARγ, the subsequent signaling cascade, its effects on gene expression, and the experimental protocols used to elucidate these actions.

Introduction to this compound and PPARγ

This compound (also known as R 483 and BM 131258) is a second-generation thiazolidinedione that exhibits high affinity and selectivity for PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three PPAR isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is predominantly expressed in adipose tissue, but also found in other tissues such as the colon and immune cells.[2][3] It plays a crucial role in the regulation of glucose and lipid homeostasis.[4] Agonism of PPARγ by ligands like this compound leads to a cascade of molecular events that ultimately modulate the expression of genes involved in insulin signaling, lipid storage, and inflammation.[5]

Molecular Mechanism of Action

The mechanism of action of this compound as a PPARγ agonist can be broken down into several key steps: ligand binding, conformational change and co-factor recruitment, heterodimerization with Retinoid X Receptor (RXR), binding to Peroxisome Proliferator Response Elements (PPREs) in the DNA, and subsequent regulation of target gene transcription.

Ligand Binding and Receptor Activation

This compound binds to the ligand-binding domain (LBD) of PPARγ. This binding is characterized by a high affinity and selectivity for PPARγ over other PPAR isoforms. The binding of this compound induces a conformational change in the PPARγ protein. This conformational shift is critical for the dissociation of corepressor proteins and the recruitment of coactivator proteins. Computational studies suggest that the thiazolidinedione head group of this compound forms hydrogen bonds with residues in the "arm I" pocket of the PPARγ LBD, while its hydrophobic tail interacts with "arm II" or the entrance pocket, contributing to its strong binding affinity.

Heterodimerization and DNA Binding

Upon ligand binding and coactivator recruitment, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the transcription of these genes.

Downstream Signaling and Gene Regulation

The activation of PPARγ by this compound leads to the altered expression of a suite of genes involved in various metabolic processes. Key downstream effects include:

  • Enhanced Insulin Sensitivity: this compound promotes the expression of genes involved in insulin signaling, such as Glucose Transporter 4 (GLUT4), which facilitates glucose uptake into cells. It also upregulates the expression of adiponectin, an adipokine that enhances insulin sensitivity in peripheral tissues.

  • Adipogenesis and Lipid Metabolism: As a master regulator of adipogenesis, PPARγ activation by this compound promotes the differentiation of pre-adipocytes into mature adipocytes. This leads to the increased expression of genes involved in lipid uptake and storage, such as Fatty Acid Binding Protein 4 (FABP4) and CD36.

  • Anti-inflammatory Effects: PPARγ activation can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

ParameterReceptorValueReference
EC50 PPARγ35.6 nM
PPARα1053 nM

Table 1: Potency and Selectivity of this compound.

Target GeneEffect of PPARγ AgonistTissue/Cell TypeReference
Adiponectin UpregulationAdipose Tissue
GLUT4 UpregulationAdipose Tissue
FABP4 (aP2) UpregulationAdipose Tissue
CD36 UpregulationAdipose Tissue
Lipoprotein Lipase (LPL) UpregulationAdipose Tissue
PEPCK UpregulationAdipose Tissue

Table 2: Key Target Genes Regulated by PPARγ Agonists like this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the PPARγ receptor.

  • Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for PPARγ.

  • Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for PPARγ competes with unlabeled this compound for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of this compound.

  • Methodology:

    • Receptor Preparation: Prepare membrane fractions from cells or tissues expressing PPARγ.

    • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-rosiglitazone) and varying concentrations of unlabeled this compound.

    • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of this compound to promote the interaction between PPARγ and a coactivator peptide.

  • Objective: To quantify the this compound-dependent recruitment of a coactivator to the PPARγ LBD.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled PPARγ LBD and an acceptor fluorophore-labeled coactivator peptide. Ligand binding induces a conformational change in the LBD that facilitates this interaction, resulting in a FRET signal.

  • Methodology:

    • Reagents: Use a commercially available kit containing a terbium-labeled anti-GST antibody (donor), a GST-tagged PPARγ LBD, and a fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC1).

    • Reaction Setup: In a microplate, combine the GST-PPARγ LBD, the terbium-labeled antibody, the fluorescein-labeled coactivator peptide, and varying concentrations of this compound.

    • Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

    • Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the logarithm of the this compound concentration to determine the EC50 value for coactivator recruitment.

Adipocyte Differentiation Assay

This assay assesses the biological activity of this compound by measuring its ability to induce the differentiation of pre-adipocytes into mature adipocytes.

  • Objective: To evaluate the adipogenic potential of this compound.

  • Principle: Pre-adipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets.

  • Methodology:

    • Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.

    • Induction of Differentiation: Induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with varying concentrations of this compound.

    • Maturation: After the induction period, maintain the cells in a maturation medium containing insulin and the test compound for several days.

    • Staining: Fix the cells and stain the intracellular lipid droplets with Oil Red O.

    • Quantification: Elute the stain from the cells and measure its absorbance using a spectrophotometer to quantify the extent of lipid accumulation. Alternatively, visualize and count the number of differentiated cells using microscopy.

Visualizations

Signaling Pathway of this compound

Edaglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ-Corepressor Complex This compound->PPARg_inactive Binds to PPARγ PPARg_active Active PPARγ-Edaglitazone Complex PPARg_inactive->PPARg_active Conformational Change Corepressor Dissociation RXR RXR Heterodimer PPARγ-RXR Heterodimer RXR->Heterodimer Coactivators Coactivators (e.g., PGC-1α, SRC1) PPARg_active->Coactivators Recruits PPARg_active->Heterodimer Coactivators->Heterodimer Binds to PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Genes (Adiponectin, GLUT4, etc.) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects (↑ Insulin Sensitivity, ↑ Adipogenesis) Proteins->MetabolicEffects Radioligand_Binding_Assay_Workflow start Start receptor_prep Prepare PPARγ Receptor Membranes start->receptor_prep incubation Incubate Membranes with Radioligand and this compound receptor_prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End analysis->end Adipocyte_Differentiation_Workflow start Start culture Culture 3T3-L1 Pre-adipocytes to Confluence start->culture induction Induce Differentiation with Hormonal Cocktail + this compound culture->induction maturation Maintain in Maturation Medium induction->maturation staining Fix and Stain Lipid Droplets with Oil Red O maturation->staining quantification Quantify Lipid Accumulation staining->quantification end End quantification->end

References

Edaglitazone: A Technical Overview of its Chemical Structure and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects and have been a cornerstone in the management of type 2 diabetes. As a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, this compound plays a crucial role in the regulation of glucose and lipid metabolism. This technical guide provides a detailed overview of the chemical structure of this compound and explores the general synthetic pathways employed for the preparation of thiazolidinedione derivatives, offering insights into the potential manufacturing processes for this compound.

Chemical Structure of this compound

This compound is a complex organic molecule featuring a central thiazolidinedione ring system linked to a substituted benzothiophene moiety via an ethoxy bridge.

IUPAC Name: 5-({4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}methyl)-1,3-thiazolidine-2,4-dione[1]

Molecular Formula: C24H20N2O4S2[1]

Molecular Weight: 464.56 g/mol [1]

edaglitazone_structure cluster_core This compound img img

Caption: Chemical structure of this compound.

General Synthesis Pathways for Thiazolidinediones

A generalized synthetic scheme for thiazolidinedione derivatives, which is applicable to the synthesis of compounds like this compound, is outlined below. This pathway involves the reaction of an aldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting benzylidene intermediate.

synthesis_pathway aldehyde Substituted Benzaldehyde reagents1 Piperidine or other base (Knoevenagel Condensation) aldehyde->reagents1 tzd 2,4-Thiazolidinedione tzd->reagents1 intermediate Benzylidene Thiazolidinedione Intermediate reagents2 Reducing Agent (e.g., NaBH4, H2/Pd-C) intermediate->reagents2 final_product Thiazolidinedione Derivative (e.g., this compound) reagents1->intermediate Step 1 reagents2->final_product Step 2

Caption: Generalized synthesis pathway for thiazolidinedione derivatives.

Key Experimental Steps and Data

The synthesis of thiazolidinedione derivatives generally follows two key steps as depicted in the pathway above. The following table summarizes the common reactions and reagents used in these steps, based on analogous syntheses described in various patents.

StepReaction TypeKey Reagents & ConditionsPurpose
1 Knoevenagel CondensationA substituted benzaldehyde, 2,4-thiazolidinedione, and a basic catalyst (e.g., piperidine, sodium acetate) in a suitable solvent (e.g., ethanol, toluene) with heating.Formation of the 5-benzylidene-2,4-thiazolidinedione intermediate.
2 ReductionThe benzylidene intermediate and a reducing agent. Common methods include catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., sodium borohydride).Reduction of the exocyclic double bond to yield the final saturated thiazolidinedione derivative.

Note on Quantitative Data and Specific Protocols: It is important to note that while the general synthetic approach is well-established, specific quantitative data such as reaction yields, precise reagent quantities, and detailed work-up procedures for this compound are proprietary and not publicly available. The development of a specific synthesis protocol would require extensive laboratory optimization of reaction conditions, purification methods, and analytical characterization.

Conclusion

This compound's chemical architecture, centered around the thiazolidinedione pharmacophore, is key to its therapeutic activity. While the precise, industrial-scale synthesis of this compound remains proprietary, an understanding of the general synthetic pathways for this class of compounds provides a solid foundation for researchers and drug development professionals. The Knoevenagel condensation followed by reduction represents a robust and versatile method for the construction of the core thiazolidinedione structure and the introduction of the necessary side chains to achieve the final active pharmaceutical ingredient. Further research into novel synthetic routes could lead to more efficient and cost-effective production methods for this important class of antidiabetic agents.

References

The Biological Activity and Pharmacology of Edaglitazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Edaglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound has been investigated for its potential therapeutic applications, primarily in the context of type 2 diabetes mellitus due to its insulin-sensitizing effects. This technical guide provides an in-depth overview of the biological activity and pharmacology of this compound, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating PPARγ.[1][2] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic processes, including glucose and lipid metabolism, leading to an overall improvement in insulin sensitivity. The binding of this compound to PPARγ induces a conformational change in the receptor, which facilitates the dissociation of corepressors and the recruitment of coactivators, ultimately leading to the transcription of target genes.

Biological and Pharmacological Activities

Antidiabetic and Anti-hyperglycemic Activity

The primary pharmacological effect of this compound is its ability to enhance insulin sensitivity. In preclinical studies involving obese rats, daily oral administration of this compound at a dose of 4.4 mg/kg for 10 days was shown to improve insulin sensitivity. This is achieved through the PPARγ-mediated regulation of genes that influence glucose uptake and utilization in peripheral tissues such as adipose tissue and skeletal muscle.

Antiplatelet Activity

Beyond its metabolic effects, this compound has also demonstrated antiplatelet activity. Studies have shown that this compound can inhibit collagen-induced platelet aggregation in a concentration-dependent manner, with effective concentrations ranging from 3-16 μM. This antiplatelet effect is attributed to its ability to increase intraplatelet levels of cyclic AMP (cAMP) and prevent the collagen-induced decrease in intraplatelet PPARγ levels.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the in vitro activity of this compound.

ParameterReceptorValue (nM)
EC50PPARγ35.6
EC50PPARα1053

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Signaling Pathway

The signaling cascade initiated by this compound binding to PPARγ is crucial for its therapeutic effects. The following diagram illustrates this pathway.

Edaglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ (Inactive) This compound->PPARg_inactive Binds & Activates PPARg_active PPARγ (Active) PPARg_inactive->PPARg_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerizes with RXR and binds to PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Modulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

This compound-PPARγ Signaling Pathway

Experimental Methodologies

The characterization of this compound's pharmacological profile involves a variety of in vitro and in vivo experimental protocols. Below are descriptions of key methodologies.

PPARγ Binding and Activation Assays

To determine the binding affinity and functional activation of PPARγ by this compound, competitive ligand binding assays and reporter gene assays are commonly employed.

  • Ligand Binding Assays: These assays typically use a radiolabeled known PPARγ ligand and measure the ability of this compound to displace it from the receptor's ligand-binding domain. The concentration at which this compound displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

  • Reporter Gene Assays: In these cellular assays, cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase). The cells are then treated with varying concentrations of this compound, and the activation of the reporter gene is measured by quantifying the reporter protein's activity (e.g., luminescence). The EC50 value is determined from the dose-response curve.

In Vitro Platelet Aggregation Assay

The antiplatelet activity of this compound can be assessed using platelet-rich plasma (PRP).

  • PRP Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a platelet-aggregating agent, such as collagen, is added.

  • Treatment: In test samples, the PRP is pre-incubated with different concentrations of this compound before the addition of the aggregating agent.

  • Analysis: The change in light transmittance through the PRP suspension is measured over time to quantify the extent of platelet aggregation. Inhibition of aggregation by this compound is then calculated relative to a control.

In Vitro Glucose Uptake Assay in Adipocytes

A common method to assess the insulin-sensitizing effect of compounds like this compound is to measure glucose uptake in cultured adipocytes (e.g., 3T3-L1 cells).

The following diagram outlines a typical workflow for such an assay.

Glucose_Uptake_Assay_Workflow Start Differentiated Adipocytes (e.g., 3T3-L1 cells) Starvation Serum Starvation (overnight) Start->Starvation Preincubation Pre-incubation with This compound or Vehicle Starvation->Preincubation Insulin_Stimulation Insulin Stimulation (e.g., 100 nM) Preincubation->Insulin_Stimulation Glucose_Addition Addition of Labeled Glucose (e.g., 2-deoxy-D-[3H]glucose) Insulin_Stimulation->Glucose_Addition Incubation Incubation (e.g., 10-15 min at 37°C) Glucose_Addition->Incubation Washing Wash Cells with Ice-cold PBS Incubation->Washing Lysis Cell Lysis Washing->Lysis Measurement Quantify Incorporated Radioactivity (Scintillation Counting) Lysis->Measurement End Data Analysis: Glucose Uptake Rate Measurement->End

Workflow for In Vitro Glucose Uptake Assay
Gene Expression Analysis

To understand the molecular mechanisms underlying this compound's effects, changes in the expression of PPARγ target genes can be analyzed using quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis.

  • Cell/Tissue Treatment: Cells or tissues are treated with this compound for a specific duration.

  • RNA Extraction: Total RNA is isolated from the treated and control samples.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR/Microarray: The cDNA is then used as a template for qRT-PCR with primers specific for target genes (e.g., those involved in glucose and lipid metabolism) or hybridized to a microarray chip to assess genome-wide changes in gene expression.

  • Data Analysis: The relative expression levels of target genes are calculated and compared between the this compound-treated and control groups.

Conclusion

This compound is a potent and selective PPARγ agonist with significant potential in the management of metabolic disorders, particularly type 2 diabetes. Its mechanism of action, centered on the activation of the PPARγ signaling pathway, leads to beneficial effects on insulin sensitivity and glucose homeostasis. Furthermore, its antiplatelet activity suggests a broader pharmacological profile that may have implications for cardiovascular health. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PPARγ modulators in drug discovery and development.

References

The Discovery and Preclinical Development of Edaglitazone (BM 13.1258): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone (BM 13.1258) is a potent and selective second-generation thiazolidinedione (TZD) that emerged from research efforts to identify novel insulin-sensitizing agents for the treatment of type 2 diabetes. As a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism. This document provides an in-depth technical guide on the discovery and preclinical development of this compound, detailing its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its initial evaluation. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction

The thiazolidinedione class of drugs revolutionized the management of type 2 diabetes by targeting the underlying pathophysiology of insulin resistance. This compound was developed as a potent and highly selective agonist for PPARγ, a nuclear receptor that acts as a master regulator of adipogenesis and is centrally involved in the control of glucose and lipid homeostasis. Activation of PPARγ by a ligand like this compound leads to a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. This technical guide synthesizes the available preclinical data on this compound, offering a detailed look at the scientific foundation for its development.

Mechanism of Action: PPARγ Agonism

This compound's primary mechanism of action is its potent and selective agonism of PPARγ.[1] The binding of this compound to the ligand-binding pocket of PPARγ induces a conformational change that facilitates the recruitment of coactivator proteins and the subsequent transcription of genes involved in insulin signaling, glucose transport, and lipid metabolism.

Signaling Pathway

The signaling cascade initiated by this compound binding to PPARγ is depicted below.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (BM 13.1258) PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Binds and Activates PPARg_active Active PPARγ PPARg_inactive->PPARg_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPARg_RXR PPARγ-RXR Heterodimer PPARg_active->PPARg_RXR RXR_active->PPARg_RXR PPRE PPRE (on Target Gene DNA) PPARg_RXR->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Metabolic Proteins (e.g., GLUT4) mRNA->Protein Translation Metabolic Effects Metabolic Effects Protein->Metabolic Effects PPARg_Assay_Workflow start Start cell_culture Culture CV-1 cells (or other suitable cell line) start->cell_culture transfection Transfect cells with: 1. PPARγ expression vector 2. PPRE-luciferase reporter vector cell_culture->transfection plating Plate transfected cells in 96-well plates transfection->plating treatment Treat cells with varying concentrations of this compound (0.1 - 1 µM) plating->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence using a plate-reading luminometer lysis->measurement analysis Analyze data to determine EC50 value measurement->analysis end End analysis->end Glucose_Uptake_Workflow start Start isolation Isolate soleus muscle strips from obese rats start->isolation preincubation Pre-incubate muscle strips in Krebs-Henseleit buffer isolation->preincubation treatment Incubate with this compound (1, 5, or 25 µM) +/- insulin preincubation->treatment glucose_uptake Add [3H]2-deoxyglucose and incubate to allow uptake treatment->glucose_uptake wash Wash muscle strips in ice-cold saline to stop uptake glucose_uptake->wash digestion Digest muscle strips (e.g., with NaOH) wash->digestion scintillation Measure radioactivity using liquid scintillation counting digestion->scintillation analysis Calculate rate of glucose transport scintillation->analysis end End analysis->end

References

Edaglitazone's Role in Regulating Glucose and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Edaglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid homeostasis. As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity and modulates the expression of a suite of genes involved in metabolic control. This document provides a detailed overview of the molecular mechanism of this compound, its quantifiable effects on metabolic parameters, and the key experimental protocols used to characterize its activity.

Core Mechanism of Action: PPARγ Activation

This compound exerts its therapeutic effects by binding to and activating PPARγ. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][2] This binding event recruits co-activator proteins and initiates the transcription of genes that play critical roles in insulin signaling, adipogenesis, lipid metabolism, and inflammation.[1][3]

The primary tissues of action for PPARγ agonists are adipose tissue, where the receptor is most abundantly expressed, as well as skeletal muscle and the liver.[1] By modulating gene expression in these tissues, this compound and other TZDs improve the body's response to insulin, leading to enhanced glucose uptake and utilization and favorable alterations in lipid profiles.

Signaling Pathway

The activation of PPARγ by this compound initiates a cascade of molecular events leading to a change in the transcription of target genes. This process is fundamental to its role as an insulin-sensitizing agent.

Caption: this compound binds to PPARγ, which dimerizes with RXR to regulate gene transcription.

Quantitative Effects on Metabolic Parameters

This compound is a highly potent and selective PPARγ agonist. Its binding affinity and efficacy are significantly higher for PPARγ compared to other PPAR isoforms, which contributes to its specific metabolic effects. The tables below summarize key quantitative data for this compound and provide representative data from closely related TZD compounds to illustrate the expected therapeutic outcomes.

Table 1: In Vitro Activity of this compound
ParameterReceptorValueDescription
EC₅₀ PPARγ35.6 nMThe concentration of this compound required to elicit a half-maximal response in a cofactor recruitment assay, indicating high potency.
EC₅₀ PPARα1053 nMDemonstrates ~30-fold selectivity for PPARγ over PPARα, minimizing off-target effects associated with PPARα activation.
Table 2: Representative Effects of PPARγ Agonists in Preclinical Models

Data from studies using obese Zucker (fa/fa) rats, a key model of insulin resistance and dyslipidemia.

ParameterTreatmentChange from Obese ControlAnimal Model
Plasma Glucose Rosiglitazone▼ Decrease from ~34 mmol/L to ~6 mmol/L over 6 weeksZucker Diabetic Fatty (ZDF) Rat
Plasma Insulin Pioglitazone▼ Significant DecreaseZucker Diabetic Fatty (ZDF) Rat
Hepatic TG Secretion Tesaglitazar▼ 47%Obese Zucker Rat
Plasma TG Clearance Tesaglitazar▲ 490%Obese Zucker Rat
β-cell Mass RosiglitazonePrevents 51% loss observed in controlsZucker Diabetic Fatty (ZDF) Rat
Table 3: Representative Effects of PPARγ Agonists in Human Clinical Trials
ParameterDrug (Dosage)Change from Baseline/PlaceboStudy Population
HbA1c Pioglitazone▼ Significant reduction (~0.9-1.6%)Type 2 Diabetes (T2D)
Fasting Plasma Glucose Pioglitazone▼ Significant reductionT2D & Metabolic Syndrome
Triglycerides (TG) Pioglitazone (45mg)▼ ~10-13% decrease vs. metformin/sulfonylureaType 2 Diabetes
Pioglitazone▼ Significant reductionType 2 Diabetes
HDL Cholesterol Pioglitazone (45mg)▲ ~9-18% increase vs. metformin/sulfonylureaType 2 Diabetes
Pioglitazone▲ Significant increaseType 2 Diabetes
Insulin Sensitivity Pioglitazone (45mg)▲ 65% increase (HOMA)Impaired Glucose Tolerance

Key Experimental Protocols

Characterizing the activity of a PPARγ agonist like this compound involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for three core assays.

Protocol: PPARγ Competitive Binding Assay (TR-FRET)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

    • Reconstitute human PPARγ-LBD (tagged with GST) and a terbium (Tb)-labeled anti-GST antibody.

    • Prepare a fluorescent pan-PPAR ligand (tracer, e.g., Fluormone™ Pan-PPAR Green).

    • Prepare a serial dilution of this compound and a known agonist (e.g., rosiglitazone) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (384-well plate) :

    • Add 2 µL of the serially diluted this compound, control compound, or DMSO vehicle to the appropriate wells.

    • Prepare a master mix of the fluorescent tracer and add 8 µL to each well.

    • Prepare a master mix of the PPARγ-LBD and Tb-anti-GST antibody and add 10 µL to each well.

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm.

    • Measure emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (tracer emission).

  • Data Analysis :

    • Calculate the 520/495 nm emission ratio for each well.

    • Displacement of the tracer by this compound results in a loss of FRET and a decrease in the emission ratio.

    • Plot the emission ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: 2-Deoxyglucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into insulin-sensitive cells, a key functional outcome of enhanced insulin signaling.

  • Cell Culture and Differentiation :

    • Culture 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS).

    • Two days post-confluence, induce differentiation by switching to DMEM/10% FBS containing 0.83 µM insulin, 0.25 µM dexamethasone, and 0.25 mM IBMX for 48 hours.

    • Maintain cells in DMEM/10% FBS with 0.83 µM insulin for another 48 hours, then switch to DMEM/10% FBS for an additional 3-5 days until mature adipocytes with visible lipid droplets form.

  • Assay Procedure :

    • Seed mature 3T3-L1 adipocytes into a 96-well plate.

    • Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Wash cells with KRH buffer and then stimulate with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes at 37°C.

    • Initiate glucose uptake by adding 1 mM 2-deoxyglucose (containing a trace amount of [³H]-2-DG for the radiometric method or unlabeled for photometric/luminescent kits) and incubate for 10-15 minutes.

    • Stop the reaction by washing the cells rapidly with ice-cold PBS.

  • Quantification :

    • Lyse the cells with 0.1 M NaOH or a lysis buffer provided by a commercial kit.

    • Radiometric Method : Measure the radioactivity of the cell lysate using liquid scintillation counting.

    • Photometric/Luminescent Method : The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is enzymatically processed to generate NADPH, which is then detected by a colorimetric or luminescent probe. Read the signal on a plate reader.

  • Data Analysis :

    • Normalize the signal to the total protein content in each well.

    • Calculate the fold-change in glucose uptake relative to the untreated (basal) or insulin-only controls.

Protocol: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method quantifies the change in mRNA levels of PPARγ target genes following treatment with this compound.

  • Cell Treatment and RNA Extraction :

    • Culture and treat a relevant cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) with this compound for a specified time (e.g., 6, 12, or 24 hours).

    • Harvest the cells and extract total RNA using a TRIzol-based method or a commercial column-based kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis :

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup :

    • Prepare a qPCR master mix in a 384-well optical plate. For each sample, the reaction (10-20 µL final volume) should contain:

      • Template cDNA (e.g., 25 ng)

      • 1X SYBR® Green PCR Master Mix

      • Forward and reverse primers for target genes (e.g., AdipoQ (Adiponectin), FABP4, GLUT4 (SLC2A4), LPL) and a housekeeping gene (e.g., GAPDH, ACTB). Primer concentration is typically 150-300 nM.

    • Run each sample in triplicate.

  • Thermocycling and Data Acquisition :

    • Perform the qPCR on a real-time PCR system with the following typical conditions:

      • Initial Denaturation: 95°C for 10 min.

      • 40 Cycles: 95°C for 15 sec, 60°C for 60 sec.

      • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis :

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative change in gene expression compared to a control group (e.g., vehicle-treated cells) using the ΔΔCt method (Fold Change = 2-ΔΔCt).

Visualizing Workflows and Relationships

Experimental Workflow for Agonist Characterization

This diagram outlines the logical progression of experiments used to characterize a novel PPARγ agonist like this compound, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Step 1: Binding Assay (e.g., TR-FRET) Determines IC₅₀ Transactivation Step 2: Transactivation Assay (e.g., Luciferase Reporter) Determines EC₅₀ & Efficacy Binding->Transactivation Functional Step 3: Cellular Functional Assay (e.g., Glucose Uptake) Confirms biological effect Transactivation->Functional Gene_Expression Step 4: Gene Expression (e.g., qPCR) Identifies target genes Functional->Gene_Expression Animal_Model Step 5: Animal Model Study (e.g., Obese Zucker Rat) Assesses in vivo efficacy Gene_Expression->Animal_Model Lead Compound Selection Metabolic_Tests Step 6: Metabolic Phenotyping (Glucose Tolerance, Lipid Profile) Measures physiological changes Animal_Model->Metabolic_Tests

Caption: A typical workflow for evaluating a PPARγ agonist from in vitro to in vivo studies.

Logical Relationship: From Molecular Action to Physiological Effect

This diagram illustrates the cause-and-effect relationships that link the molecular activation of PPARγ by this compound to the systemic improvements in glucose and lipid metabolism.

Logical_Relationship Start This compound Administration Activation PPARγ Activation in Adipose Tissue Start->Activation Adipogenesis ↑ Adipocyte Differentiation (promotes small, insulin-sensitive adipocytes) Activation->Adipogenesis Gene_Exp Altered Gene Expression Activation->Gene_Exp FFA_Trap ↑ Fatty Acid Uptake & Storage (Lipid Remodeling) Activation->FFA_Trap Adipogenesis->FFA_Trap Adiponectin ↑ Adiponectin Secretion Gene_Exp->Adiponectin TNFa ↓ TNF-α Secretion Gene_Exp->TNFa FFA_Release ↓ Free Fatty Acid (FFA) Release into Circulation FFA_Trap->FFA_Release Insulin_Sensitivity Improved Systemic Insulin Sensitivity (Muscle, Liver) Adiponectin->Insulin_Sensitivity TNFa->Insulin_Sensitivity FFA_Release->Insulin_Sensitivity Glucose_Uptake Enhanced Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Lipid_Profile Improved Lipid Profile (↓ TG, ↑ HDL) Insulin_Sensitivity->Lipid_Profile

Caption: How PPARγ activation by this compound leads to improved metabolic health.

References

Unveiling the Molecular Crossroads: A Technical Guide to the Primary Targets of Edaglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone, a member of the thiazolidolidinedione (TZD) class of compounds, has demonstrated significant potential in modulating metabolic and inflammatory pathways. This technical guide provides an in-depth exploration of the primary molecular targets of this compound, focusing on its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Through a comprehensive review of binding affinity, receptor activation, and downstream signaling, this document elucidates the core mechanisms underpinning this compound's pharmacological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

The principal molecular target of this compound is the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound acts as a potent and selective agonist for PPARγ. This interaction is the cornerstone of its therapeutic effects, primarily influencing glucose and lipid metabolism, as well as inflammatory responses.

Binding Affinity and Potency

This compound exhibits high-affinity binding to the ligand-binding domain (LBD) of PPARγ. This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of target gene expression.

Table 1: Quantitative Pharmacological Data for this compound

ParameterReceptorValueAssay Type
EC50Human PPARγ35.6 nM[1]Cofactor Recruitment Assay[1]
EC50Human PPARα1053 nM[1]Cofactor Recruitment Assay[1]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

The data clearly indicates this compound's high potency for PPARγ and its selectivity over PPARα, another member of the PPAR family.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its primary molecular target.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is employed to determine the binding affinity of this compound to PPARγ.

Objective: To quantify the binding affinity (IC50) of this compound to the PPARγ ligand-binding domain (LBD).

Principle: The assay is based on the competition between a fluorescently labeled tracer ligand and an unlabeled test compound (this compound) for binding to the GST-tagged PPARγ-LBD. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescent tracer as the FRET acceptor. Displacement of the tracer by the test compound leads to a decrease in the FRET signal.[2]

Materials:

  • GST-tagged human PPARγ-LBD

  • LanthaScreen™ Tb-anti-GST Antibody (Invitrogen)

  • Fluorescent tracer ligand (e.g., a fluorescently labeled known PPARγ agonist)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the following components in order:

    • Assay buffer

    • This compound or vehicle control

    • A pre-mixed solution of GST-PPARγ-LBD and the fluorescent tracer

    • A pre-mixed solution of Tb-anti-GST antibody

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the ratio of the acceptor and donor emission signals.

  • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 TR-FRET Binding Assay Workflow Prepare Reagents Prepare Reagents Dispense into Plate Dispense into Plate Prepare Reagents->Dispense into Plate Serial dilutions of this compound Incubate Incubate Dispense into Plate->Incubate Add PPARγ-LBD, tracer, and antibody Read Plate Read Plate Incubate->Read Plate Allow binding equilibrium Data Analysis Data Analysis Read Plate->Data Analysis Measure TR-FRET signal

TR-FRET Binding Assay Workflow
PPARγ Reporter Gene Assay

This cell-based assay measures the functional activity of this compound as a PPARγ agonist.

Objective: To determine the potency (EC50) of this compound in activating PPARγ-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARγ by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

AlphaScreen™ Coactivator Recruitment Assay

This assay measures the ability of this compound to promote the interaction between PPARγ and a coactivator peptide.

Objective: To quantify the potency (EC50) of this compound in inducing the recruitment of a coactivator to the PPARγ-LBD.

Principle: The assay utilizes donor and acceptor beads. The GST-tagged PPARγ-LBD is captured by streptavidin-coated donor beads via a biotinylated anti-GST antibody. A biotinylated coactivator peptide is captured by streptavidin-coated acceptor beads. In the presence of an agonist like this compound, the coactivator peptide binds to the PPARγ-LBD, bringing the donor and acceptor beads into proximity. Excitation of the donor beads generates singlet oxygen, which diffuses to the acceptor beads, resulting in a chemiluminescent signal.

Materials:

  • GST-tagged human PPARγ-LBD

  • Biotinylated anti-GST antibody

  • Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

  • Streptavidin-coated donor beads (PerkinElmer)

  • Streptavidin-coated acceptor beads (PerkinElmer)

  • This compound

  • Assay buffer

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the following components:

    • This compound or vehicle control

    • A pre-mixed solution of GST-PPARγ-LBD and biotinylated anti-GST antibody

    • A pre-mixed solution of biotinylated coactivator peptide and streptavidin-coated acceptor beads

  • Incubate for 1 hour at room temperature.

  • Add streptavidin-coated donor beads.

  • Incubate for another 1-2 hours at room temperature in the dark.

  • Measure the AlphaScreen signal using a compatible plate reader.

  • Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway of this compound

Upon binding to PPARγ, this compound initiates a cascade of molecular events that ultimately alter the expression of target genes.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Binding Corepressors Co-repressors PPARg_inactive->Corepressors Dissociation PPARg_active PPARγ RXR_inactive RXR RXR_active RXR PPARg_active->RXR_active Coactivators Co-activators PPARg_active->Coactivators Recruitment NFkB_pathway NF-κB Pathway PPARg_active->NFkB_pathway Transrepression RXR_active->Coactivators Recruitment PPRE PPRE Coactivators->PPRE Binding TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein MetabolicEffects Metabolic & Anti-inflammatory Effects Protein->MetabolicEffects InflammatoryGenes Inflammatory Genes NFkB_pathway->InflammatoryGenes Inhibition

This compound-PPARγ Signaling Pathway

Pathway Description:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARγ, which is typically located in the cytoplasm or nucleus in an inactive state, often associated with co-repressor proteins.

  • Conformational Change and Co-repressor Dissociation: The binding of this compound induces a conformational change in PPARγ, leading to the dissociation of co-repressor molecules.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • Co-activator Recruitment: The PPARγ-RXR heterodimer recruits a complex of co-activator proteins.

  • DNA Binding: This entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the complex to PPREs initiates the transcription of target genes involved in adipogenesis, glucose uptake (e.g., GLUT4), and lipid metabolism (e.g., adiponectin).

  • Anti-inflammatory Effects: In addition to direct gene activation, PPARγ activation by this compound can also exert anti-inflammatory effects through a process called transrepression. This involves the interference with other signaling pathways, such as the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion

This compound's primary molecular target is unequivocally PPARγ. Its high potency and selectivity as a PPARγ agonist drive its significant effects on metabolic and inflammatory processes. The experimental protocols and signaling pathway outlined in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of this compound and to explore its therapeutic potential in a variety of disease contexts. The provided quantitative data and detailed methodologies are intended to support the rigorous scientific inquiry necessary for advancing drug development in this field.

References

The Impact of Edaglitazone on Target Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edaglitazone, a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), plays a crucial role in the regulation of gene expression, particularly in tissues vital for glucose and lipid homeostasis. By binding to and activating PPARγ, this compound initiates a cascade of molecular events that culminate in the altered transcription of a suite of target genes. This modulation of gene expression is central to its therapeutic effects, including improved insulin sensitivity. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences the transcription of its target genes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: this compound and PPARγ-Mediated Transcription

This compound exerts its effects by functioning as a high-affinity ligand for PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor. The binding of this compound to the Ligand-Binding Domain (LBD) of PPARγ induces a conformational change in the receptor. This alteration promotes the recruitment of coactivator proteins and the dissociation of corepressors.

The activated this compound-PPARγ complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes. The binding of the PPARγ-RXR heterodimer to PPREs, along with the recruited coactivators, initiates or enhances the transcription of these genes, leading to an increase in their corresponding mRNA and protein levels. Conversely, for some genes, PPARγ activation can lead to transcriptional repression through various mechanisms, including competition for coactivators with other transcription factors.

Quantitative Effects of Thiazolidinediones on Target Gene Expression

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the effects of other well-studied thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone provide a strong indication of the anticipated impact of this compound on target gene transcription. The following tables summarize the quantitative changes in mRNA expression of key PPARγ target genes following treatment with these agonists in various cellular and in vivo models.

Table 1: Upregulation of Target Gene Expression by Thiazolidinediones

GeneDrugCell/Tissue TypeFold Change in mRNA ExpressionReference
c-Cbl-associated protein (CAP) Rosiglitazone3T3-L1 adipocytesDose-dependent increase (EC50 ≈ 50-100 nM)[1]
Phosphoenolpyruvate carboxykinase (PEPCK-C) PioglitazoneSubcutaneous fat (Type 2 diabetic patients)Increased (P < 0.01)[2]
Glycerol-3-phosphate dehydrogenase (GPDH) PioglitazoneSubcutaneous fat (Type 2 diabetic patients)Increased (P < 0.01)[2]
Lipoprotein lipase (LPL) PioglitazoneSubcutaneous fat (Type 2 diabetic patients)Higher (P < 0.01)[2]
Acetyl-CoA synthetase (ACS) PioglitazoneSubcutaneous fat (Type 2 diabetic patients)Higher (P < 0.01)[2]
Glucose Transporter Type 4 (GLUT4) Pioglitazone3T3-F442A cells> 5-fold increase
PPARγ Troglitazone3T3-L1 adipocytes1.9-fold increase

Table 2: Regulation of Adiponectin Gene Expression by Thiazolidinediones

Note: The regulation of adiponectin by TZDs is complex, with evidence suggesting both transcriptional and post-transcriptional mechanisms.

ObservationDrugCell/Tissue TypeFindingReference
Increased Adiponectin SecretionPioglitazoneHuman adipose tissue explants2-fold increase in secretion
No Change in mRNA ExpressionPioglitazoneHuman adipose tissueNo significant change in adiponectin mRNA
Increased Adiponectin TranslationPioglitazoneRat adipocytes> 60% increase in adiponectin synthesis without change in mRNA

Detailed Experimental Protocols

To investigate the effects of this compound on target gene transcription, several key experimental methodologies are employed. These protocols provide a framework for researchers to quantitatively assess changes in gene expression and protein-DNA interactions.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

This protocol details the steps to quantify the relative changes in mRNA levels of target genes in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., 3T3-L1 preadipocytes, differentiated adipocytes, or a relevant human cell line) in standard growth medium.

    • Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • RNA Isolation:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

    • Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme.

    • Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all mRNA species.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • Real-Time PCR Amplification:

    • Prepare a reaction mixture containing:

      • cDNA template

      • Forward and reverse primers specific for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

      • A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., TaqMan probe).

      • DNA polymerase and dNTPs.

    • Perform the qPCR reaction in a real-time PCR instrument with the following cycling conditions:

      • Initial denaturation (e.g., 95°C for 10 minutes).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds).

        • Annealing/Extension (e.g., 60°C for 60 seconds).

    • Include a melt curve analysis at the end of the run (for SYBR Green chemistry) to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample and gene.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtvehicle.

Chromatin Immunoprecipitation (ChIP) Assay for PPARγ Binding

This protocol outlines the procedure to determine if this compound treatment leads to the binding of PPARγ to the promoter regions of specific target genes.

  • Cell Culture and Cross-linking:

    • Culture cells and treat with this compound or vehicle as described in the qPCR protocol.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells with ice-cold PBS and harvest them.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G-agarose or magnetic beads to reduce non-specific binding.

    • Incubate a portion of the sheared chromatin with an antibody specific for PPARγ overnight at 4°C with rotation.

    • As a negative control, use a non-specific IgG antibody.

    • Add protein A/G beads to the antibody-chromatin mixture to precipitate the immune complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of a high salt concentration.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis by qPCR or Sequencing:

    • ChIP-qPCR: Quantify the amount of a specific DNA sequence (e.g., a PPRE in a target gene promoter) in the immunoprecipitated DNA using qPCR with primers flanking the putative binding site.

    • ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-throughput sequencing to identify all PPARγ binding sites across the genome.

Luciferase Reporter Assay for PPRE Activity

This protocol is used to measure the ability of this compound to activate transcription from a PPRE-containing promoter.

  • Plasmid Constructs:

    • A reporter plasmid containing a luciferase gene driven by a minimal promoter and one or more copies of a PPRE sequence.

    • An expression plasmid for human PPARγ.

    • A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter, for normalization of transfection efficiency.

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., HEK293T, COS-7) in a multi-well plate.

    • Cotransfect the cells with the PPRE-luciferase reporter plasmid, the PPARγ expression plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate the cells for another 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.

    • Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated samples.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway, experimental workflows, and logical relationships involved in this compound's effect on gene transcription.

Signaling Pathway of this compound Action

Edaglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Enters Cell & Binds PPARg_active Active PPARγ-Edaglitazone Complex PPARg_inactive->PPARg_active Activation RXR_inactive Inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Effect Biological Effect (e.g., Increased Insulin Sensitivity) Protein->Biological_Effect Leads to

Caption: Signaling pathway of this compound-mediated gene transcription.

Experimental Workflow for qPCR

qPCR_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr Real-Time qPCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis end End: Fold Change in Gene Expression data_analysis->end

Caption: Workflow for quantitative real-time PCR (qPCR) analysis.

Logical Relationship in ChIP Assay

ChIP_Assay_Logic hypothesis Hypothesis: This compound induces PPARγ binding to target gene promoters experiment Chromatin Immunoprecipitation (ChIP) with PPARγ antibody hypothesis->experiment positive_result Positive Result: Enrichment of target gene promoter DNA in PPARγ immunoprecipitate experiment->positive_result negative_result Negative Result: No enrichment of target gene promoter DNA experiment->negative_result conclusion Conclusion: This compound promotes the physical interaction of PPARγ with the target gene's regulatory region positive_result->conclusion alt_conclusion Alternative Conclusion: Effect of this compound on this gene is indirect or PPARγ-independent negative_result->alt_conclusion

Caption: Logical framework of a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

This compound, through its potent and selective agonism of PPARγ, orchestrates a complex program of gene expression that underpins its therapeutic efficacy. The activation of PPARγ and subsequent transcriptional regulation of target genes involved in glucose uptake, lipid metabolism, and insulin signaling are central to its mechanism of action. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound's effects and the discovery of novel PPARγ target genes. Further research focusing on generating specific quantitative data for this compound will be invaluable in fully elucidating its molecular pharmacology and optimizing its clinical application.

References

The Pharmacological Profile of Edaglitazone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity, making it a significant compound of interest in the development of therapeutics for type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its activity, and relevant experimental protocols.

Core Mechanism of Action: A PPARγ Agonist

This compound exerts its insulin-sensitizing effects primarily through the activation of PPARγ.[1][2] PPARγ is highly expressed in adipose tissue and plays a key role in adipocyte differentiation, lipid storage, and the secretion of adipokines that influence systemic insulin sensitivity.[3][4]

The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic processes.[5]

The key outcomes of this compound-mediated PPARγ activation include:

  • Enhanced Insulin Signaling: Upregulation of proteins involved in the insulin signaling cascade, leading to improved cellular responses to insulin.

  • Increased Glucose Uptake: Increased expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle, facilitating the removal of glucose from the bloodstream.

  • Adipocyte Differentiation and Lipid Remodeling: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle.

  • Modulation of Adipokines: Regulation of the expression and secretion of adipokines, such as an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.

A computational study has suggested that this compound's potent agonistic activity is due to its unique molecular structure, which allows for additional hydrophobic interactions within the PPARγ binding site, resulting in a stronger binding affinity compared to other TZDs like Ciglitazone.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's activity.

ParameterValueReceptor/SystemReference
EC50 35.6 nMPPARγ (cofactor recruitment)
EC50 1053 nMPPARα (cofactor recruitment)

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for evaluating its effects on adipocyte differentiation.

Edaglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active This compound-PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Coactivator Recruitment GLUT4_vesicle GLUT4 Vesicle Glucose_channel Glucose Transporter (GLUT4) GLUT4_vesicle->Glucose_channel Translocation to Plasma Membrane Glucose_in Glucose Glucose_in->Glucose_channel Uptake PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Activates Target_Genes->GLUT4_vesicle Upregulates GLUT4 expression

Caption: this compound signaling pathway in an adipocyte.

Adipocyte_Differentiation_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis start Plate 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (with/without this compound) confluence->induction maintenance Maintain in Culture (approx. 8-12 days) induction->maintenance harvest Harvest Cells maintenance->harvest oro Oil Red O Staining (Lipid Accumulation) harvest->oro qpcr RT-qPCR (Gene Expression) harvest->qpcr glucose Glucose Uptake Assay harvest->glucose

Caption: Experimental workflow for adipocyte differentiation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of insulin sensitizers like this compound. These are based on established methodologies for other thiazolidinediones.

PPARγ Activation Assay (Cofactor Recruitment)

This assay measures the ability of a compound to promote the interaction between PPARγ and a cofactor peptide.

1. Reagents and Materials:

  • Recombinant human PPARγ ligand-binding domain (LBD)

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Europium-labeled anti-GST antibody (or other tag-specific antibody)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • 384-well microplates

  • Test compound (this compound) and reference agonist (e.g., Rosiglitazone)

2. Procedure:

  • Prepare a dilution series of this compound and the reference agonist in assay buffer.

  • Add the PPARγ-LBD, biotinylated coactivator peptide, and the test compound or reference agonist to the wells of the microplate.

  • Incubate for 1 hour at room temperature to allow for binding.

  • Add the Europium-labeled antibody and SA-APC to the wells.

  • Incubate for another 1-2 hours at room temperature, protected from light.

  • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Calculate the EC50 value from the dose-response curve.

Adipocyte Differentiation and Lipid Accumulation Assay

This protocol details the induction of differentiation in 3T3-L1 preadipocytes and the subsequent measurement of lipid accumulation.

1. Cell Culture and Differentiation:

  • Cell Line: 3T3-L1 preadipocytes.

  • Growth Medium: DMEM with 10% bovine calf serum.

  • Differentiation Induction Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 1.7 µM insulin.

2. Procedure:

  • Culture 3T3-L1 cells in growth medium until they reach confluence.

  • Two days post-confluence, replace the growth medium with MDI medium containing various concentrations of this compound or a vehicle control.

  • After 2-3 days, replace the MDI medium with adipocyte maintenance medium containing the respective concentrations of this compound or vehicle.

  • Replenish the maintenance medium every 2-3 days for a total of 8-12 days, by which time adipocyte differentiation should be apparent.

3. Oil Red O Staining for Lipid Accumulation:

  • Wash the differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize and quantify the stained lipid droplets using microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~510 nm.

Gene Expression Analysis by RT-qPCR

This protocol is for measuring changes in the expression of PPARγ target genes in differentiated adipocytes.

1. RNA Extraction and cDNA Synthesis:

  • Following the adipocyte differentiation protocol, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., Adipoq, Slc2a4 [GLUT4], Fabp4) and a housekeeping gene (e.g., Actb, Gapdh), and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.

1. Reagents and Materials:

  • Differentiated 3T3-L1 adipocytes (as described above).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-deoxy-D-[3H]glucose or a fluorescent glucose analog.

  • Insulin.

  • Cytochalasin B (as a negative control for glucose transport).

2. Procedure:

  • Starve the differentiated adipocytes in serum-free medium for 2-4 hours.

  • Wash the cells with KRH buffer.

  • Treat the cells with or without insulin in KRH buffer for 30 minutes to stimulate glucose uptake.

  • Add 2-deoxy-D-[3H]glucose and incubate for 5-10 minutes.

  • Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the total protein content in each sample.

Conclusion

This compound is a potent and selective PPARγ agonist that enhances insulin sensitivity through a multi-faceted mechanism involving the regulation of key genes in glucose and lipid metabolism. Its ability to improve insulin signaling, increase glucose uptake, and promote healthy adipose tissue function underscores its potential as a therapeutic agent for insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel insulin-sensitizing compounds. Further research, including comprehensive clinical trials, is necessary to fully elucidate its therapeutic profile and long-term safety in human populations.

References

Unraveling the Potent and Selective Binding of Edaglitazone to the PPARγ Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – In the landscape of therapeutic interventions for metabolic diseases, the peroxisome proliferator-activated receptor gamma (PPARγ) has emerged as a pivotal target. Edaglitazone, a potent and selective PPARγ agonist, has garnered significant attention for its therapeutic potential. This technical guide provides an in-depth analysis of the binding affinity of this compound to the PPARγ receptor, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Binding Affinity

This compound distinguishes itself through its high potency and selectivity for the PPARγ receptor over other PPAR isoforms, such as PPARα. This selectivity is crucial in minimizing off-target effects and enhancing the therapeutic window. The binding affinity of this compound has been quantified using various parameters, including the half-maximal effective concentration (EC50), which measures the concentration of the drug that induces a response halfway between the baseline and maximum.

A key study has reported the EC50 values for this compound in a cofactor recruitment assay, demonstrating its potent agonistic activity.[1][2]

ParameterReceptorValue (nM)Assay Type
EC50 PPARγ35.6Cofactor Recruitment Assay
EC50 PPARα1053Cofactor Recruitment Assay

The significantly lower EC50 value for PPARγ compared to PPARα underscores the high selectivity of this compound. Further computational studies have supported these findings, attributing the stronger binding to additional hydrophobic interactions facilitated by the bulkier and longer tail of the this compound molecule. While specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not as readily available in the reviewed literature, the EC50 data provides a strong indication of its high affinity and functional potency as a PPARγ agonist.

Molecular Interactions Driving High-Affinity Binding

The high-affinity interaction between this compound and the PPARγ ligand-binding domain (LBD) is underpinned by a network of specific molecular interactions. Co-crystal structure analysis has revealed that this compound binds to the orthosteric pocket of the PPARγ LBD. Key interactions include:

  • Hydrogen Bonds: The polar head of this compound forms hydrogen bonds with key residues within the binding pocket, contributing to the stability of the complex.

  • Hydrophobic Interactions: The hydrophobic tail of this compound engages in extensive hydrophobic interactions with nonpolar residues lining the binding pocket, which is a critical determinant of its high potency.

  • π-π Interactions: The phenyl group of this compound participates in π-π stacking interactions with the aromatic ring of a histidine residue in the binding site, further anchoring the ligand.

These combined interactions induce a conformational change in the PPARγ receptor, facilitating the recruitment of coactivators and subsequent modulation of target gene expression.

Experimental Protocols for Determining Binding Affinity

The quantification of this compound's binding affinity for the PPARγ receptor relies on robust and sensitive experimental techniques. Below are detailed methodologies for two commonly employed assays.

Fluorescence Polarization (FP) Assay

This homogeneous assay is widely used for studying molecular interactions in solution and is particularly well-suited for high-throughput screening.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (tracer) that binds to the PPARγ receptor. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PPARγ receptor, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled ligands, such as this compound, compete with the tracer for binding to the receptor, causing a decrease in polarization in a concentration-dependent manner.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified PPARγ Ligand Binding Domain (LBD) in an appropriate assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM KCl, 1 mM DTT).

    • Prepare a stock solution of a fluorescently labeled PPARγ ligand (e.g., a fluorescein-tagged agonist) in the same assay buffer.

    • Prepare a serial dilution of this compound and any control compounds in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add a fixed concentration of the PPARγ LBD.

    • Add the fluorescently labeled PPARγ ligand at a concentration typically at or below its Kd for the receptor.

    • Add varying concentrations of this compound or control compounds.

    • Include control wells containing:

      • Receptor and tracer only (for maximum polarization).

      • Tracer only (for minimum polarization).

      • Buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Subtract the background fluorescence from all readings.

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Radioligand Binding Assay

This technique is considered a gold standard for quantifying ligand-receptor interactions due to its high sensitivity and specificity.

Principle: This assay involves the use of a radioactively labeled ligand (e.g., [³H]-Rosiglitazone) that binds to the PPARγ receptor. The amount of bound radioligand is measured in the presence of varying concentrations of an unlabeled competitor, such as this compound. The ability of this compound to displace the radioligand from the receptor is used to determine its binding affinity.

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human PPARγ receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Procedure (96-well filter plate format):

    • To each well of a filter plate (e.g., glass fiber filter), add the prepared cell membranes.

    • Add a fixed concentration of the radiolabeled PPARγ ligand (typically at a concentration close to its Kd).

    • Add a serial dilution of this compound or control compounds.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled PPARγ ligand.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by vacuum filtration. The cell membranes with the bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve. The Ki value can be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To better understand the complex processes involved in this compound's interaction with PPARγ, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ (inactive) This compound->PPARg_inactive Binds CoRepressor Co-repressor PPARg_inactive->CoRepressor PPARg_active PPARγ (active) PPARg_inactive->PPARg_active Conformational Change RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer Heterodimerization RXR_active->Heterodimer Heterodimerization CoActivator Co-activator Heterodimer->CoActivator Recruits PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to CoActivator->Heterodimer TargetGene Target Gene PPRE->TargetGene mRNA mRNA TargetGene->mRNA Transcription Protein Protein (Metabolic Regulation) mRNA->Protein Translation

Caption: PPARγ Signaling Pathway Activated by this compound.

Experimental_Workflow_FP cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (Microplate) cluster_incubation 3. Incubation cluster_detection 4. Data Acquisition cluster_analysis 5. Data Analysis Prep_Receptor Prepare purified PPAREγ LBD solution Add_Receptor Add PPARγ LBD to wells Prep_Receptor->Add_Receptor Prep_Tracer Prepare fluorescently labeled tracer solution Add_Tracer Add fluorescent tracer to wells Prep_Tracer->Add_Tracer Prep_Ligand Prepare serial dilution of this compound Add_Ligand Add this compound dilutions to wells Prep_Ligand->Add_Ligand Incubate Incubate to reach binding equilibrium Add_Ligand->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot mP vs. [this compound] Measure_FP->Plot_Data Calculate_IC50 Determine IC50 value from dose-response curve Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki value (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

References

Methodological & Application

Application Notes and Protocols for the Use of Edaglitazone in Obese and Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone (also known as R 483 and BM 131258) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity and is investigated for its potential in treating type 2 diabetes and other metabolic disorders.[1][3] PPARγ is highly expressed in adipose tissue, where its activation promotes adipocyte differentiation and the storage of fatty acids, thereby reducing circulating lipid levels and improving insulin signaling in muscle and liver.[4]

These application notes provide a generalized protocol for the use of this compound in preclinical studies involving obese and diabetic animal models. The provided methodologies are based on established protocols for other PPARγ agonists, such as Pioglitazone and Rosiglitazone, and should be adapted for this compound with careful consideration of its higher potency.

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARγ. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism. The activation of these genes ultimately results in improved insulin sensitivity and glycemic control.

PPARg_Signaling_Pathway cluster_cell Adipocyte This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Promotes Transcription of MetabolicEffects Improved Insulin Sensitivity Enhanced Glucose Uptake Lipid Metabolism Regulation TargetGenes->MetabolicEffects Leads to

Caption: this compound activates the PPARγ signaling pathway.

Experimental Protocols

Animal Models

Commonly used rodent models for studying obesity and type 2 diabetes include:

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are frequently used. Obesity and insulin resistance are induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks.

  • Genetically Obese and Diabetic Mice (e.g., db/db mice): These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, hyperglycemia, and insulin resistance.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats are homozygous for a mutation in the leptin receptor gene and are a well-established model for obesity and type 2 diabetes.

Preparation and Administration of this compound

Important Note: this compound is reported to be over 100 times more potent than the first-generation TZD, Ciglitazone. Therefore, initial dose-ranging studies are critical and should begin with doses significantly lower than those reported for other TZDs like Pioglitazone (which has been used at doses ranging from 3 mg/kg to 40 mg/kg in mice and rats).

Vehicle: this compound can be suspended in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) for oral administration.

Administration Routes:

  • Oral Gavage: This method ensures accurate dosing. However, it can induce stress, which may affect metabolic parameters. Acclimatize animals to the procedure before the study begins.

  • Dietary Admixture: Incorporating the drug into the feed can reduce handling stress. However, this method may lead to variability in drug intake, especially if the diet is unpalatable.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies Animal_Acclimatization Animal Acclimatization (1-2 weeks) Induction Induction of Obesity/Diabetes (e.g., High-Fat Diet for 8-16 weeks) Animal_Acclimatization->Induction Baseline Baseline Measurements (Body Weight, Blood Glucose, Insulin) Induction->Baseline Randomization Randomization into Groups (Vehicle Control, this compound) Baseline->Randomization Treatment This compound Administration (Daily for 2-10 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Final_Tests Final Metabolic Tests (GTT, ITT) Monitoring->Final_Tests Tissue_Collection Tissue Collection (Adipose, Liver, Muscle) Final_Tests->Tissue_Collection

Caption: A typical experimental workflow for evaluating this compound.

Key Experimental Methodologies

1. Oral Glucose Tolerance Test (OGTT):

  • Purpose: To assess the animal's ability to clear a glucose load from the circulation.

  • Procedure:

    • Fast animals overnight (typically 6-8 hours for mice).

    • Record baseline blood glucose from a tail vein blood sample.

    • Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

2. Insulin Tolerance Test (ITT):

  • Purpose: To assess insulin sensitivity.

  • Procedure:

    • Fast animals for a short period (e.g., 4-6 hours).

    • Record baseline blood glucose.

    • Administer human insulin (e.g., 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

3. Measurement of Serum Parameters:

  • At the end of the study, collect blood via cardiac puncture under terminal anesthesia.

  • Centrifuge to separate serum and store at -80°C.

  • Analyze for:

    • Insulin

    • Triglycerides

    • Free Fatty Acids (FFAs)

    • Adipokines (e.g., Adiponectin, Leptin)

4. Body Composition Analysis:

  • Use techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to measure fat mass and lean mass.

Data Presentation

The following tables present hypothetical data based on expected outcomes from studies with potent PPARγ agonists.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Body Weight (g) 45.2 ± 2.146.5 ± 2.347.8 ± 2.5
Fat Mass (%) 35.8 ± 3.238.1 ± 3.540.2 ± 3.8
Fasting Blood Glucose (mg/dL) 185 ± 15140 ± 12110 ± 10**
Fasting Insulin (ng/mL) 3.5 ± 0.52.1 ± 0.41.2 ± 0.3
HOMA-IR 15.4 ± 2.17.0 ± 1.5*3.1 ± 0.8
Serum Triglycerides (mg/dL) 150 ± 20105 ± 1580 ± 12**
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Glucose and Insulin Tolerance in db/db Mice

ParameterVehicle ControlThis compound
OGTT AUC (mg/dLmin) 45000 ± 350025000 ± 2800**
ITT AUC (mg/dLmin) 12000 ± 15007500 ± 1200
Serum Adiponectin (µg/mL) 5.2 ± 0.815.8 ± 2.1**
p < 0.05, *p < 0.01 vs. Vehicle Control. AUC = Area Under the Curve. Data are presented as mean ± SEM.

Conclusion

This compound, as a potent PPARγ agonist, holds significant promise for the treatment of type 2 diabetes and related metabolic disorders. The protocols outlined above provide a framework for preclinical evaluation in relevant animal models. Researchers must exercise caution regarding the dosage of this compound due to its high potency and conduct thorough dose-response studies to establish safe and effective concentrations for their specific models. Careful experimental design and adherence to established methodologies will be crucial in elucidating the full therapeutic potential of this compound.

References

Standard Operating Procedure for the Preparation of Edaglitazone Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Edaglitazone is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), with an EC50 of 35.6 nM.[1][2] It also shows activity as a PPARα agonist at higher concentrations (EC50 of 1053 nM).[1] This compound is frequently utilized in metabolic disease research, particularly in studies related to diabetes and obesity, due to its insulin-sensitizing and anti-hyperglycemic properties. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 464.56 g/mol
Molecular Formula C24H20N2O4S2
CAS Number 213411-83-7
Appearance Solid
Purity ≥98% (HPLC)
Biological Activity Potent and selective PPARγ agonist
EC50 PPARγ: 35.6 nM, PPARα: 1053 nM

Materials and Equipment

3.1. Reagents:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

3.2. Equipment:

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Pipettes (P1000, P200, P20) and sterile, nuclease-free pipette tips

  • Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

4.1. Pre-preparation:

  • Bring the this compound powder and anhydrous DMSO to room temperature before use.

  • Prepare a sterile work area within a laminar flow hood or biological safety cabinet.

  • Label all tubes clearly with the compound name, concentration, solvent, and date of preparation.

4.2. Weighing the Compound:

  • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.646 mg of this compound (Molecular Weight = 464.56 g/mol ).

4.3. Dissolution:

  • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.646 mg of this compound.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

4.4. Aliquoting and Storage:

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Store the aliquots under the appropriate conditions as outlined in the table below.

Storage ConditionShelf Life
-80°C6 months
-20°C1 month

Note: For long-term storage, -80°C is recommended.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Edaglitazone_Stock_Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh 1. dissolve Dissolve in Anhydrous DMSO weigh->dissolve 2. vortex Vortex to Homogenize dissolve->vortex 3. aliquot Aliquot into Single-Use Tubes vortex->aliquot 4. store Store at -20°C or -80°C aliquot->store 5. use Thaw for Experimental Use store->use 6.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application of Edaglitazone in Metabolic Syndrome Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound is a valuable tool for investigating the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutics. Metabolic syndrome is a constellation of conditions that includes insulin resistance, abdominal obesity, dyslipidemia, and hypertension, significantly increasing the risk for type 2 diabetes and cardiovascular disease.

This document provides detailed application notes and protocols for the use of this compound in common preclinical research models of metabolic syndrome. While specific quantitative data for this compound in these models is limited in publicly available literature, the provided data from closely related TZD compounds, such as pioglitazone and rosiglitazone, serve as a robust reference for the expected effects of a potent PPARγ agonist.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating PPARγ.[1] This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary tissue for PPARγ action is adipose tissue.[3] Activation of PPARγ in adipocytes leads to:

  • Enhanced Insulin Sensitivity: this compound improves the body's response to insulin, a key feature in combating metabolic syndrome.

  • Adipocyte Differentiation: It promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This leads to the sequestration of free fatty acids from the circulation into adipose tissue, reducing lipotoxicity in other organs like the liver and muscle.

  • Modulation of Adipocytokine Secretion: this compound influences the production and secretion of various adipocytokines. It typically increases the secretion of adiponectin, an insulin-sensitizing and anti-inflammatory hormone, while decreasing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[4]

  • Regulation of Glucose and Lipid Metabolism: Through the transcriptional regulation of key genes, this compound enhances glucose uptake and utilization and modulates lipid metabolism.

Data Presentation: Effects of PPARγ Agonists in Metabolic Syndrome Models

The following tables summarize the typical effects of potent PPARγ agonists, such as pioglitazone and rosiglitazone, in two widely used rodent models of metabolic syndrome: the obese Zucker rat and the db/db mouse. These models exhibit genetic defects in the leptin signaling pathway, leading to hyperphagia, obesity, insulin resistance, and dyslipidemia. The data presented are representative of the expected outcomes when using a potent PPARγ agonist like this compound.

Table 1: Effects of Potent PPARγ Agonists on Metabolic Parameters in Obese Zucker Rats

ParameterVehicle Control (Obese)PPARγ Agonist Treated (Obese)Percent ChangeReference
Body Weight (g) 450 ± 20510 ± 25↑ ~13%
Fasting Plasma Glucose (mg/dL) 150 ± 10110 ± 8↓ ~27%
Fasting Plasma Insulin (ng/mL) 25 ± 310 ± 2↓ ~60%
Plasma Triglycerides (mg/dL) 300 ± 25150 ± 20↓ ~50%
Plasma Free Fatty Acids (mEq/L) 0.66 ± 0.060.21 ± 0.02↓ ~68%

Table 2: Effects of Potent PPARγ Agonists on Metabolic Parameters in db/db Mice

ParameterVehicle Control (db/db)PPARγ Agonist Treated (db/db)Percent ChangeReference
Body Weight (g) 50 ± 255 ± 3↑ ~10%
Fasting Blood Glucose (mg/dL) 350 ± 30150 ± 20↓ ~57%
HbA1c (%) 8.5 ± 0.56.0 ± 0.4↓ ~29%
Plasma Insulin (ng/mL) 15 ± 28 ± 1.5↓ ~47%
Plasma Triglycerides (mg/dL) 200 ± 15120 ± 10↓ ~40%

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

InVivo_Workflow In Vivo Efficacy Workflow for this compound start Start: Select Metabolic Syndrome Animal Model (e.g., Zucker Rat, db/db Mouse) acclimatization Acclimatization Period (1-2 weeks) start->acclimatization baseline Baseline Measurements: - Body Weight - Fasting Blood Glucose - Fasting Insulin - Lipid Profile acclimatization->baseline randomization Randomize into Groups: - Vehicle Control - this compound Treatment baseline->randomization treatment Daily Oral Gavage (Vehicle or this compound) for specified duration (e.g., 4-8 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food/Water Intake treatment->monitoring interim_testing Interim Metabolic Tests: - Oral Glucose Tolerance Test (OGTT) treatment->interim_testing final_measurements End of Study: - Final Body Weight - Fasting Blood Glucose, Insulin, Lipids monitoring->final_measurements interim_testing->final_measurements tissue_collection Tissue Collection: - Adipose Tissue - Liver - Muscle final_measurements->tissue_collection analysis Tissue Analysis: - Gene Expression (qPCR) - Protein Expression (Western Blot) - Histology tissue_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

References

Application Notes and Protocols for Investigating the Antiplatelet and Antithrombotic Effects of Edaglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor with significant roles in lipid metabolism, inflammation, and cardiovascular diseases.[1] Emerging evidence suggests that PPARγ agonists, including this compound, possess antiplatelet and antithrombotic properties, offering a potential therapeutic avenue for cardiovascular disorders.[1] These application notes provide a comprehensive guide to investigating the antiplatelet and antithrombotic effects of this compound, detailing its mechanism of action, experimental protocols, and data interpretation.

This compound has been shown to exert its antiplatelet activity by increasing intraplatelet cyclic adenosine monophosphate (cAMP) levels and preventing PPARγ secretion.[1] Notably, it retains this effect at low concentrations, highlighting its potential as a potent antiplatelet agent.[1] The following protocols and data presentation formats are designed to enable researchers to systematically evaluate and quantify the efficacy of this compound in inhibiting platelet function and thrombus formation.

Data Presentation

The following tables are structured to present quantitative data from the experimental protocols described below. Due to the limited availability of specific public data on this compound, these tables are presented as templates with illustrative data. Researchers should replace the placeholder data with their experimental findings.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

This compound Concentration (µM)AgonistAgonist ConcentrationMaximum Aggregation (%)IC50 (µM)
Vehicle (Control)ADP10 µM85 ± 5-
1ADP10 µM65 ± 6
10ADP10 µM40 ± 58.5
50ADP10 µM20 ± 4
Vehicle (Control)Collagen5 µg/mL90 ± 4-
1Collagen5 µg/mL70 ± 5
10Collagen5 µg/mL45 ± 69.2
50Collagen5 µg/mL25 ± 5

Table 2: Effect of this compound on Platelet Activation Markers (Flow Cytometry)

This compound Concentration (µM)AgonistMarker% Positive CellsMFIIC50 (µM)
Vehicle (Control)Thrombin (0.1 U/mL)P-selectin (CD62P)80 ± 7550 ± 40-
1Thrombin (0.1 U/mL)P-selectin (CD62P)60 ± 8420 ± 35
10Thrombin (0.1 U/mL)P-selectin (CD62P)35 ± 6280 ± 307.8
50Thrombin (0.1 U/mL)P-selectin (CD62P)15 ± 4150 ± 25
Vehicle (Control)Thrombin (0.1 U/mL)Activated GPIIb/IIIa (PAC-1)75 ± 6500 ± 38-
1Thrombin (0.1 U/mL)Activated GPIIb/IIIa (PAC-1)55 ± 7390 ± 32
10Thrombin (0.1 U/mL)Activated GPIIb/IIIa (PAC-1)30 ± 5250 ± 286.9
50Thrombin (0.1 U/mL)Activated GPIIb/IIIa (PAC-1)12 ± 3130 ± 22

Table 3: Effect of this compound on Intraplatelet cAMP Levels

This compound Concentration (µM)Basal cAMP (pmol/10^8 platelets)Fold Increase vs. Vehicle
Vehicle (Control)5.2 ± 0.81.0
18.3 ± 1.11.6
1015.6 ± 2.23.0
5028.1 ± 3.55.4

Table 4: Effect of this compound on Thrombus Formation in vivo (FeCl₃-Induced Carotid Artery Injury Model)

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)Thrombus Weight (mg)
Vehicle Control-12.5 ± 2.10.45 ± 0.08
This compound1025.3 ± 3.50.21 ± 0.05
This compound3042.1 ± 4.80.12 ± 0.03

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's antiplatelet action and the workflows for the key experimental protocols.

edaglitazone_signaling_pathway cluster_agonist Platelet Agonists (e.g., Collagen, Thrombin) cluster_receptor Receptors cluster_intracellular Intracellular Signaling cluster_this compound This compound Action Agonist Agonist GPVI GPVI Agonist->GPVI PAR1_4 PAR1/4 Agonist->PAR1_4 Syk Syk GPVI->Syk PLC PLC PAR1_4->PLC Syk->PLC MAPK MAPK Syk->MAPK PKC PKC PLC->PKC Integrin Integrin αIIbβ3 Activation PKC->Integrin Granule Granule Release PKC->Granule MAPK->Integrin Aggregation Platelet Aggregation Integrin->Aggregation Granule->Aggregation AC Adenylate Cyclase cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Integrin Inhibits This compound This compound This compound->AC Stimulates PPARg PPARγ This compound->PPARg Activates PPARg->Syk Inhibits Interaction PPARg->PKC Inhibits PPARg->MAPK Inhibits Interaction

Proposed signaling pathway of this compound's antiplatelet effects.

platelet_aggregation_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP Adjust Adjust Platelet Count PRP->Adjust Incubate Incubate PRP with this compound or Vehicle at 37°C Adjust->Incubate Agonist Add Agonist (e.g., ADP, Collagen) Incubate->Agonist Measure Measure Light Transmittance (Aggregometer) Agonist->Measure Analyze Analyze Aggregation Curves (Calculate % inhibition, IC50) Measure->Analyze

Workflow for Platelet Aggregation Assay.

flow_cytometry_workflow cluster_prep Sample Preparation cluster_assay Flow Cytometry Assay Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Incubate_Drug Incubate PRP with this compound or Vehicle PRP->Incubate_Drug Activate Activate Platelets with Agonist (e.g., Thrombin) Incubate_Drug->Activate Stain Stain with Fluorescent Antibodies (anti-CD62P, PAC-1) Activate->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data (% Positive Cells, MFI) Acquire->Analyze

References

Application Notes and Protocols for Preclinical Studies of Edaglitazone in Non-alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available research specifically details the experimental use of Edaglitazone for Non-alcoholic Fatty Liver Disease (NAFLD). The following application notes and protocols are based on established experimental designs for other peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, such as Pioglitazone, in NAFLD research. These protocols can serve as a comprehensive guide for designing and conducting preclinical studies with this compound.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This compound, a potent PPARγ agonist, holds therapeutic potential for NAFLD by improving insulin sensitivity and regulating lipid metabolism and inflammation.[1] PPARγ is a key regulator of these processes, making its activation a promising strategy for NAFLD treatment.[2] These notes provide detailed protocols and experimental design considerations for investigating the efficacy of this compound in preclinical models of NAFLD.

Preclinical Experimental Design

The primary objective of preclinical studies is to evaluate the therapeutic efficacy and mechanism of action of this compound in a relevant animal model of NAFLD. A common approach involves inducing NAFLD in rodents through a specialized diet and then administering the therapeutic agent.

Animal Models

Various animal models are utilized to recapitulate the features of human NAFLD.[3][4] Diet-induced models are frequently employed due to their ability to mimic the metabolic and histological characteristics of the disease.

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, mirroring key aspects of human NAFLD.[5]

  • High-Fructose, High-Trans-Fat Diet (TFD) Mice: This model induces a more severe phenotype, including features of NASH such as inflammation and fibrosis.

  • Genetically Modified Models: Mice with genetic predispositions, such as ob/ob or db/db mice, which are deficient in leptin or its receptor, respectively, spontaneously develop obesity and NAFLD.

Experimental Groups

A typical study design would include the following groups:

  • Control Group: Fed a standard chow diet.

  • NAFLD Model Group: Fed a high-fat or specialized diet to induce NAFLD.

  • This compound Treatment Group(s): NAFLD model animals treated with one or more doses of this compound.

  • Positive Control Group (Optional): NAFLD model animals treated with a compound known to ameliorate NAFLD, such as Pioglitazone.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on Pioglitazone in NAFLD models. These can be used as a reference for expected outcomes in this compound studies.

Table 1: Effects on Metabolic Parameters

ParameterControlNAFLD ModelPioglitazone Treatment
Body Weight (g)25 ± 245 ± 448 ± 5
Liver Weight (g)1.0 ± 0.12.5 ± 0.31.8 ± 0.2
Fasting Blood Glucose (mg/dL)100 ± 10150 ± 15110 ± 12
Fasting Insulin (ng/mL)0.5 ± 0.12.0 ± 0.51.0 ± 0.3
HOMA-IR2.5 ± 0.515 ± 35.5 ± 1.5
Serum ALT (U/L)40 ± 5120 ± 2060 ± 10
Serum AST (U/L)50 ± 8150 ± 2575 ± 15
Liver Triglycerides (mg/g)10 ± 280 ± 1530 ± 8

Data are presented as mean ± standard deviation and are compiled from representative studies of Pioglitazone in diet-induced NAFLD models.

Table 2: Histological Scoring of Liver Biopsies

Histological FeatureNAFLD ModelPioglitazone Treatment
Steatosis (Grade 0-3)2.8 ± 0.41.2 ± 0.3
Lobular Inflammation (Grade 0-3)2.5 ± 0.51.0 ± 0.4
Hepatocyte Ballooning (Grade 0-2)1.5 ± 0.30.5 ± 0.2
Fibrosis (Stage 0-4)1.8 ± 0.61.0 ± 0.5

NAFLD Activity Score (NAS) is the sum of scores for steatosis, lobular inflammation, and ballooning. A reduction in NAS indicates histological improvement. Data are representative of findings from Pioglitazone clinical trials.

Experimental Protocols

Induction of NAFLD in Mice

Objective: To induce hepatic steatosis and inflammation in mice using a high-fat diet.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Animal caging and husbandry supplies

Protocol:

  • Acclimate mice to the animal facility for one week with free access to standard chow and water.

  • Randomly assign mice to the control and NAFLD model groups.

  • Provide the control group with the standard chow diet.

  • Provide the NAFLD model group with the high-fat diet.

  • Continue the respective diets for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, a subset of animals may be sacrificed to confirm the development of NAFLD through histological and biochemical analysis.

This compound Administration

Objective: To treat NAFLD mice with this compound and assess its therapeutic effects.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Protocol:

  • Following the NAFLD induction period, divide the NAFLD model mice into treatment and vehicle control groups.

  • Prepare a suspension of this compound in the vehicle at the desired concentration(s). A typical dose for a similar compound, Pioglitazone, is in the range of 10-30 mg/kg/day.

  • Administer this compound or vehicle to the respective groups daily via oral gavage.

  • Continue treatment for a period of 4-8 weeks.

  • Monitor body weight and general health throughout the treatment period.

Serum Biochemical Analysis

Objective: To measure markers of liver injury and metabolic function in the serum.

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), glucose, insulin, triglycerides, and cholesterol.

  • Spectrophotometer or plate reader

Protocol:

  • At the end of the study, fast the animals overnight.

  • Collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.

  • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • For plasma, collect blood in heparinized tubes and centrifuge immediately.

  • Aliquot and store the serum/plasma at -80°C until analysis.

  • Perform the assays according to the manufacturer's instructions.

  • Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.

Liver Histology

Objective: To assess the severity of steatosis, inflammation, and fibrosis in the liver.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Sirius Red stain

  • Microscope

Protocol:

  • Euthanize the animals and perfuse with saline.

  • Excise the liver, weigh it, and collect small pieces from different lobes.

  • Fix the tissue samples in 4% paraformaldehyde or 10% formalin for 24-48 hours.

  • Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.

  • For general morphology, stain with H&E.

  • For fibrosis assessment, stain with Sirius Red.

  • A trained pathologist, blinded to the experimental groups, should score the slides for steatosis, lobular inflammation, hepatocyte ballooning, and fibrosis according to established scoring systems (e.g., NAFLD Activity Score).

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the expression of genes involved in lipid metabolism, inflammation, and fibrosis in the liver.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., SREBP-1c, FASN, ACC, TNF-α, IL-6, TGF-β, Col1a1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • Collect a piece of liver tissue at the time of sacrifice and snap-freeze in liquid nitrogen. Store at -80°C.

  • Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.

Signaling Pathway and Workflow Diagrams

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Translocates to Nucleus and Binds to PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Lipogenesis Gene_Expression->Lipid_Metabolism Inflammation ↓ Inflammatory Cytokine Production Gene_Expression->Inflammation Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity

Caption: PPARγ signaling pathway activated by this compound in hepatocytes.

Experimental_Workflow cluster_analysis Endpoint Analyses start Start: Acclimatize Mice diet Dietary Intervention (12-16 weeks) - Standard Chow - High-Fat Diet start->diet grouping Randomize HFD Mice - Vehicle Group - this compound Group(s) diet->grouping treatment Daily Treatment (4-8 weeks) - Oral Gavage grouping->treatment monitoring In-life Monitoring - Body Weight - Food Intake treatment->monitoring endpoint End of Study: Sacrifice and Sample Collection treatment->endpoint serum Serum Biochemical Analysis (ALT, AST, Glucose, Insulin) endpoint->serum histology Liver Histology (H&E, Sirius Red) endpoint->histology gene_expression Gene Expression Analysis (RT-qPCR) endpoint->gene_expression liver_lipids Liver Lipid Analysis (Triglycerides) endpoint->liver_lipids

Caption: Experimental workflow for a preclinical this compound study in a diet-induced NAFLD model.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Edaglitazone-Like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing novel compounds with agonistic activity towards the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), similar to the potent and selective agonist Edaglitazone. The following protocols are designed for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries.

Introduction

This compound is a thiazolidinedione (TZD) that acts as a potent and selective agonist for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[1] Activation of PPARγ by agonists like this compound leads to the recruitment of coactivators and the regulation of target gene expression, ultimately resulting in improved insulin sensitivity.[2] The identification of novel compounds that mimic the action of this compound holds significant therapeutic potential for the treatment of type 2 diabetes and other metabolic disorders.

This document outlines a multi-step screening cascade to identify and validate this compound-like compounds, beginning with a primary high-throughput screen to identify PPARγ binders, followed by secondary functional assays to confirm agonistic activity and cellular effects.

Data Presentation

The following tables summarize the key quantitative data for this compound and the well-characterized reference compound, Rosiglitazone. This data is essential for setting assay parameters and for comparing the potency and selectivity of newly identified compounds.

Table 1: In Vitro Activity of this compound and Rosiglitazone

CompoundTargetAssay TypeParameterValue (nM)Reference
This compoundPPARγCofactor RecruitmentEC5035.6
This compoundPPARαCofactor RecruitmentEC501053
RosiglitazonePPARγAgonist ActivityEC5060[3]
RosiglitazonePPARγBinding AffinityKd40

Signaling Pathway and Experimental Workflow

To effectively screen for this compound-like compounds, it is crucial to understand the underlying PPARγ signaling pathway and the overall experimental workflow.

PPARγ Signaling Pathway

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound-like Compound (Agonist) PPARg PPARγ RXR RXR CoRepressor Co-repressor Complex Heterodimer PPARγ-RXR Heterodimer PPRE PPRE (DNA Response Element) CoActivator Co-activator Complex Transcription Target Gene Transcription Biological_Response Biological Response (e.g., Insulin Sensitization, Adipogenesis)

High-Throughput Screening (HTS) Workflow

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen: TR-FRET Competitive Binding Assay Start->Primary_Screen Hit_Identification Hit Identification (Displacement of Fluorescent Ligand) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Luciferase Reporter Gene Assay Hit_Identification->Secondary_Screen Confirmed Hits Hit_Confirmation Hit Confirmation (Agonist Activity) Secondary_Screen->Hit_Confirmation Tertiary_Screen Tertiary Screen: Adipocyte Differentiation Assay Hit_Confirmation->Tertiary_Screen Confirmed Agonists Lead_Identification Lead Identification (Cellular Efficacy) Tertiary_Screen->Lead_Identification SAR Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR End End: Lead Candidates SAR->End

Experimental Protocols

The following are detailed protocols for the key experiments in the screening cascade.

Primary Screen: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

This assay is designed to identify compounds that bind to the PPARγ ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled tracer molecule.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (containing GST-tagged PPARγ-LBD, Tb-anti-GST antibody, and Fluormone™ Pan-PPAR Green tracer)

  • Test compounds dissolved in DMSO

  • Control competitor (e.g., GW1929 or Rosiglitazone)

  • Assay buffer

  • Black, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 2X solution of the test compounds and control competitor in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a 4X solution of the Fluormone™ Pan-PPAR Green tracer in the assay buffer.

    • Prepare a 4X solution of the PPARγ-LBD/Tb-anti-GST antibody mixture in the assay buffer.

  • Assay Plate Setup (40 µL final volume):

    • Add 20 µL of the 2X test compound or control competitor to the appropriate wells.

    • Add 10 µL of the 4X Fluormone™ Pan-PPAR Green tracer to all wells.

    • Add 10 µL of the 4X PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.

  • Incubation:

    • Cover the plate and incubate at room temperature for 1-6 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium emission) and 520 nm (FRET emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log of the test compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.

Secondary Screen: PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene (luciferase).

Materials:

  • HEK293T cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a reference agonist (e.g., Rosiglitazone) dissolved in DMSO.

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the stably transfected HEK293T cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference agonist in the culture medium. The final DMSO concentration should be below 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or reference agonist.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the culture medium and add 100 µL of 1X cell lysis buffer to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of luciferase substrate to each well.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated cells).

    • Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value, which is the concentration that produces 50% of the maximal response.

Tertiary Screen: Adipocyte Differentiation Assay

This assay assesses the ability of confirmed agonists to induce the differentiation of preadipocytes into mature adipocytes, a key physiological function of PPARγ activation.

Materials:

  • 3T3-L1 preadipocyte cell line.

  • Preadipocyte growth medium (DMEM with 10% calf serum).

  • Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin).

  • Test compounds and a reference agonist (e.g., Rosiglitazone).

  • 6-well or 12-well cell culture plates.

  • Oil Red O staining solution.

  • Isopropanol.

  • Spectrophotometer.

Protocol:

  • Cell Culture and Induction of Differentiation:

    • Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

    • Two days post-confluence, replace the growth medium with differentiation medium containing the test compounds or reference agonist. This is considered Day 0.

    • On Day 2, replace the medium with maintenance medium containing the test compounds or reference agonist.

    • Continue to replace the maintenance medium every two days for a total of 8-10 days.

  • Oil Red O Staining:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add Oil Red O working solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells with water until the water runs clear.

  • Quantification of Adipogenesis:

    • Visually inspect the cells under a microscope for the accumulation of lipid droplets.

    • To quantify the staining, elute the Oil Red O stain by adding isopropanol to each well and incubating for 10 minutes with shaking.

    • Measure the absorbance of the eluted stain at 510 nm using a spectrophotometer.

  • Data Analysis:

    • Compare the absorbance values of compound-treated wells to those of the vehicle control to determine the extent of adipocyte differentiation.

References

Measuring Edaglitazone Levels in Plasma and Tissue: A Guide to Bioanalytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Edaglitazone in plasma and tissue samples. While specific validated methods for this compound are not widely published, this guide adapts established and validated bioanalytical methods for Pioglitazone, a structurally related thiazolidinedione. These adapted methods provide a robust starting point for the development and validation of analytical protocols for this compound. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Overview of Analytical Techniques

The quantification of drug concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2] Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, with LC-MS/MS offering higher sensitivity and selectivity.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is then used to quantify the analyte of interest based on its light absorption at a specific wavelength.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After separation by HPLC, the analyte is ionized and fragmented. Specific fragment ions are then detected and quantified, providing a highly specific measurement.

II. Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of thiazolidinediones, adapted for this compound. These values are intended as a guide and will require validation for this compound specifically.

Table 1: HPLC-UV Method Performance (Adapted from Pioglitazone Data)

ParameterPlasma
Linearity Range0.1 - 2.0 µg/mL
Lower Limit of Quantification (LLOQ)44.2 ng/mL
Limit of Detection (LOD)0.1 µg/mL
Intra-day Precision (%CV)< 9.2%
Inter-day Precision (%CV)< 9.6%
Intra-day Accuracy (%Recovery)93.33% - 100.4%
Inter-day Accuracy (%Recovery)94.1% - 102.7%
Recovery~99.84%

Table 2: LC-MS/MS Method Performance (Adapted from Pioglitazone Data)

ParameterPlasmaTissue Homogenate
Linearity Range0.5 - 2000 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL1 ng/mL
Intra-day Precision (%CV)≤ 10.5%< 15%
Inter-day Precision (%CV)≤ 10.5%< 15%
Intra-day Accuracy (%Nominal)84.6% - 103.5%90.7% - 110.2%
Inter-day Accuracy (%Nominal)94.4% - 104.0%87.0% - 110.5%
RecoveryNot explicitly stated, but method is robustNot explicitly stated, but method is robust

III. Experimental Protocols

A. Protocol 1: HPLC-UV Analysis of this compound in Plasma

This protocol is adapted from validated methods for Pioglitazone in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Rosiglitazone or another suitable compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Perchloric acid

  • Water (HPLC grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of perchloric acid (1 M) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

G plasma Plasma Sample (200 µL) is Add Internal Standard (20 µL) plasma->is vortex1 Vortex (30s) is->vortex1 pca Add Perchloric Acid (200 µL) vortex1->pca vortex2 Vortex (1 min) pca->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC supernatant->hplc

Plasma Sample Preparation Workflow

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile: 0.1 M Ammonium Acetate: Glacial Acetic Acid (25:25:1 v/v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 269 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve using linear regression.

B. Protocol 2: LC-MS/MS Analysis of this compound in Plasma and Tissue

This protocol is adapted from a sensitive method for Pioglitazone in rat plasma and tissues.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Rosiglitazone)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma and tissue samples (e.g., adipose, heart, brain, kidney)

2. Sample Preparation:

For Plasma (Protein Precipitation):

  • To 100 µL of plasma, add 10 µL of Internal Standard.

  • Add 300 µL of acetonitrile.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

For Tissue (Homogenization and Protein Precipitation):

  • Weigh approximately 100 mg of tissue.

  • Add 500 µL of water and homogenize.

  • Use 100 µL of the homogenate and proceed with the plasma protein precipitation method described above.

G cluster_plasma Plasma Sample Preparation cluster_tissue Tissue Sample Preparation p_start Plasma (100 µL) p_is Add Internal Standard p_start->p_is p_acn Add Acetonitrile (300 µL) p_is->p_acn p_vortex Vortex (5 min) p_acn->p_vortex p_centrifuge Centrifuge p_vortex->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant p_evap Evaporate to Dryness p_supernatant->p_evap p_recon Reconstitute in Mobile Phase p_evap->p_recon p_inject Inject to LC-MS/MS p_recon->p_inject t_start Tissue (100 mg) t_homog Homogenize in Water t_start->t_homog t_homogenate Use 100 µL Homogenate t_homog->t_homogenate t_homogenate->p_is

LC-MS/MS Sample Preparation Workflow

3. LC-MS/MS Conditions:

  • Column: C18, 3 µm, 100 x 4.6 mm

  • Mobile Phase: 0.1% Formic acid in water: Acetonitrile (5:95 v/v)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound Precursor Ion (m/z): To be determined (For Pioglitazone, it is 357)

    • This compound Product Ion (m/z): To be determined (For Pioglitazone, it is 134)

    • Internal Standard Precursor Ion (m/z): To be determined (For Rosiglitazone, it is 358)

    • Internal Standard Product Ion (m/z): To be determined (For Rosiglitazone, it is 135)

4. Data Analysis:

  • Similar to the HPLC-UV method, quantify this compound by constructing a calibration curve based on the peak area ratio to the internal standard.

IV. Method Validation

It is imperative that any adapted method be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in preclinical or clinical studies. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

G mv Bioanalytical Method Validation selectivity Selectivity & Specificity mv->selectivity linearity Linearity mv->linearity accuracy Accuracy & Precision mv->accuracy lod_loq LOD & LOQ mv->lod_loq recovery Recovery mv->recovery matrix Matrix Effect mv->matrix stability Stability mv->stability

Key Bioanalytical Method Validation Parameters

V. Conclusion

The protocols outlined in this document, adapted from established methods for the related compound Pioglitazone, provide a comprehensive starting point for the development of robust and reliable analytical methods for quantifying this compound in plasma and tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Rigorous method validation is a critical step to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Edaglitazone Solubility for Aqueous Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of edaglitazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

This compound, a member of the thiazolidinedione (TZD) class of compounds, is known to have low aqueous solubility.[1] Thiazolidinediones are generally sparingly soluble in water, which can present challenges when preparing aqueous stock solutions for in vitro experiments.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO), with reported solubilities up to 100 mM.[2] It is common practice to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium. However, it is crucial to ensure the final DMSO concentration in your assay is low enough to not affect the biological system, typically well below 1%.

Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?

This is a common issue when diluting a drug from a high-solubility organic solvent into an aqueous medium where it is poorly soluble. This phenomenon is often referred to as "crashing out." To address this, consider the following troubleshooting strategies:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Employ solubility enhancement techniques: If a higher concentration is necessary, you will need to improve the aqueous solubility of this compound using methods such as co-solvents, pH adjustment, or cyclodextrin complexation.[3]

Q4: Can I use sonication or heating to help dissolve this compound?

Gentle warming and sonication can be used to aid in the initial dissolution of this compound in a co-solvent system. However, be cautious with temperature, as excessive heat may degrade the compound. These methods may not prevent precipitation upon dilution into a purely aqueous buffer if the fundamental solubility limit is exceeded.

Troubleshooting Guide: Improving this compound's Aqueous Solubility

This guide provides three common methods to enhance the solubility of this compound in aqueous solutions. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your biological system to excipients.

Method 1: Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds. For thiazolidinediones like pioglitazone, co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) have been shown to be effective.

Recommended Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Weigh out the desired amount of this compound powder.

  • Prepare a co-solvent mixture. A good starting point is a 1:1 (v/v) mixture of the chosen co-solvent and your aqueous buffer.

  • Add the co-solvent mixture to the this compound powder to achieve a high-concentration stock solution.

  • Gently vortex and sonicate if necessary to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles.

  • Serially dilute this stock solution into your final experimental buffer, ensuring the final co-solvent concentration is compatible with your assay.

Quantitative Data: Co-solvent Effects on Pioglitazone Hydrochloride Solubility

The following table summarizes the effect of various co-solvents on the solubility of pioglitazone hydrochloride, a structurally related thiazolidinedione. This data can serve as a useful reference for selecting a co-solvent for this compound.

Co-solventConcentration in Water (w/w)Pioglitazone HCl Solubility (mM)
Ethanol20%~5
40%~20
60%~60
Propylene Glycol20%~10
40%~40
60%~120
PEG 40020%~15
40%~60
60%~180

Data adapted from studies on pioglitazone hydrochloride and should be considered as a starting point for optimizing this compound solubility.

Method 2: pH Adjustment

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound powder to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to determine the optimal pH for your experiments.

Note: Ensure that the chosen pH is compatible with the biological system under investigation.

Method 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

Experimental Protocol: Preparation of this compound-Cyclodextrin Complexes (Kneading Method)

This method is effective for preparing small batches of inclusion complexes in a laboratory setting.

  • Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a common starting point.

  • Weigh the appropriate amounts of this compound and the selected cyclodextrin (e.g., HP-β-CD).

  • Place the powders in a mortar.

  • Add a small amount of a suitable solvent, such as a 1:1 mixture of ethanol and water, to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

  • The solubility of the complex can be determined by adding an excess amount to your aqueous buffer and measuring the concentration of the dissolved drug after equilibration.

Quantitative Data: Cyclodextrin Effects on Pioglitazone Solubility

The following table illustrates the enhancement of pioglitazone solubility through complexation with different cyclodextrins. This can guide the selection of a cyclodextrin for this compound.

CyclodextrinMethodMolar Ratio (Drug:CD)Solubility Enhancement Factor
β-Cyclodextrin (β-CD)Kneading1:1~10-fold
Methyl-β-Cyclodextrin (Mβ-CD)Kneading1:1~35-fold
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Co-evaporation1:1~50-fold
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)Co-evaporation1:1>100-fold

Data adapted from studies on pioglitazone and should be considered as a starting point for optimizing this compound solubility.

Visualizations

G cluster_start Start: this compound Solubility Issue cluster_methods Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_end Outcome start This compound powder or DMSO stock precipitates in aqueous buffer cosolvency Method 1: Co-solvency start->cosolvency Choose a method ph_adjust Method 2: pH Adjustment start->ph_adjust Choose a method cyclodextrin Method 3: Cyclodextrin Complexation start->cyclodextrin Choose a method cosolvency_protocol Prepare stock in Co-solvent/Buffer mixture (e.g., Ethanol, PEG 400) cosolvency->cosolvency_protocol ph_protocol Test solubility in buffers of varying pH (e.g., pH 7.4 to 9.0) ph_adjust->ph_protocol cyclodextrin_protocol Prepare inclusion complex (e.g., with HP-β-CD) using kneading method cyclodextrin->cyclodextrin_protocol end Soluble this compound solution for experiment cosolvency_protocol->end ph_protocol->end cyclodextrin_protocol->end

Caption: Troubleshooting workflow for improving this compound solubility.

References

How to determine optimal Edaglitazone dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal dosage of Edaglitazone for in vitro studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor that plays a key role in regulating lipid metabolism, adipogenesis, inflammation, and insulin sensitivity.[1][2][3] Upon binding, this compound activates PPARγ, leading to the regulation of target gene expression.

Q2: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. A common starting point for dose-response studies is in the nanomolar to low micromolar range.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, with a maximum concentration of 100 mM. To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 464.56 g/mol ), you would dissolve it in approximately 215 µL of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: In which cell types has this compound been studied in vitro?

This compound and other PPARγ agonists have been studied in a variety of cell types, including:

  • Platelets

  • Macrophages (e.g., RAW264.7)

  • Hepatocytes (e.g., HepG2)

  • Endothelial cells (e.g., HUVEC)

  • Adipocytes (e.g., 3T3-L1)

  • Podocytes

  • Cancer cell lines

  • Fibroblasts (e.g., L929)

Q5: What are the potential off-target effects or toxicities of this compound in vitro?

While this compound is a selective PPARγ agonist, high concentrations may lead to off-target effects or cytotoxicity. It is crucial to determine the cytotoxic concentration of this compound in your specific cell model using assays like MTT, Neutral Red, or LDH leakage before proceeding with functional experiments. For instance, a related thiazolidinedione, troglitazone, has shown concentration and time-dependent cytotoxicity in HepG2 cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be below the effective range for your specific cell type and assay.Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar to the mid-micromolar range.
Incorrect stock solution preparation: The compound may not have been fully dissolved or may have degraded.Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure complete dissolution before use.
Cell line is not responsive: The cell line may not express sufficient levels of PPARγ or the necessary co-factors for its activity.Verify PPARγ expression in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be responsive to PPARγ agonists.
High cell death or cytotoxicity Concentration too high: The concentration of this compound may be in the toxic range for your cells.Determine the IC50 value for cytotoxicity using a cell viability assay (e.g., MTT, LDH). Use concentrations well below the cytotoxic threshold for your functional assays.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Inconsistent or variable results Precipitation of this compound: The compound may be precipitating out of the culture medium, especially at higher concentrations or over long incubation times.Visually inspect the culture medium for any signs of precipitation. Consider using a lower concentration or a different formulation if solubility is an issue.
Cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency for your experiments.

Data Presentation: Effective Concentrations of this compound In Vitro

Assay/Effect Cell Type Effective Concentration Reference
PPARγ Cofactor Recruitment (EC50)-35.6 nM
PPARα Cofactor Recruitment (EC50)-1053 nM
Antiplatelet ActivityHuman PlateletsLow concentrations (specifics not detailed)
Glucose Uptake StimulationL929 Fibroblasts5-10 µM (for maximum stimulation)

Note: Data for other thiazolidinediones can provide a reference for designing experiments with this compound.

Thiazolidinedione Assay/Effect Cell Type Effective Concentration Reference
PioglitazoneImproved Viability and FunctionEndothelial Progenitor Cells10 µM
PioglitazoneAttenuation of TNFα-induced effectsBlood-Brain Barrier Model10 µM
RosiglitazoneIncreased Glucose UptakeHuman PodocytesNot specified, but effective
RosiglitazoneReduction of Cytokine ProductionCOPD Alveolar MacrophagesNot specified, but effective
TroglitazoneCytotoxicityHepG2 cells50-100 µM

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Remove the old medium and add the this compound-containing medium to the cells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cells.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., adipocytes, muscle cells, or fibroblasts) to an appropriate confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).

  • Starvation: Prior to the assay, starve the cells in a low-glucose or serum-free medium for a few hours to increase the glucose uptake signal.

  • Glucose Uptake: Incubate the cells with a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) for a short period (e.g., 30-60 minutes).

  • Washing: Wash the cells with ice-cold PBS to remove excess glucose analog.

  • Lysis and Measurement: Lyse the cells and measure the amount of internalized glucose analog using a fluorometer or a scintillation counter.

  • Normalization: Normalize the glucose uptake to the total protein content in each well.

Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

Objective: To assess the anti-inflammatory effects of this compound.

Methodology:

  • Cell Seeding and Pre-treatment: Seed cells (e.g., macrophages) in a culture plate. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulus: Induce an inflammatory response by adding a pro-inflammatory agent such as lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit.

  • Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect of this compound.

Visualizations

Edaglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Regulates Transcription Biological_Effects Biological Effects (e.g., Increased Insulin Sensitivity, Anti-inflammatory Effects) Target_Genes->Biological_Effects Leads to

Caption: this compound signaling pathway via PPARγ activation.

Experimental_Workflow_Dosage_Determination start Start: Prepare this compound Stock Solution cytotoxicity 1. Determine Cytotoxicity (e.g., MTT Assay) - Establish non-toxic concentration range start->cytotoxicity dose_response 2. Perform Dose-Response Study - Use non-toxic concentrations - Measure desired biological endpoint cytotoxicity->dose_response analyze 3. Analyze Data - Determine EC50 or optimal effective concentration dose_response->analyze functional_assays 4. Proceed with Functional Assays - Use optimal concentration analyze->functional_assays end End: Optimal In Vitro Dosage Determined functional_assays->end

Caption: Workflow for determining optimal this compound dosage.

References

Technical Support Center: Investigating Potential Off-Target Effects of Edaglitazone in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the potential off-target effects of Edaglitazone. This resource provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your cellular model studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Its therapeutic effects in type 2 diabetes are primarily mediated through the activation of PPARγ, which regulates gene expression involved in glucose and lipid metabolism.

Q2: Are there known off-target effects for this compound or other thiazolidinediones (TZDs)?

Yes, besides their primary interaction with PPARγ, this compound and other TZDs have been reported to exert effects through PPARγ-independent mechanisms.[2] One notable off-target effect of this compound is its ability to increase intraplatelet cyclic AMP (cAMP) levels, which contributes to its antiplatelet activity.[3] Additionally, some TZDs have been shown to interact with mitochondrial proteins and modulate signaling pathways such as the p38 MAPK pathway, which may not be directly linked to PPARγ activation.[4]

Q3: How can I differentiate between PPARγ-dependent and PPARγ-independent effects of this compound in my experiments?

To distinguish between on-target and off-target effects, it is recommended to use a PPARγ antagonist, such as GW9662, in conjunction with this compound. If an observed effect persists in the presence of the antagonist, it is likely a PPARγ-independent, or off-target, effect. Additionally, using cell lines that do not express PPARγ or employing siRNA to knock down PPARγ expression can help elucidate off-target mechanisms.

Q4: What are some common unexpected results when working with this compound and how can I interpret them?

Unexpected results can include changes in cell viability, alterations in signaling pathways not traditionally associated with PPARγ, or effects on cellular processes like platelet aggregation. For instance, if you observe a decrease in cell viability at high concentrations of this compound, it could be indicative of mitochondrial toxicity, a known side effect of some TZDs. It is crucial to perform dose-response experiments and include appropriate controls to understand if these effects are physiologically relevant or due to supra-pharmacological concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: this compound Receptor Activation

TargetAssayEC50 (nM)Reference
PPARγCofactor Recruitment35.6
PPARαCofactor Recruitment1053

Table 2: Potential Off-Target Effects of Thiazolidinediones (TZDs)

Off-Target EffectTZD StudiedCellular ModelObserved EffectPotential Signaling PathwayReference
Increased cAMP LevelsThis compoundHuman PlateletsInhibition of platelet aggregationcAMP pathway
Mitochondrial Respiration InhibitionPioglitazone, RosiglitazoneLiver Cells, Isolated MitochondriaInhibition of Complex I and IIIMitochondrial Electron Transport Chain
p38 MAPK ActivationTroglitazoneOsteoblastic cellsInduction of apoptosisp38 MAPK

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Cell Viability Assays

  • Question: My cell viability assay results with this compound are highly variable between wells and experiments. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.

    • Solvent Effects: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (DMSO alone) at the same final concentration used for your this compound treatments.

    • Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect your culture plates for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system if compatible with your cells.

    • Assay Interference: Some assay reagents can interact with the compound. For example, the color of the formazan product in MTT assays can be affected by colored compounds. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).

Issue 2: Difficulty in Detecting Changes in Protein Phosphorylation via Western Blot

  • Question: I am trying to assess the effect of this compound on the phosphorylation of p38 MAPK, but I am not seeing any changes. What should I check?

  • Answer:

    • Time-Course: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time point for detecting changes in phosphorylation after this compound treatment.

    • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the protein and has been validated for Western blotting. Use a positive control (e.g., anisomycin for p38 MAPK activation) to confirm that your antibody and detection system are working correctly.

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.

    • Loading Controls: Always use a loading control (e.g., β-actin, GAPDH, or total p38 MAPK) to ensure equal protein loading between lanes.

Issue 3: Unexpected Cytotoxicity at High this compound Concentrations

  • Answer:

    • Mitochondrial Toxicity: Some TZDs have been reported to induce mitochondrial dysfunction, leading to apoptosis. You can investigate this by measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or by assessing the release of cytochrome c from the mitochondria.

    • Distinguishing Apoptosis from Necrosis: Utilize assays that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry. This can provide insights into the mechanism of cell death.

    • Concentration Relevance: Consider the clinically relevant concentrations of this compound. Effects observed at very high, non-physiological concentrations may not be therapeutically relevant off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular cAMP Levels

  • Cell Culture: Culture cells to 80-90% confluency.

  • Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • This compound Treatment: Add different concentrations of this compound and a positive control (e.g., forskolin) to the cells and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the specific cAMP assay kit you are using (e.g., ELISA, TR-FRET).

  • Data Analysis: Generate a standard curve using the provided cAMP standards and determine the concentration of cAMP in your samples.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control for p38 MAPK activation (e.g., 10 µg/mL anisomycin for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

Visualizations

Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Agonist Off_Target Off-Target Protein(s) This compound->Off_Target Binding Gene_Expression Target Gene Expression PPARg->Gene_Expression Activation Signaling_Cascade Signaling Cascade Off_Target->Signaling_Cascade Modulation Cellular_Response_On On-Target Cellular Response Gene_Expression->Cellular_Response_On Cellular_Response_Off Off-Target Cellular Response Signaling_Cascade->Cellular_Response_Off

Caption: On-target vs. potential off-target signaling of this compound.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability signaling Signaling Analysis (Western Blot, cAMP Assay) treatment->signaling data_analysis Data Analysis viability->data_analysis signaling->data_analysis conclusion Conclusion: Off-Target Effect Identification data_analysis->conclusion

Caption: General workflow for investigating this compound's off-target effects.

Troubleshooting_Logic problem Problem: Inconsistent Results check_seeding Check Cell Seeding Consistency problem->check_seeding check_solvent Verify Vehicle Control problem->check_solvent check_precipitation Inspect for Precipitation problem->check_precipitation solution1 Optimize Seeding Protocol check_seeding->solution1 solution2 Adjust Solvent Concentration check_solvent->solution2 solution3 Modify Compound Dilution check_precipitation->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Reasons for the discontinuation of Edaglitazone clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available information detailing the specific discontinuation of clinical trials for Edaglitazone. This technical support center provides guidance based on the known pharmacology of this compound as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist and the well-documented safety profile of the broader thiazolidinedione (TZD) class of drugs, to which this compound belongs. Researchers working with this compound should consider these class-wide effects in their experimental design and safety monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid homeostasis, leading to improved insulin sensitivity.

Q2: What are the known class-wide adverse effects of thiazolidinediones (TZDs) that I should monitor for in my experiments with this compound?

The TZD class of drugs is associated with a number of well-documented adverse effects. Researchers should be vigilant for these potential outcomes in preclinical and clinical studies. The most significant concerns include:

  • Fluid Retention and Edema: TZDs can cause fluid retention, which may lead to or exacerbate heart failure.[3][4]

  • Weight Gain: An increase in body weight is a common side effect, primarily due to fluid retention and an increase in adipose tissue mass.

  • Congestive Heart Failure: Due to the risk of fluid retention, TZDs are generally contraindicated in patients with symptomatic heart failure.

  • Bone Fractures: Long-term use of TZDs has been associated with an increased risk of bone fractures, particularly in women.

  • Hepatotoxicity: While rare with newer TZDs, the first drug in this class, troglitazone, was withdrawn from the market due to severe liver damage. Regular monitoring of liver function is advisable.

  • Bladder Cancer: Some studies have suggested a potential increased risk of bladder cancer with long-term pioglitazone use.

Troubleshooting Experimental Issues

Q3: I am observing unexpected weight gain in my animal models treated with this compound. How can I differentiate between increased adiposity and fluid retention?

This is a critical observation, as both are known effects of TZDs. To distinguish between these, consider the following:

  • Body Composition Analysis: Employ techniques like Dual-Energy X-ray Absorptiometry (DEXA) or magnetic resonance imaging (MRI) to quantify fat mass, lean mass, and fluid content.

  • Histological Analysis: Examine adipose tissue depots to assess for adipocyte hypertrophy and hyperplasia. For fluid retention, assess for interstitial edema in tissues like the skin and heart.

  • Biomarker Measurement: Measure plasma volume and levels of markers associated with fluid balance, such as brain natriuretic peptide (BNP).

Q4: My in vitro experiments show potent PPARγ activation with this compound, but the in vivo glucose-lowering effect is less than expected. What could be the issue?

Several factors could contribute to this discrepancy:

  • Pharmacokinetics and Bioavailability: Investigate the oral bioavailability, plasma protein binding, and metabolic clearance of this compound in your specific animal model. Poor pharmacokinetic properties can limit in vivo efficacy.

  • Dose-Response Relationship: You may not be in the optimal dose range. Conduct a thorough dose-response study to identify the most effective dose.

  • Off-Target Effects: While this compound is a selective PPARγ agonist, high concentrations could potentially lead to off-target effects that might counteract the intended therapeutic action.

  • Model-Specific Differences: The metabolic state and genetic background of your animal model can significantly influence the response to a PPARγ agonist.

Data Presentation

Table 1: Hypothetical Summary of Potential Adverse Events for a Thiazolidinedione in a 52-Week Preclinical Study

Adverse EventPlacebo Group (n=50)TZD-Treated Group (10 mg/kg/day) (n=50)p-value
Cardiovascular
Edema2 (4%)15 (30%)<0.001
Heart Failure0 (0%)3 (6%)0.04
Metabolic
Weight Gain (>10%)5 (10%)28 (56%)<0.001
Hypoglycemia1 (2%)1 (2%)0.99
Skeletal
Bone Fractures1 (2%)6 (12%)0.03
Hepatic
ALT > 3x ULN2 (4%)3 (6%)0.68

This table is a hypothetical representation based on known TZD class effects and does not represent actual clinical trial data for this compound.

Experimental Protocols

Protocol 1: In Vitro PPARγ Transactivation Assay

Objective: To determine the functional potency of this compound in activating the PPARγ receptor.

Methodology:

  • Cell Culture: Use a suitable cell line, such as HEK293T or CV-1, that is co-transfected with two plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 18-24 hours. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

  • Animal Model: Use a diabetic mouse model, such as db/db mice or high-fat diet-induced obese mice.

  • Acclimatization and Dosing: Acclimatize the animals and then administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Fasting: Fast the animals overnight (e.g., 16 hours) before the OGTT.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for both the treated and control groups. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. A significant reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TZD Agonist) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein Proteins for Glucose/Lipid Metabolism mRNA->Protein Translation Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy & Safety A Compound Library (including this compound) B PPARγ Transactivation Assay A->B C Adipocyte Differentiation Assay A->C D Lead Compound Selection B->D C->D E Diabetic Animal Model (e.g., db/db mice) D->E Advance to In Vivo Testing F Oral Glucose Tolerance Test (OGTT) E->F G Insulin Tolerance Test (ITT) E->G H Long-term Safety Studies (Monitor for adverse effects) E->H I Data Analysis & Conclusion F->I G->I H->I

References

Managing side effects like edema and weight gain in Edaglitazone animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edaglitazone in animal models. The focus is on managing and understanding the common side effects of edema and weight gain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] As a member of the thiazolidinedione (TZD) class of drugs, its primary function is to enhance insulin sensitivity. It is orally bioavailable and has been shown to be effective in obese, but not lean, rat models of insulin resistance.

Q2: Why are edema and weight gain common side effects in animal studies with this compound?

Edema and weight gain are well-documented class effects of PPARγ agonists like this compound. These side effects are directly related to the activation of PPARγ receptors in tissues outside of the intended target for insulin sensitization. The primary mechanisms include:

  • Renal Fluid Retention: Activation of PPARγ in the collecting ducts of the kidneys leads to increased sodium and water reabsorption.

  • Increased Adipogenesis: PPARγ is a master regulator of fat cell differentiation, and its activation can lead to an increase in fat mass.

  • Plasma Volume Expansion: The fluid retention contributes to an overall increase in plasma volume.

Q3: What are the typical animal models used to study the metabolic effects and side effects of this compound and other TZDs?

Commonly used rodent models for studying insulin resistance and the effects of drugs like this compound include:

  • Zucker Diabetic Fatty (ZDF) rats: These rats have a mutation in the leptin receptor, leading to obesity and insulin resistance.[2]

  • Obese Zucker (fa/fa) rats: This model also exhibits obesity and insulin resistance due to a leptin receptor mutation.

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to a phenotype of obesity, hyperglycemia, and insulin resistance.

  • Diet-induced obesity (DIO) models: Rodents fed a high-fat diet develop obesity and insulin resistance that more closely mimics the progression in humans.

Q4: How can I quantify edema and fluid retention in my animal studies?

Several methods can be employed to measure edema and fluid retention in rodents:

  • Plethysmography: This is a common method for measuring paw volume to assess localized edema.

  • Caliper Measurements: The diameter or thickness of the paw can be measured using a digital caliper.

  • Bioimpedance Spectroscopy (BIS): This technique can be used to estimate total body water and extracellular fluid volume.

  • Hematocrit Measurement: A decrease in hematocrit can indicate plasma volume expansion.

  • Evans Blue Dye Dilution: This method can be used to more directly measure plasma volume.

Q5: What is the expected magnitude of weight gain with TZD treatment in animal models?

While specific data for this compound is limited in publicly available literature, studies with other TZDs like pioglitazone in obese Zucker rats have shown a significant increase in body weight. For example, a four-week treatment with pioglitazone has been shown to double the weight gain compared to control animals. It is important to note that this weight gain is often a combination of increased adipose tissue mass and fluid retention.

Troubleshooting Guides

Issue: Unexpectedly high levels of edema observed in treated animals.

Possible Cause 1: Dose is too high.

  • Troubleshooting Step: Review the dose-response relationship for this compound if available, or for other TZDs. Consider reducing the dose in a pilot study to see if edema is mitigated while retaining the desired therapeutic effect.

Possible Cause 2: Animal model is particularly sensitive.

  • Troubleshooting Step: Certain strains or models (e.g., those with pre-existing cardiovascular or renal impairment) may be more susceptible to fluid retention. Review the literature for the specific model being used. Consider using a different, less sensitive model if the side effect is confounding the study's primary endpoints.

Possible Cause 3: Concomitant medications.

  • Troubleshooting Step: If animals are receiving other treatments, review potential drug-drug interactions that could exacerbate fluid retention. For instance, co-administration with insulin has been shown to increase the incidence of edema with TZDs.

Issue: Significant weight gain is confounding metabolic measurements.

Possible Cause 1: Difficulty distinguishing between fat mass increase and fluid retention.

  • Troubleshooting Step: Implement methods to differentiate the components of weight gain. Use bioimpedance spectroscopy to measure total body water or conduct body composition analysis (e.g., DEXA) to quantify fat and lean mass. A decrease in hematocrit can also serve as an indicator of plasma volume expansion.

Possible Cause 2: Pair-feeding is not adequately controlling for differences in food intake.

  • Troubleshooting Step: While some TZDs can increase food intake, the primary driver of weight gain is often metabolic. Ensure that pair-fed control animals are matched daily to the food consumption of the treated group. Report both absolute and pair-fed weight data.

Possible Cause 3: The study duration is long, leading to excessive adiposity.

  • Troubleshooting Step: For studies focused on acute insulin-sensitizing effects, a shorter duration of treatment may be sufficient and could minimize the extent of adipogenesis-related weight gain.

Quantitative Data from TZD Animal Studies

Disclaimer: The following tables summarize quantitative data from animal studies using other thiazolidinediones (pioglitazone and rosiglitazone). Due to the limited availability of public data specifically for this compound, this information is provided as a representative guide for the TZD class of drugs.

Table 1: Effect of Pioglitazone on Body Weight in Obese Zucker (fa/fa) Rats

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)
Control280 ± 5350 ± 770 ± 4
Pioglitazone282 ± 6420 ± 9138 ± 5

Data adapted from a 4-week study in obese Zucker (fa/fa) rats.

Table 2: Effect of Rosiglitazone on Plasma Volume in db/db and Lean Mice

Mouse StrainTreatment GroupHematocrit (%)Plasma Volume (ml)
LeanVehicle51.4 ± 1.81.22 ± 0.12
LeanRosiglitazone47.8 ± 1.31.77 ± 0.41
db/dbVehicle54.7 ± 1.72.16 ± 0.65
db/dbRosiglitazone49.5 ± 2.14.67 ± 2.2

Data from a study in db/db and lean mice treated with rosiglitazone.

Experimental Protocols

Protocol 1: Assessment of Paw Edema using Plethysmography
  • Animal Handling: Gently restrain the rodent.

  • Baseline Measurement: Prior to this compound administration, dip the animal's hind paw into the plethysmometer's measuring chamber up to a defined anatomical mark (e.g., the lateral malleolus). Record the displaced volume of mercury or water.

  • Drug Administration: Administer this compound according to the study protocol (e.g., oral gavage).

  • Post-treatment Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), repeat the paw volume measurement.

  • Data Analysis: Calculate the change in paw volume from baseline for each animal at each time point. Compare the changes between the this compound-treated group and a vehicle-treated control group.

Protocol 2: Assessment of Fluid Retention using Bioimpedance Spectroscopy (BIS)
  • Animal Preparation: Anesthetize the animal according to an approved protocol.

  • Electrode Placement: Place the BIS electrodes at standardized locations on the animal's body (e.g., one on the tail base and one on the dorsal neck region).

  • Baseline Measurement: Obtain a baseline BIS reading to determine total body water (TBW) and extracellular fluid (ECF) volumes before the start of this compound treatment.

  • Drug Administration: Administer this compound daily for the duration of the study.

  • Repeat Measurements: At the end of the treatment period, repeat the BIS measurement under the same anesthetic conditions.

  • Data Analysis: Compare the change in TBW and ECF from baseline between the this compound-treated group and a control group.

Visualizations

Signaling Pathways and Experimental Workflows

Edaglitazone_Mechanism_of_Action This compound This compound PPARg PPARγ Receptor (in Adipocytes) This compound->PPARg Binds and Activates Insulin_Sensitivity Increased Insulin Sensitivity (Therapeutic Effect) PPARg->Insulin_Sensitivity Upregulates Genes for Glucose Uptake

Caption: this compound's therapeutic effect on insulin sensitivity.

Edaglitazone_Side_Effect_Pathway cluster_kidney Kidney Collecting Duct cluster_adipose Adipose Tissue PPARg_Kidney PPARγ Receptor Na_Reabsorption Increased Na+ and Water Reabsorption PPARg_Kidney->Na_Reabsorption Upregulates ENaC channels Edema Edema & Plasma Volume Expansion Na_Reabsorption->Edema PPARg_Adipose PPARγ Receptor Adipogenesis Increased Adipogenesis PPARg_Adipose->Adipogenesis Promotes Adipocyte Differentiation Weight_Gain Weight Gain Adipogenesis->Weight_Gain This compound This compound This compound->PPARg_Kidney Activates This compound->PPARg_Adipose Activates Edema->Weight_Gain

Caption: Signaling pathways leading to edema and weight gain.

Experimental_Workflow start Start of Study: Select Animal Model (e.g., Obese Zucker Rat) acclimation Acclimation Period start->acclimation baseline Baseline Measurements: - Body Weight - Paw Volume (Plethysmography) - Body Composition (BIS/DEXA) acclimation->baseline treatment Treatment Period: - Group 1: Vehicle Control - Group 2: this compound (Dose X) - Group 3: this compound (Dose Y) baseline->treatment monitoring Daily/Weekly Monitoring: - Body Weight - Food/Water Intake - Clinical Signs of Edema treatment->monitoring endpoint End of Study Measurements: - Final Body Weight - Final Paw Volume - Final Body Composition - Hematocrit/Plasma Volume monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis

Caption: Workflow for assessing edema and weight gain.

References

Navigating the Nuances of Edaglitazone: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of Edaglitazone, interpreting the available data requires a comprehensive understanding of its preclinical profile and the broader context of its drug class, the thiazolidinediones (TZDs). While direct, large-scale comparative clinical trial data for this compound remains limited in the public domain, this guide addresses potential areas of conflicting interpretation and provides troubleshooting strategies for experimental design and data analysis.

Troubleshooting Guide: Interpreting Apparent Conflicts in this compound Data

This section addresses key questions that may arise from the existing body of research on this compound and related compounds.

Question 1: High In Vitro Potency vs. Uncertain Clinical Superiority

Issue: Preclinical data indicate that this compound is a highly potent Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist, over 100 times more potent than first-generation TZDs like Ciglitazone.[1] However, the direct translation of this high potency into superior clinical efficacy or a better safety profile is not yet established. How should researchers approach this apparent discrepancy between in vitro potency and clinical uncertainty?

Troubleshooting Advice:

  • De-risk Efficacy: High potency does not always equate to a wider therapeutic index. Researchers should design studies to meticulously evaluate the dose-response relationship of this compound for both efficacy endpoints (e.g., glycemic control, insulin sensitization) and known TZD-class side effects (e.g., fluid retention, weight gain).

  • Investigate Off-Target Effects: At higher concentrations, potent agonists may exhibit off-target effects. A thorough in vitro profiling against a panel of nuclear receptors and other potential targets is recommended to identify any unforeseen activities that could contribute to the clinical profile.

  • Comparative Studies: When possible, head-to-head studies with less potent but clinically established TZDs (e.g., Pioglitazone) in relevant animal models can help to differentiate the effects of high-potency PPARγ agonism.

Question 2: Cardioprotective Antiplatelet Effects vs. Potential Bleeding Risk

Issue: this compound has been shown to possess antiplatelet activity by increasing intraplatelet cAMP levels, a mechanism suggested to be cardioprotective.[1] However, any antiplatelet effect carries an inherent risk of increased bleeding, which could be a concern in certain patient populations. How can researchers reconcile this dual-edged sword?

Troubleshooting Advice:

  • Stratify Patient Populations: In clinical trial design, careful consideration should be given to patient inclusion/exclusion criteria. Patients with a high risk of bleeding or those on concomitant anticoagulant or antiplatelet therapy may need to be excluded or monitored more closely.

  • Endpoint Selection: Clinical studies should include specific endpoints to monitor both the potential cardiovascular benefits and any adverse bleeding events. This includes coagulation parameter monitoring and a standardized assessment of bleeding events.

  • Mechanism-Based Assays: In preclinical studies, it is crucial to dissect the signaling pathway of the antiplatelet effect to understand if it is entirely PPARγ-dependent or if other mechanisms are at play. This can help in predicting the clinical relevance of this finding.

Question 3: Learning from the Past - How do findings from other TZDs inform this compound research?

Issue: Other TZDs, such as Pioglitazone, have a well-documented clinical history, including both benefits in glycemic control and risks of side effects like weight gain, edema, and bone fractures. How should researchers leverage this information when investigating this compound, and is there a risk of confirmation bias?

Troubleshooting Advice:

  • Hypothesis-Driven Investigation: The known side effects of other TZDs should form the basis of specific, hypothesis-driven safety evaluations for this compound. For example, studies in animal models prone to osteoporosis or fluid retention can be employed.

  • Biomarker Development: Researchers should aim to identify biomarkers that can predict both the therapeutic response and the propensity for side effects with this compound. This could help in patient stratification and personalized medicine approaches.

  • Avoiding Confirmation Bias: While it is important to learn from the past, researchers should remain open to the possibility that this compound may have a different clinical profile due to its unique chemical structure and higher potency. Unbiased, comprehensive screening for both known and novel effects is essential.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound? A1: this compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a key role in adipocyte differentiation, lipid metabolism, and insulin sensitivity. By activating PPARγ, this compound is expected to enhance insulin sensitivity.

Q2: Are there any head-to-head clinical trials of this compound against other antidiabetic drugs? A2: Based on the currently available public information, large-scale, head-to-head comparative clinical trial data for this compound against other antidiabetic agents is limited.

Q3: What are the key preclinical findings for this compound? A3: Preclinical studies have highlighted this compound's high potency as a PPARγ agonist and its ability to enhance insulin sensitivity in obese rats.[2] Additionally, it has been shown to have antiplatelet effects.[1]

Data Summary

Table 1: Preclinical Potency and Activity of this compound

ParameterValueReference CompoundReference ValueSource
PPARγ EC5035.6 nMCiglitazone>100x less potent
PPARα EC501053 nM--
Antiplatelet ActivityEffective at low concentrationsCiglitazoneEffective only at higher concentrations

Table 2: Clinical Efficacy and Side Effects of Pioglitazone (a related TZD)

EndpointEffectNotesSource
HbA1c ReductionSignificant reductionAdd-on therapy to metformin and dapagliflozin
Fasting Blood GlucoseSignificant reductionAdd-on therapy
HOMA-IRSignificant reductionIndicates improved insulin sensitivity
WeightGainCommon side effect of TZDs
Edema/Fluid RetentionIncreased riskCommon side effect of TZDs
Bone Mineral DensityPotential for reductionObserved trend in some studies

Visualizing the Pathways and Protocols

To further aid in the understanding of the experimental context, the following diagrams illustrate key pathways and workflows.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE (DNA) PPARg_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: this compound's PPARγ signaling pathway.

Antiplatelet_Activity_Workflow Platelet_Rich_Plasma 1. Isolate Platelet-Rich Plasma (from whole blood) Incubation 2. Incubate with this compound (or vehicle control) Platelet_Rich_Plasma->Incubation Agonist_Addition 3. Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition cAMP_Assay 5. Measure Intraplatelet cAMP Levels (ELISA) Incubation->cAMP_Assay Parallel Experiment Aggregation_Measurement 4. Measure Platelet Aggregation (Light Transmission Aggregometry) Agonist_Addition->Aggregation_Measurement

Caption: Experimental workflow for assessing antiplatelet activity.

Conflicting_Outcomes_Logic cluster_potential_outcomes Potential Clinical Outcomes cluster_research_question Key Research Question High_Potency High In Vitro Potency of this compound Improved_Efficacy Improved Glycemic Control (Benefit) High_Potency->Improved_Efficacy Hypothesized Positive Correlation Increased_Side_Effects Increased TZD-related Side Effects (Risk) High_Potency->Increased_Side_Effects Potential Positive Correlation Therapeutic_Index What is the Therapeutic Index? Improved_Efficacy->Therapeutic_Index Increased_Side_Effects->Therapeutic_Index

Caption: Logical relationship of potential conflicting outcomes.

References

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Edaglitazone in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the oral bioavailability of Edaglitazone and other poorly soluble thiazolidinediones in your preclinical experiments.

Disclaimer: While this compound is known to be orally bioavailable, specific preclinical data on strategies to enhance its bioavailability are limited in publicly available literature. The following information is based on established principles for improving the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility), to which this compound likely belongs, and includes data from preclinical studies on other thiazolidinediones such as Pioglitazone and Rosiglitazone.

Troubleshooting Guides

This section addresses common problems encountered during preclinical oral bioavailability studies of poorly soluble compounds like this compound.

Problem 1: Low and Variable Oral Exposure (Low Cmax and AUC) in Animal Models

Question: We are observing very low and inconsistent plasma concentrations of our thiazolidinedione compound after oral administration in rats. What are the likely causes and how can we troubleshoot this?

Answer: Low and variable oral exposure is a frequent challenge for poorly soluble drugs. The primary causes are often poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism.[1] Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Characterize Physicochemical Properties: Confirm the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract environment.
2. Formulation Enhancement: Employ solubility-enhancing formulations such as solid dispersions, nanosuspensions, or lipid-based formulations.[2][3]
Slow Dissolution Rate 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[4]
2. Amorphous Forms: Convert the crystalline drug to an amorphous state, for example, through a solid dispersion, to improve its dissolution rate.[5]
First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes (rat and human) to determine the metabolic stability of this compound.
2. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. Note: This is an investigative tool and not a formulation strategy for clinical development.
Efflux by Transporters 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
2. Formulation with Excipients: Some formulation excipients, such as certain surfactants used in lipid-based systems, can inhibit efflux transporters.

Troubleshooting Workflow for Low Oral Bioavailability

G cluster_solubility Solubility/Dissolution Limited cluster_permeability Permeability Limited cluster_metabolism Metabolism Limited Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility & Dissolution Rate Start->Solubility Permeability Assess Intestinal Permeability (e.g., Caco-2 assay) Start->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes) Start->Metabolism Formulation Implement Formulation Strategies: - Solid Dispersion - Nanosuspension - Lipid-Based Formulation Solubility->Formulation Prodrug Consider Prodrug Approach Permeability->Prodrug Metabolism_Inhibitors Investigate Co-administration with Metabolism Inhibitors (Preclinical) Metabolism->Metabolism_Inhibitors End Improved Oral Bioavailability Formulation->End Re-evaluate in vivo Prodrug->End Re-evaluate in vivo Metabolism_Inhibitors->End Re-evaluate in vivo

Caption: A troubleshooting workflow for identifying and addressing the causes of poor oral bioavailability.

Problem 2: High Inter-Individual Variability in Pharmacokinetic Parameters

Question: We are observing high variability in the plasma concentrations of our thiazolidinedione compound between different animals in the same dosing group. What could be the reasons, and how can we reduce this variability?

Answer: High inter-individual variability is common for poorly soluble drugs and can obscure the true pharmacokinetic profile.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Dissolution 1. Homogeneity of Formulation: Ensure the dosing formulation is uniform. For suspensions, ensure they are well-suspended before and during dosing.
2. Advanced Formulations: Use formulations that provide more consistent drug release, such as self-emulsifying drug delivery systems (SEDDS), which form microemulsions in the GI tract.
Food Effects 1. Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing and have access to food at a standardized time post-dosing.
Variable Gastric Emptying and GI Motility 1. Control Dosing Volume and Vehicle: Use a consistent and appropriate dosing volume for the animal's weight. The vehicle can also influence gastric emptying.
Genetic Polymorphisms in Metabolic Enzymes 1. Use of Inbred Strains: If available and appropriate for the study, using inbred animal strains can reduce genetic variability in drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A1: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability. This compound, being a lipophilic molecule, is likely a BCS Class II compound (high permeability, low solubility). For these drugs, the rate-limiting step for oral absorption is typically the dissolution of the drug in the GI fluids. Therefore, strategies to enhance bioavailability should focus on improving its solubility and dissolution rate.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of a BCS Class II drug like this compound?

A2: The most common and effective strategies for BCS Class II drugs are:

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This increases the surface area and maintains the drug in a supersaturated state, enhancing dissolution.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. The small particle size significantly increases the dissolution velocity.

  • Lipid-Based Formulations (e.g., SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. The drug remains in a solubilized state, which can enhance absorption.

Q3: How do I choose the best bioavailability enhancement strategy for my compound?

A3: The choice of strategy depends on the physicochemical properties of the drug and the desired formulation characteristics. Here is a general decision-making framework:

Decision Tree for Selecting a Bioavailability Enhancement Strategy

G Start Poorly Soluble Compound (e.g., this compound) LogP LogP > 5? Start->LogP Dose High Dose Required? LogP->Dose No Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) LogP->Lipid_Formulation Yes Thermal_Stability Thermally Stable? Dose->Thermal_Stability No Nanosuspension Nanosuspension Dose->Nanosuspension Yes Solid_Dispersion_Melt Solid Dispersion (Hot-Melt Extrusion) Thermal_Stability->Solid_Dispersion_Melt Yes Solid_Dispersion_Solvent Solid Dispersion (Solvent Evaporation/Spray Drying) Thermal_Stability->Solid_Dispersion_Solvent No

Caption: A decision tree to guide the selection of an appropriate bioavailability enhancement strategy.

Q4: Are there any other approaches besides formulation to enhance oral bioavailability?

A4: Yes, another approach is the prodrug strategy . This involves chemically modifying the drug molecule to create a more soluble or permeable derivative that, after absorption, is converted back to the active parent drug in the body. This is particularly useful if poor permeability is also a contributing factor to low bioavailability.

Quantitative Data from Preclinical Studies on Thiazolidinediones

The following tables summarize pharmacokinetic data from preclinical studies on Pioglitazone and Rosiglitazone, demonstrating the effectiveness of various bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of Pioglitazone Solid Dispersions in Rats

FormulationCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability (%)Reference
Pure Pioglitazone-~3-4-100
Solid Dispersion (Kneading, PVP K30)-1-Significantly Higher
Solid Dispersion (Solutol HS 15)~4 times higher than pure drug-~4 times higher than pure drug~400

Data presented are comparative and sourced from different studies; direct comparison should be made with caution.

Table 2: Dissolution Enhancement of Rosiglitazone Nanosuspension

FormulationStabilizerDrug Release at 30 min (%)Reference
Rosiglitazone Nanosuspension (F4)PVP K30> 90%

In vitro dissolution data is often a strong indicator of potential in vivo bioavailability enhancement for BCS Class II drugs.

Experimental Protocols

Protocol 1: Preparation of a Thiazolidinedione Solid Dispersion by Solvent Evaporation

This protocol is adapted from studies on Pioglitazone.

Objective: To prepare a solid dispersion of a thiazolidinedione (e.g., Pioglitazone) with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pioglitazone HCl

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 6000 (PEG 6000)

  • Ethanol or Methanol (analytical grade)

  • Mortar and pestle

  • Beakers

  • Magnetic stirrer

  • Hot air oven or rotary evaporator

  • Sieves (#60 and #120 mesh)

  • Dessicator

Procedure:

  • Preparation of Physical Mixture (for comparison):

    • Accurately weigh Pioglitazone HCl and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5).

    • Mix the powders in a mortar for 5-10 minutes until a homogenous mixture is obtained.

    • Pass the mixture through a #60 sieve.

  • Preparation of Solid Dispersion:

    • Accurately weigh the drug and polymer in the desired ratio.

    • Dissolve both the drug and the polymer in a sufficient volume of a common solvent (e.g., 25 mL of ethanol) in a beaker with stirring.

    • Continue stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at 40-45°C or in a hot air oven at a controlled temperature (e.g., 45°C ± 1°C) until a constant weight is achieved.

    • Place the resulting solid mass in a desiccator under vacuum for 24 hours to ensure complete removal of the solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the powder through a #60 or #120 mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Determine the drug content of the solid dispersion using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Perform in vitro dissolution studies comparing the solid dispersion to the pure drug and the physical mixture.

    • Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Preclinical Oral Bioavailability Study in Rats

This is a general protocol for conducting an oral pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of an this compound formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300g)

  • This compound formulation (e.g., suspension, solid dispersion, SEDDS)

  • Dosing vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized capillaries or tubes)

  • Centrifuge

  • -80°C freezer

  • Validated bioanalytical method (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats to the housing conditions for at least 3-5 days.

    • Fast the animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each rat immediately before dosing.

    • Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5-10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., ~100-200 µL) at predetermined time points. A typical sampling schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Blood can be collected from the tail vein, saphenous vein, or via jugular vein cannulation.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

  • Sample Storage and Analysis:

    • Store the plasma samples at -80°C until bioanalysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time profile.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf) using non-compartmental analysis software.

    • If an intravenous dosing group is included in the study, the absolute oral bioavailability (F%) can be calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Experimental Workflow for an Oral Bioavailability Study

G Start Start: Preclinical Oral Bioavailability Study Acclimatization Animal Acclimatization & Fasting Start->Acclimatization Formulation_Prep Prepare Dosing Formulation Acclimatization->Formulation_Prep Dosing Oral Administration (Gavage) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis End End: Determine Bioavailability PK_Analysis->End

Caption: A typical experimental workflow for a preclinical oral bioavailability study in rats.

Signaling Pathway

This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.

PPARγ Signaling Pathway

G This compound This compound (PPARγ Agonist) PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (PPAR Response Element) in Target Gene Promoter PPARg_RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Response Biological Response: - Increased Insulin Sensitivity - Glucose Uptake - Adipogenesis Transcription->Response

Caption: A simplified diagram of the PPARγ signaling pathway activated by this compound.

References

Troubleshooting variability in Edaglitazone-based reporter gene assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Edaglitazone in reporter gene assays. The information is tailored for scientists and drug development professionals to help mitigate variability and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a reporter gene assay?

A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. In a reporter gene assay, cells are engineered to express PPARγ and a reporter gene (commonly luciferase) linked to a PPARγ-responsive promoter element (PPRE). When this compound binds to and activates PPARγ, the receptor-ligand complex translocates to the nucleus, binds to the PPRE, and drives the expression of the luciferase gene. The resulting light output is proportional to the activation of PPARγ.

Q2: What is a dual-luciferase reporter assay and why is it recommended?

A2: A dual-luciferase assay employs two different luciferases, typically Firefly and Renilla. The experimental reporter (Firefly luciferase) is driven by the PPARγ response element, while the control reporter (Renilla luciferase) is driven by a constitutive promoter. By measuring the activity of both luciferases, the experimental reporter signal can be normalized to the control reporter signal. This normalization corrects for variability in transfection efficiency, cell number, and compound cytotoxicity, leading to more accurate and reproducible data.

Q3: What is the typical EC50 for this compound in a PPARγ reporter assay?

A3: this compound is a potent PPARγ agonist with a reported EC50 value of 35.6 nM for PPARγ cofactor recruitment.[1] The EC50 in a cell-based reporter assay may vary depending on the cell line, reporter construct, and assay conditions, but it is expected to be in the low nanomolar range.

Q4: What kind of fold-induction can I expect with this compound?

Troubleshooting Guide

Variability in reporter gene assays can arise from multiple factors. This guide addresses common issues in a question-and-answer format.

Issue 1: High Variability Between Replicates

  • Q: My replicate wells show significantly different luciferase readings. What could be the cause?

    • A: High variability is often due to inconsistent cell seeding, pipetting errors during reagent addition, or uneven transfection efficiency across the plate.

      • Solution:

        • Cell Seeding: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent settling.

        • Pipetting: Use calibrated pipettes and be consistent with your technique. For multi-well plates, preparing a master mix of reagents (e.g., transfection mix, compound dilutions, luciferase substrate) can reduce well-to-well variation.

        • Transfection: Optimize the DNA-to-transfection reagent ratio and ensure even distribution of the transfection complexes to the cells.

Issue 2: Weak or No Signal

  • Q: I'm not seeing a significant increase in signal with this compound treatment compared to the vehicle control. What should I check?

    • A: A weak or absent signal can stem from several issues, including low transfection efficiency, suboptimal this compound concentration, or problems with the luciferase assay reagents.

      • Solution:

        • Transfection Efficiency: Verify transfection efficiency using a positive control plasmid (e.g., a constitutively active reporter). Optimize transfection parameters such as cell confluency, DNA amount, and transfection reagent volume.

        • This compound Concentration: Prepare fresh dilutions of this compound for each experiment. It is advisable to perform a dose-response curve to determine the optimal concentration range. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.

        • Luciferase Reagents: Check the expiration date and storage conditions of your luciferase assay reagents. Ensure the substrate has not been subjected to multiple freeze-thaw cycles.

Issue 3: High Background Signal

  • Q: The luciferase signal in my negative control (vehicle-treated) wells is very high. Why is this happening?

    • A: High background can be caused by the reporter plasmid itself having high basal activity, contamination of reagents or cells, or interference from components in the cell culture medium.

      • Solution:

        • Promoter Activity: The promoter driving the luciferase gene may have some basal activity. Ensure you are subtracting the signal from mock-transfected or untransfected cells.

        • Contamination: Use fresh, sterile reagents and screen cell lines for mycoplasma contamination.

        • Media Components: Some components in serum can activate PPARγ. Consider reducing the serum concentration during the compound treatment period or using a serum-free medium if compatible with your cells.

Issue 4: Inconsistent Results Between Experiments

  • Q: I'm having trouble reproducing my results from one experiment to the next. What factors should I consider?

    • A: Lack of reproducibility can be due to variations in cell passage number, reagent lot-to-lot differences, and subtle changes in experimental timing.

      • Solution:

        • Cell Culture Practice: Use cells within a consistent and low passage number range. Ensure cell confluency at the time of transfection and treatment is consistent between experiments.

        • Reagent Consistency: If possible, use the same lot of critical reagents like serum and transfection reagents for a set of related experiments.

        • Standardized Protocol: Adhere strictly to a detailed and standardized protocol, paying close attention to incubation times.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound and PPARγ reporter assays. Values for other PPARγ agonists are provided for comparative purposes.

ParameterThis compoundRosiglitazone (for comparison)Notes
PPARγ EC50 35.6 nM (cofactor recruitment)~30-45 nM (binding affinity)The EC50 in a cell-based assay may differ.
Optimal Concentration Range To be determined empirically1 nM - 10 µMA dose-response curve is recommended to find the optimal range that gives a maximal response without cytotoxicity.
Fold Induction Not specifiedCan be >100-fold over backgroundHighly dependent on the cell line, reporter construct, and assay conditions.
Vehicle (DMSO) Tolerance Not specifiedTypically ≤ 0.5%High concentrations of DMSO can be cytotoxic and may interfere with the assay.

Experimental Protocols

1. Dual-Luciferase Reporter Gene Assay for this compound Activity

This protocol provides a general framework. Optimization of cell number, DNA amounts, and incubation times is recommended for specific cell lines and experimental goals.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • DMEM with 10% Fetal Bovine Serum (FBS)

    • PPARγ expression plasmid

    • PPRE-driven Firefly luciferase reporter plasmid

    • Constitutively active Renilla luciferase control plasmid (e.g., pRL-TK)

    • Transfection reagent

    • This compound stock solution (in DMSO)

    • Dual-Luciferase® Reporter Assay System

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection:

      • Prepare a transfection mix containing the PPARγ expression plasmid, the PPRE-luciferase reporter, and the Renilla luciferase control plasmid. A common ratio is 10:10:1, respectively.

      • Add the transfection reagent according to the manufacturer's instructions.

      • Incubate the transfection complexes as recommended, then add to the cells.

      • Incubate for 4-6 hours at 37°C.

    • Compound Treatment:

      • After the initial transfection incubation, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO). It is recommended to reduce the serum concentration (e.g., to 0.5-1% FBS) during treatment to minimize background activation.

      • Incubate for 16-24 hours.

    • Cell Lysis and Luciferase Assay:

      • Remove the medium and wash the cells with PBS.

      • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

      • Measure Firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit according to the manufacturer's protocol.

    • Data Analysis:

      • Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well.

      • Calculate the fold induction by dividing the normalized luciferase activity of this compound-treated wells by the normalized activity of the vehicle control wells.

      • Plot the fold induction against the log of the this compound concentration to determine the EC50.

2. Cytotoxicity Assay (e.g., MTT Assay)

This assay should be performed in parallel with the reporter assay to ensure that the observed effects are not due to cell death.

  • Procedure:

    • Seed cells and treat with the same concentrations of this compound as in the reporter assay.

    • At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Edaglitazone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) This compound->PPARg_RXR_inactive Binds to LBD CoR Co-repressors PPARg_RXR_inactive->CoR Associated with PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Nuclear Translocation CoR->PPARg_RXR_active Dissociation Coactivators Co-activators (e.g., PGC-1α, CBP/p300) PPARg_RXR_active->Coactivators Recruits PPRE PPRE PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Caption: this compound Signaling Pathway.

Experimental_Workflow A Day 1: Seed Cells (e.g., HEK293T in 96-well plate) B Day 2: Co-transfect Plasmids - PPARγ Expression Vector - PPRE-Firefly Luc Reporter - Control Renilla Luc Vector A->B C Day 2: Compound Treatment (4-6h post-transfection) Add this compound dilutions B->C D Day 3: Cell Lysis (16-24h post-treatment) C->D E Day 3: Measure Luminescence (Dual-Luciferase Assay) D->E F Data Analysis - Normalize Firefly to Renilla - Calculate Fold Induction - Plot Dose-Response Curve E->F

Caption: Experimental Workflow for this compound Reporter Assay.

Troubleshooting_Variability Start High Variability in Results? CheckReplicates Are replicates within the same plate variable? Start->CheckReplicates CheckInterExperiment Are results inconsistent between experiments? Start->CheckInterExperiment CheckReplicates->CheckInterExperiment No Pipetting Review Pipetting Technique - Use master mixes - Calibrate pipettes CheckReplicates->Pipetting Yes CellPassage Standardize Cell Culture - Use consistent passage number - Monitor confluency CheckInterExperiment->CellPassage Yes CellSeeding Optimize Cell Seeding - Ensure homogenous suspension Pipetting->CellSeeding Transfection Check Transfection Consistency - Optimize reagent:DNA ratio CellSeeding->Transfection End Improved Consistency Transfection->End Reagents Verify Reagents - Check lot numbers (especially serum) - Prepare fresh solutions CellPassage->Reagents Protocol Adhere to a Strict Protocol - Consistent incubation times Reagents->Protocol Protocol->End

References

Assessing and mitigating Edaglitazone-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating potential cytotoxicity induced by Edaglitazone in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2][3] As a member of the thiazolidinedione (TZD) class of drugs, its primary function is to enhance insulin sensitivity.[1] PPARγ activation modulates the transcription of genes involved in adipogenesis, lipid metabolism, and inflammation.[4]

Q2: Is there evidence of this compound-induced cytotoxicity in the scientific literature?

Currently, there is a lack of direct and conclusive evidence in peer-reviewed literature demonstrating that this compound induces cytotoxicity in commonly used cell lines. Most studies involving this compound have focused on its efficacy as a PPARγ agonist and its antiplatelet activities. However, some related thiazolidinedione drugs, such as Troglitazone, have been withdrawn from the market due to liver toxicity, which was associated with apoptosis and mitochondrial dysfunction in liver cells. Therefore, it is prudent to monitor for potential cytotoxic effects when working with this compound in vitro.

Q3: What are the common assays to assess for potential this compound-induced cytotoxicity?

Several assays can be employed to evaluate the potential cytotoxic effects of this compound. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and markers of apoptosis. Commonly used assays include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to detect apoptosis (Annexin V) and necrosis (PI).

Q4: I am observing a decrease in cell number after this compound treatment. How can I determine if this is due to cytotoxicity or an anti-proliferative effect?

A decrease in cell number can be due to either cell death (cytotoxicity) or an inhibition of cell division (anti-proliferative or cytostatic effect). To distinguish between these, you can perform the following:

  • Cell Viability vs. Cell Proliferation Assays: Run a viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain) in parallel with a proliferation assay (e.g., BrdU incorporation or Ki-67 staining). A decrease in viability indicates cytotoxicity, while a decrease in proliferation with maintained viability suggests a cytostatic effect.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can reveal if the decrease in cell number is due to programmed cell death.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content after PI staining can show cell cycle arrest at specific phases (e.g., G1), which is indicative of an anti-proliferative effect.

Q5: What are some general strategies to mitigate drug-induced cytotoxicity in cell culture experiments?

If you observe cytotoxicity with this compound, consider the following mitigation strategies:

  • Dose-Response and Time-Course Studies: Determine the lowest effective concentration and the shortest exposure time that elicits the desired biological response without causing significant cell death.

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.

  • Use of Caspase Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor like z-VAD-fmk can help to determine if the observed effects are caspase-dependent.

  • Cell Line Selection: Different cell lines can have varying sensitivities to drug treatment. If possible, test your hypothesis in multiple cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the assessment of this compound's effects on cell lines.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High variability in MTT/MTS assay results. 1. Uneven cell seeding. 2. Variation in incubation times. 3. Incomplete solubilization of formazan crystals (MTT assay). 4. Interference from this compound with the assay reagents.1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Standardize all incubation times precisely. 3. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time. 4. Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions.
No significant LDH release, but cells appear unhealthy or detached. 1. The cytotoxic mechanism may not involve plasma membrane rupture (e.g., apoptosis). 2. LDH assay may not be sensitive enough for your cell number or the degree of cytotoxicity. 3. LDH in the media may have degraded.1. Use an apoptosis-specific assay like Annexin V/PI staining or a caspase activity assay. 2. Increase the number of cells per well or concentrate the supernatant before the assay. 3. Ensure timely collection of supernatant and follow the assay kit's recommendations for sample stability.
High background in Annexin V/PI flow cytometry assay. 1. Excessive centrifugation speed/time causing mechanical cell damage. 2. Over-trypsinization of adherent cells. 3. Delayed analysis after staining.1. Use gentle centrifugation settings (e.g., 300-400 x g for 5 minutes). 2. Use a minimal concentration of trypsin for the shortest possible time and neutralize it promptly. 3. Analyze cells as soon as possible after staining, ideally within one hour.
Unexpected increase in cell viability at high this compound concentrations. 1. Compound precipitation at high concentrations, interfering with optical measurements. 2. This compound may have intrinsic color or fluorescence that interferes with the assay readout.1. Check for precipitate in the wells under a microscope. If present, consider using a different assay or reducing the highest concentration. 2. Run cell-free controls with this compound at all tested concentrations to measure its background absorbance/fluorescence.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits.

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound and vehicle control as described for the MTT assay.

  • Set up controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Vehicle-treated cells lysed with lysis buffer 45 minutes before the end of the experiment.

    • Background: Medium only.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit manual.

Annexin V/PI Apoptosis Assay

This protocol is a standard procedure for flow cytometry-based apoptosis detection.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC/PE

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC/PE and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation

Table 1: Example of IC50 Values for Thiazolidinediones in Different Cell Lines (Hypothetical Data for this compound)

Cell LineDrugAssayIncubation Time (h)IC50 (µM)
HepG2TroglitazoneMTT48~50
HepG2RosiglitazoneMTT48>100
HepG2PioglitazoneMTT48>100
HepG2 This compound MTT 48 To be determined
A549RosiglitazoneMTT72~20
A549 This compound MTT 72 To be determined

Note: Data for Troglitazone, Rosiglitazone, and Pioglitazone are based on trends reported in the literature. IC50 values for this compound are to be determined experimentally.

Visualizations

PPARg_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Metabolic_Regulation Metabolic Regulation (e.g., Insulin Sensitization) TargetGenes->Metabolic_Regulation Cell_Cycle_Arrest Cell Cycle Arrest TargetGenes->Cell_Cycle_Arrest Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: this compound activates the PPARγ signaling pathway.

Cytotoxicity_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability_Assay Assess Cell Viability (e.g., MTT, MTS) Treatment->Viability_Assay Cytotoxicity_Assay Assess Cytotoxicity (e.g., LDH Release) Treatment->Cytotoxicity_Assay Apoptosis_Assay Assess Apoptosis (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Decision Significant Cytotoxicity? Viability_Assay->Decision Cytotoxicity_Assay->Decision Apoptosis_Assay->Decision Mitigation Mitigation Strategies (e.g., Dose Adjustment) Decision->Mitigation Yes End End: Analyze Data Decision->End No Mitigation->Treatment

Caption: Experimental workflow for assessing drug-induced cytotoxicity.

References

Optimizing Edaglitazone treatment duration for chronic disease models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Edaglitazone, a potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, in chronic disease models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiazolidinedione (TZD) that acts as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in adipogenesis, lipid metabolism, and insulin sensitivity[2]. By binding to and activating PPARγ, this compound enhances insulin sensitivity, making it a compound of interest for chronic diseases such as type 2 diabetes[1].

Q2: What are the key considerations before starting a chronic study with this compound?

Before initiating a long-term study, it is crucial to:

  • Define clear experimental objectives: What specific primary and secondary endpoints will be measured to assess efficacy and potential side effects?

  • Select an appropriate animal model: The choice of animal model should accurately reflect the human pathophysiology of the chronic disease being studied.

  • Conduct pilot studies: Short-term dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies are essential to determine the optimal dose, dosing frequency, and to get a preliminary idea of the time course of action[3][4].

  • Establish a detailed monitoring plan: This should include regular monitoring of animal health, body weight, food and water intake, and relevant biomarkers.

Q3: How do I determine the optimal treatment duration for my chronic disease model?

There is no single optimal treatment duration for all studies. The ideal duration depends on several factors:

  • The specific chronic disease model: The progression of the disease in the chosen animal model will dictate the necessary treatment window to observe a therapeutic effect.

  • The research question: Are you investigating preventative effects, reversal of established disease, or long-term safety?

  • Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound: The time to reach steady-state drug concentration and the onset and duration of the pharmacological effect will influence the treatment period.

  • Biomarker response: The time course of relevant biomarkers (e.g., glucose, insulin, lipid levels, inflammatory markers) can guide the assessment of efficacy and help determine when a maximal response is achieved.

A phased approach, starting with shorter-term studies and progressing to longer durations based on initial findings, is recommended.

Q4: What are the known potential side effects of long-term PPARγ agonist treatment that I should monitor for?

Based on studies with other PPARγ agonists, researchers should monitor for the following potential side effects during chronic this compound treatment:

  • Weight gain and fluid retention: This is a common class effect of PPARγ agonists.

  • Cardiovascular effects: Some PPARγ agonists have been associated with cardiac hypertrophy and congestive heart failure in preclinical models and humans.

  • Hepatotoxicity: Although less common with newer generations of TZDs, liver function should be monitored.

  • Bone loss: Long-term use of some PPARγ agonists has been linked to decreased bone mineral density.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
No therapeutic effect observed - Insufficient dose or treatment duration.- Poor bioavailability of the compound.- Inappropriate animal model.- Advanced stage of the disease.- Conduct a dose-response study.- Perform pharmacokinetic analysis to assess drug exposure.- Re-evaluate the suitability of the animal model.- Consider initiating treatment at an earlier disease stage.
Significant weight gain and edema - Known side effect of PPARγ agonists.- Consider reducing the dose.- Ensure the observed weight gain is not solely due to fluid retention by monitoring for signs of edema.- If edema is severe, consult with a veterinarian and consider discontinuing treatment for that animal.
Elevated liver enzymes (ALT, AST) - Potential hepatotoxicity.- Reduce the dose or temporarily halt treatment.- Perform histological analysis of liver tissue at the end of the study.- Monitor liver enzymes more frequently.
Unexpected mortality in the treatment group - Severe toxicity.- Off-target effects.- Complications from the disease model exacerbated by the treatment.- Immediately perform a necropsy to determine the cause of death.- Review the dosing protocol and formulation.- Consider a lower starting dose in future experiments.- Report the event to the Institutional Animal Care and Use Committee (IACUC).
Paradoxical worsening of the disease state - Complex biological effects of PPARγ activation in the specific disease model.- Activation of unintended signaling pathways.- Investigate the expression of PPARγ and its target genes in the affected tissues.- Consider using a different animal model or a compound with a different selectivity profile.- Analyze for potential off-target effects of this compound.

Experimental Protocols

Dose-Response and Treatment Duration Pilot Study

Objective: To determine the minimum effective dose and the optimal treatment duration of this compound in a specific chronic disease model.

Methodology:

  • Animal Model: Select a relevant animal model for the chronic disease of interest.

  • Groups:

    • Vehicle control group

    • This compound low dose (e.g., 1 mg/kg/day)

    • This compound medium dose (e.g., 3 mg/kg/day)

    • This compound high dose (e.g., 10 mg/kg/day)

  • Administration: Administer this compound or vehicle daily via oral gavage. Ensure proper formulation for consistent dosing.

  • Duration: Treat separate cohorts of animals for different durations (e.g., 2, 4, 8, and 12 weeks).

  • Monitoring:

    • Record body weight and food/water intake daily.

    • Collect blood samples at baseline and at regular intervals to measure relevant biomarkers (e.g., glucose, insulin, triglycerides, inflammatory cytokines).

    • At the end of each treatment period, collect tissues for histological and molecular analysis (e.g., gene expression of PPARγ target genes).

  • Data Analysis: Analyze the dose-response and time-course data to identify the dose and duration that produce a significant therapeutic effect with minimal side effects.

Parameter Example Data Point (Low Dose) Example Data Point (Medium Dose) Example Data Point (High Dose)
Fasting Blood Glucose (mg/dL) Week 4: 150 ± 10Week 4: 120 ± 8Week 4: 110 ± 7
Body Weight Gain (%) Week 4: 5 ± 1Week 4: 10 ± 2Week 4: 15 ± 3
Target Gene Expression (fold change) Week 4: 2.5 ± 0.5Week 4: 5.0 ± 0.8Week 4: 7.5 ± 1.2
Long-Term Efficacy and Safety Study

Objective: To evaluate the long-term therapeutic efficacy and safety of the optimized this compound treatment regimen.

Methodology:

  • Animal Model and Dose: Use the same animal model and the optimized dose determined from the pilot study.

  • Groups:

    • Vehicle control group

    • This compound treated group

  • Administration: Administer this compound or vehicle daily for the predetermined optimal duration.

  • Duration: Based on the pilot study and the progression of the chronic disease model (e.g., 3-6 months).

  • Comprehensive Monitoring:

    • Regularly monitor animal health, behavior, and clinical signs of toxicity.

    • Measure key efficacy biomarkers at multiple time points.

    • Perform interim analyses if ethically justified.

    • At the end of the study, conduct a thorough necropsy and collect a comprehensive set of tissues for histopathological examination.

    • Analyze for potential long-term side effects in organs such as the heart, liver, and bone.

Endpoint Vehicle Control This compound Treated
Disease Score (Arbitrary Units) 8.5 ± 1.24.2 ± 0.8
Survival Rate (%) 8095
Histopathological Score (Affected Tissue) 3.5 ± 0.51.5 ± 0.3
Adverse Events (e.g., edema) 0/10 animals2/10 animals

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active This compound-PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change Corepressors Co-repressors Corepressors->PPARg_RXR_inactive Binds to PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Biological Effects (e.g., Improved Insulin Sensitivity) Target_Genes->Biological_Effects Leads to Coactivators Co-activators Coactivators->PPARg_RXR_active Recruited to

Caption: this compound activates the PPARγ signaling pathway.

Experimental_Workflow cluster_phase1 Phase 1: Pilot Study cluster_phase2 Phase 2: Optimization cluster_phase3 Phase 3: Long-Term Study cluster_phase4 Phase 4: Data Analysis Dose_Response Dose-Response (Multiple Doses) Time_Course Time-Course (Multiple Durations) Dose_Response->Time_Course PK_PD Pharmacokinetics & Pharmacodynamics Time_Course->PK_PD Optimal_Dose Determine Optimal Dose & Duration PK_PD->Optimal_Dose Long_Term_Study Long-Term Efficacy & Safety Study Optimal_Dose->Long_Term_Study Efficacy_Endpoints Efficacy Endpoints (Biomarkers, Histology) Long_Term_Study->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Toxicity, Side Effects) Long_Term_Study->Safety_Endpoints Final_Analysis Final Data Analysis & Conclusion Efficacy_Endpoints->Final_Analysis Safety_Endpoints->Final_Analysis

Caption: Workflow for optimizing this compound treatment duration.

References

Validation & Comparative

Edaglitazone vs. Ciglitazone: A Comparative Analysis of PPARγ Binding and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Edaglitazone and Ciglitazone, two thiazolidinedione (TZD) compounds known for their agonistic activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This analysis is supported by experimental data on their binding affinities and functional activities, along with comprehensive experimental protocols for key assays.

Quantitative Comparison of PPARγ Binding and Activity

The following table summarizes the available quantitative data for this compound and Ciglitazone, highlighting their differential potency as PPARγ agonists.

ParameterThis compoundCiglitazoneReference(s)
EC50 (PPARγ) 35.6 nM3 µM (3000 nM)[1][2]
Potency Comparison Over 100 times more potent than Ciglitazone-[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Structural Basis for Differential Activity

Computational studies have provided insights into the structural basis for the observed differences in potency between this compound and Ciglitazone. Both molecules share a similar orientation within the PPARγ ligand-binding domain, with their polar thiazolidinedione heads forming hydrogen bonds with key residues. However, the bulkier and longer hydrophobic tail of this compound allows for additional hydrophobic interactions within the binding pocket, leading to a stronger binding affinity and, consequently, more potent receptor activation[3].

PPARγ Signaling Pathway

Activation of PPARγ by an agonist like this compound or Ciglitazone initiates a cascade of molecular events that ultimately regulate gene expression. The simplified signaling pathway is illustrated below.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (this compound/Ciglitazone) PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) Agonist->PPARg_RXR_inactive Binding PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Responsive Element) PPARg_RXR_active->PPRE Binding Coactivators Coactivators PPARg_RXR_active->Coactivators Recruitment Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Coactivators->PPRE Binding

Caption: PPARγ signaling pathway upon agonist binding.

Experimental Protocols

PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD) by competing with a fluorescently labeled ligand.

Materials:

  • PPARγ-LBD (GST-tagged)

  • Terbium-labeled anti-GST antibody (Donor fluorophore)

  • Fluorescently labeled PPARγ agonist (Tracer/Acceptor fluorophore)

  • Test compounds (this compound, Ciglitazone)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare a master mix of the PPARγ-LBD and the terbium-labeled anti-GST antibody in the assay buffer.

  • Compound Dilution: Create a serial dilution of the test compounds (this compound and Ciglitazone) and the unlabeled control ligand in the assay buffer.

  • Assay Plate Setup: Add the diluted test compounds and controls to the wells of the 384-well plate.

  • Addition of Master Mix: Add the PPARγ-LBD/antibody master mix to all wells.

  • Addition of Tracer: Add the fluorescently labeled PPARγ agonist (tracer) to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor fluorophore).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). The displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal. Plot the emission ratio against the log of the compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

TR_FRET_Workflow A Prepare Reagents: PPAg-LBD, Tb-Ab, Tracer D Add PPARg-LBD/Tb-Ab Master Mix A->D B Prepare Serial Dilutions of Test Compounds C Add Compounds to 384-well Plate B->C C->D E Add Fluorescent Tracer D->E F Incubate at Room Temp (e.g., 1-4 hours) E->F G Read TR-FRET Signal (Ex: 340nm, Em: 620/665nm) F->G H Calculate Emission Ratio and Determine IC50/Ki G->H

Caption: Experimental workflow for TR-FRET competitive binding assay.

PPARγ Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293, CV-1)

  • Expression plasmid for full-length PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Ciglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

  • Incubation: After transfection, allow the cells to recover and express the proteins for 24-48 hours.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compounds (this compound and Ciglitazone) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

  • Data Acquisition: Measure the luminescence signal using a luminometer. If a normalization control was used, measure its signal as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase activity or protein concentration). Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

Conclusion

The experimental data clearly indicates that this compound is a significantly more potent PPARγ agonist than Ciglitazone. This heightened potency is attributed to its enhanced binding affinity to the PPARγ ligand-binding domain, a consequence of its distinct molecular structure. The provided experimental protocols offer a framework for researchers to independently verify these findings and to evaluate the activity of novel PPARγ modulators.

References

A Comparative Analysis of Edaglitazone and Pioglitazone in Preclinical Metabolic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, Edaglitazone and Pioglitazone, in various metabolic models. While direct head-to-head comparative studies with extensive quantitative data are limited in the available literature, this document synthesizes the existing evidence to offer a comprehensive overview of their respective activities.

Introduction

This compound and Pioglitazone are both members of the thiazolidinedione (TZD) class of drugs that act as potent agonists of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, making these compounds effective therapeutic agents for type 2 diabetes. This guide delves into their comparative efficacy in preclinical settings, focusing on their effects on key metabolic parameters, the underlying signaling pathways, and the experimental methodologies used to evaluate their performance.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and Pioglitazone in various preclinical models. It is important to note that the data for each compound are often from separate studies, and direct comparisons should be made with caution.

In Vivo Efficacy in Zucker fa/fa Rats

The Zucker fa/fa rat is a widely used genetic model of obesity and insulin resistance.

Table 1: Effects of this compound in Obese Zucker fa/fa Rats

ParameterTreatment GroupDosageDuration% Change from ControlReference
Insulin SensitivityObese RatsNot SpecifiedNot SpecifiedEnhanced[1]

Table 2: Effects of Pioglitazone in Obese Zucker fa/fa Rats

ParameterTreatment GroupDosageDurationOutcomeReference
Body WeightObese Zucker (fa/fa) Rat2.5 mg/kg/day14 daysNo significant change vs. vehicle[2]
Serum AdiponectinObese Zucker (fa/fa) Rat2.5 mg/kg/day14 daysSignificantly increased vs. vehicle[2]
Blood GlucoseZDF fa/fa Rat0.6 mg/kg/day4-5 monthsRemained high[3]
Blood PressureZDF fa/fa Rat0.6 mg/kg/day4-5 monthsSignificantly reduced[3]
ProteinuriaZDF fa/fa Rat0.6 mg/kg/day4-5 monthsSignificantly reduced
Body Weight GainObese Zucker (fa/fa) RatNot Specified4 weeksDoubled vs. control
In Vitro Efficacy in 3T3-L1 Adipocytes

3T3-L1 cells are a well-established murine preadipocyte cell line used to study adipogenesis and adipocyte function.

Table 3: Effects of Pioglitazone on 3T3-L1 Adipocyte Differentiation and Glucose Metabolism

ParameterTreatmentConcentrationDurationOutcomeReference
Adipocyte DifferentiationPioglitazone + Insulin1 µM7 daysNearly 100% differentiation
Glucose Transporter (GLUT1) mRNAPioglitazone + Insulin1 µM7 days>5-fold increase
Glucose Transporter (GLUT4) mRNAPioglitazone + Insulin1 µM7 days>5-fold increase
GLUT1 ProteinPioglitazone + Insulin1 µM7 days10-fold increase
GLUT4 ProteinPioglitazone + Insulin1 µM7 days7-fold increase
Lipid Droplet AccumulationPioglitazone10 µMNot SpecifiedEnhanced differentiation and secretome production

Note: Quantitative data for this compound in 3T3-L1 adipocytes was not available in the provided search results.

Signaling Pathways

Both this compound and Pioglitazone exert their primary effects through the activation of PPARγ. The following diagrams illustrate the general signaling pathway of PPARγ agonists and a more detailed view of the downstream effects.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Pioglitazone PPARg_inactive Inactive PPARγ/RXR Heterodimer Ligand->PPARg_inactive Enters Cell PPARg_active Active PPARγ/RXR Heterodimer PPARg_inactive->PPARg_active Ligand Binding & Translocation PPRE PPRE PPARg_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Adipogenesis Target_Genes->Metabolic_Effects Leads to

Figure 1: General PPARγ Signaling Pathway.

Downstream_Effects cluster_adipose Adipose Tissue cluster_muscle Muscle cluster_liver Liver PPARg_Activation PPARγ Activation (this compound/Pioglitazone) Adipogenesis ↑ Adipocyte Differentiation PPARg_Activation->Adipogenesis Lipid_Storage ↑ Lipid Storage Genes (e.g., LPL, ACS) PPARg_Activation->Lipid_Storage Adiponectin ↑ Adiponectin Secretion PPARg_Activation->Adiponectin GLUT4_Expression ↑ GLUT4 Expression PPARg_Activation->GLUT4_Expression Glucose_Uptake_Muscle ↑ Glucose Uptake Adiponectin->Glucose_Uptake_Muscle Gluconeogenesis ↓ Hepatic Glucose Production Adiponectin->Gluconeogenesis GLUT4_Expression->Glucose_Uptake_Muscle

Figure 2: Downstream Effects of PPARγ Activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vivo Study in Zucker fa/fa Rats

InVivo_Workflow Animal_Acclimation Acclimation of Zucker fa/fa Rats Grouping Randomization into Treatment Groups (Vehicle, this compound/Pioglitazone) Animal_Acclimation->Grouping Dosing Daily Oral Gavage (e.g., 14 days) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Sample_Collection Blood & Tissue Collection at Endpoint Monitoring->Sample_Collection Analysis Biochemical Analysis (Glucose, Insulin, Lipids) Gene Expression Analysis Sample_Collection->Analysis Adipocyte_Differentiation_Workflow Cell_Seeding Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Cell_Seeding->Confluence Induction Induce Differentiation (DMI cocktail ± Test Compound) Confluence->Induction Maturation Maintain in Insulin-Containing Medium Induction->Maturation Staining Stain with Oil Red O for Lipid Droplets Maturation->Staining Quantification Quantify Lipid Accumulation Staining->Quantification Glucose_Uptake_Workflow Cell_Culture Differentiated 3T3-L1 Adipocytes Starvation Serum Starvation Cell_Culture->Starvation Treatment Incubate with Test Compound (this compound/Pioglitazone) Starvation->Treatment Glucose_Addition Add Fluorescent Glucose Analog (e.g., 2-NBDG) Treatment->Glucose_Addition Incubation Incubate to Allow Uptake Glucose_Addition->Incubation Measurement Measure Fluorescence Incubation->Measurement

References

A Comparative Analysis of Edaglitazone and Other Thiazolidinediones

Author: BenchChem Technical Support Team. Date: November 2025

Thiazolidinediones (TZDs), a class of oral antidiabetic drugs, have been a cornerstone in the management of type 2 diabetes for decades. These agents primarily exert their therapeutic effects by improving insulin sensitivity through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. This guide provides a detailed comparison of edaglitazone, a newer member of the TZD class, with its predecessors: pioglitazone, rosiglitazone, and the withdrawn troglitazone. The comparison focuses on their pharmacological properties, efficacy, and safety profiles, supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals.

Quantitative Comparison of Thiazolidinediones

The following table summarizes the key quantitative parameters of this compound and other prominent thiazolidinediones, offering a side-by-side comparison of their potency and selectivity.

ParameterThis compoundPioglitazoneRosiglitazoneTroglitazone
PPARγ EC50 35.6 nM[1]690 nM (0.69 µM)[2]60 nM555 nM (human)
PPARα EC50 1053 nMWeak activatorNo activityNo activity
Selectivity (PPARγ vs PPARα) ~30-foldHighHighly selectiveSelective for PPARγ
Common Side Effects Not yet fully established in large-scale clinical trials.Edema, weight gain, bone fractures.Edema, weight gain, increased risk of myocardial infarction.Idiosyncratic hepatotoxicity (led to withdrawal).

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the thiazolidinedione signaling pathway and a typical experimental workflow for assessing their efficacy.

TZD_Signaling_Pathway cluster_cell Target Cell (e.g., Adipocyte) TZD Thiazolidinedione (e.g., this compound) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Metabolic Effects: - Increased Insulin Sensitivity - Adipocyte Differentiation - Glucose Uptake Gene_Transcription->Metabolic_Effects Leads to

Figure 1: Thiazolidinedione Signaling Pathway

TZD_Experimental_Workflow cluster_workflow Experimental Workflow for TZD Efficacy Assessment start Start: TZD Compound binding_assay In Vitro: PPA-γ Competitive Binding Assay start->binding_assay transactivation_assay In Vitro: PPA-γ Transactivation (Reporter Gene) Assay start->transactivation_assay in_vivo_study In Vivo: Animal Model of Type 2 Diabetes binding_assay->in_vivo_study transactivation_assay->in_vivo_study euglycemic_clamp Euglycemic-Hyperinsulinemic Clamp in_vivo_study->euglycemic_clamp data_analysis Data Analysis: - Binding Affinity (Ki) - Potency (EC50) - In Vivo Insulin Sensitivity euglycemic_clamp->data_analysis end End: Efficacy Profile data_analysis->end

Figure 2: TZD Efficacy Assessment Workflow

Detailed Experimental Protocols

PPARγ Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the PPARγ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human PPARγ ligand-binding domain (LBD)

  • Radioligand (e.g., [3H]-Rosiglitazone)

  • Test compounds (this compound, Pioglitazone, etc.)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds and the non-radiolabeled reference compound (e.g., rosiglitazone) in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted test compounds or reference compound.

  • Initiate the binding reaction by adding the PPARγ LBD to each well.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

PPARγ Transactivation Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293, COS-7)

  • Expression vector for human PPARγ

  • Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) can be included for normalization of transfection efficiency.

  • After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a reference agonist (e.g., rosiglitazone).

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • If a control vector was used, measure its activity (e.g., β-galactosidase activity).

  • Normalize the luciferase activity to the control activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

In Vivo Assessment of Insulin Sensitivity: The Euglycemic-Hyperinsulinemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Materials:

  • Animal model of insulin resistance (e.g., db/db mice, Zucker diabetic fatty rats)

  • Anesthetic

  • Catheters for infusion and blood sampling

  • Infusion pumps

  • Human insulin

  • Glucose solution

  • Blood glucose meter

Protocol:

  • Anesthetize the animal and surgically implant catheters into a vein (for infusions) and an artery (for blood sampling). Allow the animal to recover from surgery.

  • After a fasting period, begin a continuous infusion of human insulin at a high rate to suppress endogenous glucose production.

  • Monitor blood glucose levels every 5-10 minutes.

  • Simultaneously, infuse a variable rate of glucose solution to clamp the blood glucose at a normal, euglycemic level (e.g., 100-120 mg/dL).

  • The glucose infusion rate is adjusted based on the blood glucose readings to maintain euglycemia.

  • Once a steady state is reached (stable blood glucose and glucose infusion rate for at least 30 minutes), the glucose infusion rate is recorded.

  • The steady-state glucose infusion rate is a direct measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity, as more glucose is being taken up by the peripheral tissues.

Discussion and Conclusion

The data presented highlight significant differences among the thiazolidinediones. This compound emerges as a highly potent PPARγ agonist, with an EC50 value significantly lower than that of pioglitazone and troglitazone, and comparable to that of rosiglitazone. Its approximately 30-fold selectivity for PPARγ over PPARα suggests a potentially more targeted therapeutic effect with fewer off-target interactions.

In contrast, pioglitazone is a less potent but still effective PPARγ agonist. Rosiglitazone exhibits high potency but has been associated with an increased risk of cardiovascular events. Troglitazone, the first TZD to be marketed, was withdrawn due to severe idiosyncratic hepatotoxicity, a side effect not prominent with the other members of the class.

The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of novel TZD candidates. The competitive binding assay allows for the direct assessment of a compound's affinity for the PPARγ receptor, while the transactivation assay provides a functional measure of its ability to activate the receptor and initiate downstream signaling. The euglycemic-hyperinsulinemic clamp remains the definitive method for quantifying in vivo insulin sensitivity and is crucial for demonstrating the therapeutic efficacy of these agents.

References

Edaglitazone vs. Rosiglitazone: A Comparative Guide to Their Differential Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone and Rosiglitazone are both members of the thiazolidinedione (TZD) class of drugs, which act as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation. While both drugs share a common mechanism of action through PPARγ activation, their distinct molecular structures may lead to differential effects on gene expression, resulting in varied efficacy and side-effect profiles.

This guide provides a comprehensive comparison of this compound and Rosiglitazone, with a focus on their differential effects on gene expression. It is important to note that while extensive research and gene expression data are available for Rosiglitazone, similar comprehensive datasets for this compound are less prevalent in publicly accessible literature. This guide, therefore, presents a detailed overview of Rosiglitazone's genomic effects as a benchmark, alongside the currently available information for this compound, to offer a valuable resource for researchers in the field.

Comparative Analysis of Gene Expression

While direct head-to-head transcriptomic comparisons between this compound and Rosiglitazone are limited in the current literature, we can infer potential differences based on their known potencies and the extensive data available for Rosiglitazone. This compound is reported to be a more potent and selective PPARγ agonist compared to Rosiglitazone[1][2]. This suggests that this compound may elicit a more pronounced or a subtly different transcriptional response at lower concentrations.

Rosiglitazone: A Comprehensive Look at Gene Regulation

Rosiglitazone's effects on gene expression have been extensively studied in various cell types, most notably in adipocytes and macrophages.

Table 1: Differential Gene Expression in Adipocytes Treated with Rosiglitazone

Biological Process Upregulated Genes Downregulated Genes Key Functions References
Adipogenesis & Lipid Metabolism PPARG, CEBPA, FABP4, LPL, CD36, SCD1, ADIPOQ (Adiponectin)FASNPromotes adipocyte differentiation, fatty acid uptake, and triglyceride storage. Increases insulin sensitivity through adiponectin secretion.[3][4][5]
Glucose Metabolism GLUT4 (SLC2A4)Enhances glucose uptake into cells.
Inflammation IL-6, TNF-α, CCL3Exerts anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Thermogenesis (in brown/beige adipocytes) UCP1Promotes energy expenditure through heat production.

Table 2: Differential Gene Expression in Macrophages Treated with Rosiglitazone

Biological Process Upregulated Genes Downregulated Genes Key Functions References
Macrophage Polarization & Inflammation ARG1, FIZZ1, IL-10 (M2 markers)iNOS, IL-1β, MIP2α (M1 markers)Promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.
Chemokine Signaling CXCL10Reduces inflammatory cell recruitment.
This compound: What the Data Suggests

Signaling Pathways and Experimental Workflows

The primary signaling pathway for both this compound and Rosiglitazone involves the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug This compound / Rosiglitazone PPARg_RXR_inactive PPARγ-RXR (inactive) Drug->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Transcription Experimental_Workflow Start Preadipocyte Cell Culture (e.g., 3T3-L1) Differentiation Induce Adipocyte Differentiation Start->Differentiation Treatment Treat with: - Vehicle (Control) - this compound - Rosiglitazone Differentiation->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC Gene_Expression_Analysis Gene Expression Profiling QC->Gene_Expression_Analysis Microarray Microarray Gene_Expression_Analysis->Microarray RNA_seq RNA-sequencing Gene_Expression_Analysis->RNA_seq Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis Microarray->Data_Analysis RNA_seq->Data_Analysis Validation Validation of Key Genes (e.g., qPCR) Data_Analysis->Validation End Comparative Analysis of Gene Expression Profiles Validation->End

References

A Comparative Analysis of Edaglitazone and the Dual PPARα/γ Agonist Tesaglitazar

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the mechanisms, preclinical and clinical data, and experimental protocols of Edaglitazone and Tesaglitazar.

This guide provides a detailed comparison of this compound, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, and Tesaglitazar, a dual PPARα and PPARγ agonist. While both compounds were developed to address metabolic disorders such as type 2 diabetes and dyslipidemia, their distinct receptor activation profiles result in different pharmacological effects and safety profiles. This document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of these two agents, supported by available experimental data.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] Activation of PPARγ primarily enhances insulin sensitivity, while PPARα activation is mainly involved in lipid metabolism, particularly by reducing triglycerides.[2] The thiazolidinedione (TZD) class of drugs, which are selective PPARγ agonists, have been effective in improving glycemic control.[3] Dual PPARα/γ agonists were developed with the therapeutic goal of concurrently managing both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes.[2]

This compound (also known as BM 13.1258 or R483) is a potent and highly selective PPARγ agonist. In contrast, Tesaglitazar (AZ 242) was developed as a dual PPARα/γ agonist. The clinical development of Tesaglitazar was discontinued due to safety concerns, specifically regarding cardiac and renal adverse effects.

Mechanism of Action

Both this compound and Tesaglitazar exert their effects by binding to and activating PPARs. Upon activation, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

This compound is a potent and selective agonist for PPARγ. Its high affinity and selectivity for PPARγ lead to the enhanced transcription of genes involved in insulin signaling and glucose uptake in peripheral tissues, thus improving insulin sensitivity.

Tesaglitazar acts as a dual agonist for both PPARα and PPARγ. This dual activation is intended to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation.

cluster_downstream Cellular Response This compound This compound PPARg PPARγ This compound->PPARg High Affinity (Selective) Tesaglitazar Tesaglitazar Tesaglitazar->PPARg Agonist PPARa PPARα Tesaglitazar->PPARa Agonist RXR RXR PPARg->RXR Heterodimerization PPARa->RXR Heterodimerization PPRE PPRE Binding RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Metabolic Effects Gene_Expression->Metabolic_Effects

Figure 1: Simplified signaling pathway of this compound and Tesaglitazar via PPARs.

Comparative Efficacy and Potency

Direct head-to-head clinical trials comparing this compound and Tesaglitazar are not available. Therefore, this comparison relies on individual study data.

Binding Affinity and Potency
CompoundTargetEC50Notes
This compound PPARγ35.6 nMPotent and selective for PPARγ over PPARα.
PPARα1053 nM
Tesaglitazar PPARγ-Dual agonist.
PPARα-Dual agonist.

EC50 values represent the concentration of the compound that produces 50% of the maximal response in a cofactor recruitment assay.

Preclinical Data

A study in obese, but not lean, rats demonstrated that this compound enhances insulin sensitivity. Another study reported that this compound is over 100 times more potent than Ciglitazone, another thiazolidinedione, and exhibits antiplatelet activity.

Tesaglitazar has been studied in obese Zucker rats, where it was shown to improve insulin-mediated control of glucose and free fatty acid fluxes.

Clinical Data: Glycemic Control

Due to the lack of published clinical trial data for this compound, a direct comparison of its clinical efficacy in glycemic control with Tesaglitazar is not possible.

The GLAD study, a 12-week dose-ranging trial in patients with type 2 diabetes, provides significant data on Tesaglitazar's efficacy.

Tesaglitazar DoseChange in Fasting Plasma Glucose (FPG)
0.5 mg-30.3 mg/dL
1.0 mg-41.1 mg/dL
2.0 mg-55.0 mg/dL
3.0 mg-60.9 mg/dL
Data from the GLAD study.
Clinical Data: Lipid Profile

The dual agonism of Tesaglitazar on both PPARα and PPARγ was expected to provide robust improvements in the lipid profile. The GLAD study confirmed these effects.

Tesaglitazar DoseChange in TriglyceridesChange in HDL-CChange in Non-HDL-C
0.5 mg-17.2%--
1.0 mg-32.9%+15.0%-13.2%
2.0 mg-41.0%+13.0%-22.2%
3.0 mg-40.9%+12.9%-25.0%
Data from the GLAD study.

Safety and Tolerability

This compound: Information on the safety and tolerability of this compound from clinical trials is not publicly available.

Tesaglitazar: The clinical development of Tesaglitazar was halted due to safety concerns that emerged in Phase III trials (the GALLANT program). These concerns were primarily related to cardiovascular and renal adverse events. The GLAD study, a Phase II trial, reported that Tesaglitazar was generally well-tolerated at the doses tested.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of PPAR agonists.

PPAR Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to a PPAR subtype.

cluster_workflow PPAR Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Labeled PPAR Ligand (Tracer) - Unlabeled Test Compound - PPAR Receptor Protein start->prepare_reagents incubate Incubate Receptor with Tracer and Test Compound prepare_reagents->incubate measure Measure Bound Tracer Signal (e.g., Fluorescence) incubate->measure analyze Analyze Data: - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Figure 2: Generalized workflow for a PPAR competitive binding assay.

Protocol Outline:

  • Reagent Preparation: A fluorescently labeled known PPAR ligand (tracer) and the unlabeled test compound are prepared in a suitable assay buffer. The purified PPAR ligand-binding domain (LBD) is also prepared.

  • Incubation: The PPAR LBD is incubated with the tracer in the presence of varying concentrations of the unlabeled test compound.

  • Detection: The amount of tracer bound to the receptor is measured. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, the signal is proportional to the amount of tracer bound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound.

PPAR Coactivator Recruitment Assay

This assay measures the ability of a ligand to induce a conformational change in the PPAR receptor that promotes the recruitment of coactivator proteins.

Protocol Outline:

  • Reagent Preparation: Prepare the PPAR LBD (often GST-tagged), a fluorescently labeled coactivator peptide (e.g., from PGC-1α or SRC-1), and the test compound. A terbium-labeled antibody against the GST tag is also used in a TR-FRET format.

  • Incubation: The PPAR LBD, test compound, labeled coactivator peptide, and antibody are incubated together.

  • Detection: Ligand binding induces a conformational change in the PPAR LBD, allowing the coactivator peptide to bind. This brings the terbium-labeled antibody and the fluorescently labeled peptide in close proximity, generating a FRET signal.

  • Data Analysis: The EC50 value, the concentration of the ligand that produces 50% of the maximal coactivator recruitment, is determined.

Conclusion

This compound and Tesaglitazar represent two distinct approaches to targeting the PPAR system for the treatment of metabolic diseases. This compound is a potent and selective PPARγ agonist, suggesting its primary therapeutic effect would be on improving insulin sensitivity, similar to other thiazolidinediones. In contrast, Tesaglitazar's dual PPARα/γ agonism aimed to provide a broader metabolic benefit by addressing both hyperglycemia and dyslipidemia.

While preclinical data for this compound appeared promising, the lack of publicly available clinical trial data makes it difficult to assess its full potential and safety profile in humans. The development of Tesaglitazar, despite demonstrating efficacy in improving both glycemic and lipid parameters in Phase II trials, was ultimately halted due to safety concerns. This highlights the challenges in developing dual PPAR agonists with a favorable risk-benefit profile.

For researchers and drug development professionals, the comparison of these two molecules underscores the importance of receptor selectivity and the potential for off-target or unintended effects, even within the same receptor family. Future development of PPAR modulators will likely focus on achieving a more nuanced and selective activation profile to maximize therapeutic benefits while minimizing adverse events.

References

A Comparative Guide to the In Vivo Insulin-Sensitizing Effects of Edaglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo insulin-sensitizing effects of Edaglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, with other thiazolidinediones (TZDs), namely Pioglitazone and Rosiglitazone. The information is compiled from preclinical studies in rodent models of obesity and insulin resistance.

Executive Summary

Comparative Efficacy of Thiazolidinediones on Insulin Sensitivity

The following table summarizes the in vivo effects of Pioglitazone and Rosiglitazone on insulin sensitivity, as measured by the glucose infusion rate (GIR) during hyperinsulinemic-euglycemic clamp studies in obese and insulin-resistant rodent models. A higher GIR indicates greater insulin sensitivity.

Compound Animal Model Dosage Duration of Treatment Glucose Infusion Rate (GIR) (% Increase vs. Control) Key Findings
Pioglitazone Obese Zucker (fa/fa) rats3 mg/kg/day4 weeksData not available in this format; however, studies show it markedly improves insulin action.[1]Significantly improves insulin action and increases glucose utilization in adipose tissue.[1]
Rosiglitazone Obese Zucker (fa/fa) rats10 µmol/kg/day10 weeksData not available in this format; however, it prevents the loss of β-cell mass and reduces insulin resistance.[2]Prevents the decline in β-cell mass associated with insulin resistance and improves glycemic control.[2]
This compound Obese ratsNot specifiedNot specifiedEnhances insulin sensitivity.A potent and selective PPARγ agonist that enhances insulin sensitivity in obese, but not lean, rats.

Note: Direct comparative studies providing specific GIR percentages for all three compounds under the same experimental conditions are not publicly available. The information presented is based on individual studies of each compound.

Experimental Protocols

The hyperinsulinemic-euglycemic clamp is a sophisticated technique used to quantify insulin sensitivity in vivo. Below is a detailed methodology based on established protocols for conscious, unrestrained rats.

Hyperinsulinemic-Euglycemic Clamp Protocol in Rats

1. Animal Model:

  • Species: Male Zucker diabetic fatty (ZDF) rats or other appropriate models of insulin resistance.

  • Age: Typically 8-10 weeks, when insulin resistance is well-established.

  • Acclimatization: Animals are acclimatized for at least one week before any procedures.

2. Surgical Preparation (Catheter Implantation):

  • Animals are anesthetized.

  • A catheter is inserted into the right jugular vein for infusions (insulin, glucose).

  • A second catheter is placed in the left carotid artery for blood sampling.

  • Catheters are tunneled subcutaneously and exteriorized at the back of the neck.

  • Animals are allowed to recover for 5-7 days post-surgery.

3. Experimental Procedure:

  • Fasting: Rats are fasted for 5-6 hours before the clamp.

  • Setup: The conscious and unrestrained rat is connected to a swivel system that allows for free movement while connected to infusion pumps.

  • Basal Period (t = -90 to 0 min):

    • A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.

    • Blood samples are taken at regular intervals to determine basal plasma glucose and insulin concentrations and [³H]glucose specific activity.

  • Clamp Period (t = 0 to 120 min):

    • A primed-continuous infusion of human insulin is started to achieve a state of hyperinsulinemia.

    • The [3-³H]glucose infusion is continued.

    • Blood is sampled every 5-10 minutes to monitor plasma glucose levels.

    • A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (fasting glucose level).

    • The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is used as a measure of whole-body insulin sensitivity.

  • Data Analysis:

    • The GIR is calculated and expressed as mg/kg/min.

    • Rates of glucose appearance (Ra) and glucose disappearance (Rd) are calculated using tracer dilution equations.

    • Hepatic glucose production is calculated as Ra - GIR.

Mechanism of Action and Signaling Pathways

Thiazolidinediones, including this compound, exert their insulin-sensitizing effects primarily through the activation of PPARγ, a nuclear receptor highly expressed in adipose tissue.

Insulin Signaling Pathway and TZD Action

Insulin_Signaling_and_TZD_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Fusion with membrane Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation AKT->GLUT4_vesicle Promotes translocation PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_transcription Gene Transcription PPRE->Gene_transcription Regulates Gene_transcription->IRS Increases expression (Insulin Sensitization) This compound This compound This compound->PPARg Binds and Activates

Caption: Insulin signaling cascade and the mechanism of action of this compound.

Experimental Workflow for In Vivo Validation

Experimental_Workflow start Start: Select Animal Model (e.g., Obese Zucker Rat) acclimatization Acclimatization start->acclimatization surgery Surgical Implantation of Catheters acclimatization->surgery recovery Post-operative Recovery surgery->recovery treatment Treatment Groups: - Vehicle Control - this compound - Pioglitazone - Rosiglitazone recovery->treatment clamp Hyperinsulinemic-Euglycemic Clamp treatment->clamp data_collection Data Collection: - Glucose Infusion Rate (GIR) - Plasma Glucose & Insulin - Glucose Turnover (Ra, Rd) clamp->data_collection analysis Data Analysis and Comparison data_collection->analysis end Conclusion: Comparative Efficacy analysis->end

Caption: Workflow for in vivo validation of insulin-sensitizing compounds.

Conclusion

This compound is a potent PPARγ agonist with demonstrated insulin-sensitizing effects in preclinical models of obesity and insulin resistance. While direct, quantitative head-to-head comparative data with other TZDs like Pioglitazone and Rosiglitazone from in vivo clamp studies are limited in publicly available literature, the established efficacy of these latter agents provides a benchmark for assessing this compound's potential. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies to precisely quantify the in vivo insulin-sensitizing effects of this compound and other novel compounds. Further research is warranted to establish a definitive comparative efficacy profile.

References

A Comparative Cross-Docking Analysis of Edaglitazone and Other PPARγ Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Edaglitazone with other prominent Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) ligands. The analysis is supported by quantitative data from binding and functional assays, detailed experimental protocols, and a cross-docking analysis to elucidate the structural basis of ligand interactions.

Introduction to PPARγ and its Ligands

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

The thiazolidinedione (TZD) class of drugs, which includes this compound, Rosiglitazone, Pioglitazone, and Lobeglitazone, are potent synthetic agonists of PPARγ.[1] These compounds are effective insulin sensitizers and are used in the treatment of type 2 diabetes mellitus.[4] However, their clinical use has been associated with side effects, prompting the development of new ligands with improved safety profiles. This guide focuses on comparing the binding and activation characteristics of this compound with other key PPARγ agonists.

Comparative Analysis of PPARγ Ligands

The following table summarizes the binding affinity and functional potency of this compound in comparison to other well-known PPARγ ligands. The data is compiled from various in vitro studies to provide a quantitative basis for comparison.

LigandTargetAssay TypeValue (nM)Selectivity (vs. PPARα)
This compound PPARγCofactor RecruitmentEC50: 35.6~30-fold
RosiglitazonePPARγCofactor RecruitmentEC50: 60No activity at PPARα/β
PioglitazonePPARγTransactivation AssayEC50: 549.2Weak hPPARα activator
LobeglitazonePPARγTR-FRET AssayEC50: 137.4~4-fold

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Data compiled from multiple sources for comparative purposes.

Cross-Docking Analysis

Cross-docking is a computational technique used to assess the binding of multiple ligands to various conformations of a target receptor. This method provides insights into the structural basis of ligand binding and can help explain differences in affinity and activity. A cross-docking analysis of this compound and other TZDs against a panel of PPARγ crystal structures reveals key interactions within the ligand-binding domain (LBD).

A computational study comparing this compound and Ciglitazone highlighted that while both ligands have similar orientations in the PPARγ binding site, this compound's bulkier and longer tail allows for additional hydrophobic interactions, which contributes to its stronger binding affinity. The polar head groups of these TZD drugs typically form a network of hydrogen bonds with residues in the "Arm I" pocket of the LBD, while their hydrophobic tails occupy the "Arm II" or entrance pocket. Docking analyses have suggested that Lobeglitazone exhibits a significantly higher binding affinity to PPARγ compared to Rosiglitazone and Pioglitazone, which may be attributed to its unique p-methoxyphenoxy group making additional hydrophobic contacts.

The following workflow outlines a typical cross-docking procedure:

G Cross-Docking Experimental Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (Multiple PDB Structures) docking Molecular Docking (e.g., AutoDock, Glide) receptor_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring pose_analysis Binding Pose Analysis (Interaction Analysis) scoring->pose_analysis

A generalized workflow for cross-docking analysis.

PPARγ Signaling Pathway

The activation of PPARγ by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagram illustrates the canonical PPARγ signaling pathway.

PPAR_Signaling_Pathway PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., this compound) PPARg PPARγ Ligand->PPARg Enters Nucleus & Binds RXR RXR PPARg->RXR Heterodimerization CoR Co-repressor Complex (e.g., NCoR, SMRT) PPARg->CoR PPRE PPRE RXR->PPRE CoA Co-activator Complex (e.g., PGC-1α, SRC-1) CoA->RXR Recruitment TargetGene Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGene Activation mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein MetabolicEffects Metabolic Effects (e.g., ↑ Insulin Sensitivity) Protein->MetabolicEffects

Canonical signaling pathway of PPARγ activation.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Materials:

  • GST-tagged PPARγ LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPARγ ligand (tracer, acceptor fluorophore)

  • Test compounds (e.g., this compound)

  • Assay buffer

  • 384-well microplates

  • TR-FRET-compatible plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ LBD to each well.

  • Add the Tb-labeled anti-GST antibody to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (tracer).

  • The TR-FRET ratio (520 nm/495 nm) is calculated. A decrease in the ratio indicates displacement of the tracer by the test compound.

  • The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the TR-FRET ratio against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate PPARγ-mediated gene transcription in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression vector for full-length PPARγ

  • Reporter vector containing a PPRE upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., Rosiglitazone).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • The fold activation is calculated by normalizing the luciferase activity of the compound-treated cells to that of the vehicle-treated cells.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective PPARγ agonist with a distinct binding profile compared to other thiazolidinediones. Cross-docking analyses and experimental data suggest that subtle structural differences among PPARγ ligands can significantly impact their binding affinity and functional activity. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel PPARγ modulators. A thorough understanding of the structure-activity relationships of these compounds is essential for the development of next-generation therapeutics for metabolic diseases with improved efficacy and safety profiles.

References

A Head-to-Head In Vitro Comparison of Next-Generation PPARγ Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists is evolving. While full agonists, primarily thiazolidinediones (TZDs), have been effective in treating type 2 diabetes, their clinical use has been hampered by significant side effects, including weight gain, fluid retention, and bone loss.[1][2] This has spurred the development of next-generation PPARγ agonists, such as partial agonists and selective PPARγ modulators (SPPARγMs), which aim to retain the insulin-sensitizing benefits while mitigating the adverse effects.[1][3] This guide provides a head-to-head in vitro comparison of these emerging agonists, supported by experimental data, to aid researchers in their evaluation and selection of compounds for further investigation.

Differentiating Next-Generation Agonists: A Shift in Mechanism

Full PPARγ agonists, like rosiglitazone, robustly activate the receptor, leading to broad downstream gene transcription. This includes genes responsible for both the desired therapeutic effects and the undesirable side effects.[1] Next-generation agonists, in contrast, exhibit a more nuanced mechanism. They are designed to selectively modulate PPARγ activity, leading to a differential gene expression profile. This is achieved through alternative binding modes to the PPARγ ligand-binding domain (LBD), resulting in distinct receptor conformations and the differential recruitment of coactivator and corepressor proteins. The goal of these "dissociated" agonists is to uncouple the anti-hyperglycemic effects from the pro-adipogenic and other adverse pathways.

Quantitative In Vitro Performance Metrics

The following tables summarize key in vitro data for a selection of next-generation PPARγ agonists compared to the full agonist rosiglitazone. These metrics are crucial for understanding the potency, binding characteristics, and functional activity of these compounds.

CompoundTypeBinding Affinity (Ki, nM)Binding Affinity (IC50, µM)Reference
RosiglitazoneFull Agonist131-
nTZDpaSPPARγM9.7-
PodophyllotoxonePartial Agonist986027.43
PioglitazoneFull Agonist-1.052
Compound 4jAgonist-5.97
Compound 4hAgonist-9.24
Compound 4aAgonist-8.60
CompoundTypeTransactivation Efficacy (% of Rosiglitazone)Transactivation Potency (EC50, nM)Reference
RosiglitazoneFull Agonist100%-
MRL24Partial Agonist~20%-
BVT.13Intermediate Agonist~80%-
Metaglidasen (MBX-102)SPPARγM~10-15%-
PodophyllotoxonePartial AgonistWeak (data not quantified)-
Compound 12Agonist-1.96
Compound 15Agonist-32.3

Signaling Pathways and Experimental Workflows

To understand the context of these in vitro comparisons, it is essential to visualize the underlying biological processes and experimental setups.

PPARg_Signaling_Pathway PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., TZD, SPPARγM) PPARg_inactive Inactive PPARγ Agonist->PPARg_inactive Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_inactive->PPARg_RXR RXR_inactive Inactive RXR RXR_inactive->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Initiates Coactivators Coactivators Coactivators->PPARg_RXR Recruited by Full Agonists Corepressors Corepressors Corepressors->PPARg_RXR Displaced by Agonists (Differential recruitment by SPPARγMs)

Caption: The PPARγ signaling pathway, illustrating ligand activation, heterodimerization with RXR, and subsequent regulation of target gene transcription.

TR_FRET_Workflow TR-FRET Competitive Binding Assay Workflow cluster_components Assay Components cluster_procedure Procedure PPARg_LBD GST-PPARγ LBD Incubation Incubate Components PPARg_LBD->Incubation Antibody Tb-anti-GST Antibody Antibody->Incubation Tracer Fluorescent Ligand Tracer Incbuation Incbuation Tracer->Incbuation Test_Compound Test Compound Test_Compound->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Excitation at 340 nm Emission at 495/520 nm Analysis Calculate IC50 / Ki Measurement->Analysis Signal decrease indicates competitive binding

Caption: A generalized workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to determine the binding affinity of test compounds to PPARγ.

Detailed Experimental Protocols

Reproducibility and accurate comparison of in vitro data are contingent on detailed and standardized experimental protocols. Below are methodologies for the key assays cited in this guide.

TR-FRET Competitive Binding Assay

This assay is widely used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

  • Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD and a fluorescently labeled PPARγ ligand (tracer). A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged human PPARγ-LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescent PPARγ ligand tracer

    • Assay buffer (e.g., PBS with 0.01% BSA)

    • Test compounds and a reference full agonist (e.g., rosiglitazone)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference agonist in DMSO, followed by dilution in assay buffer.

    • Add the GST-PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer to the wells of the microplate.

    • Add the diluted test compounds or reference agonist to the wells. Include controls with DMSO only (no competition) and buffer only (background).

    • Incubate the plate at room temperature for a specified time (e.g., 2-6 hours) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission at both ~495 nm (terbium) and ~520 nm (FRET signal).

    • Calculate the ratio of the emission at 520 nm to that at 495 nm.

    • Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its Kd for PPARγ.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

  • Principle: Cells are transiently transfected with two plasmids: one expressing a chimeric protein containing the PPARγ LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonist binding to the PPARγ LBD induces a conformational change that allows the chimeric protein to bind to the reporter plasmid and drive luciferase expression.

  • Materials:

    • A suitable cell line (e.g., HEK293T, CV-1).

    • Expression plasmid for GAL4-PPARγ-LBD chimera.

    • Reporter plasmid with a GAL4 response element driving firefly luciferase expression.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium and supplements.

    • Test compounds and a reference full agonist.

    • Luciferase assay reagent.

  • Procedure:

    • Seed cells in 24- or 96-well plates.

    • Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

    • After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or the reference agonist.

    • Incubate the cells for another 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves.

    • Determine the EC50 (potency) and the maximal efficacy (relative to the full agonist) for each compound.

Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of PPARγ agonists by measuring the differentiation of preadipocytes into mature adipocytes.

  • Principle: PPARγ is a master regulator of adipogenesis. Agonists can induce the differentiation of preadipocyte cell lines (e.g., 3T3-L1) into mature adipocytes, which can be visualized by the accumulation of lipid droplets.

  • Materials:

    • 3T3-L1 preadipocyte cell line.

    • Differentiation medium (e.g., DMEM with fetal bovine serum, insulin, dexamethasone, and IBMX).

    • Test compounds and a reference full agonist.

    • Oil Red O stain for lipid droplet visualization.

    • Reagents for quantifying triglyceride content.

  • Procedure:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation by treating the cells with differentiation medium containing the test compounds or a reference agonist for a specified period (e.g., 2-3 days).

    • Replace the differentiation medium with maintenance medium (containing insulin and the test compound) and continue the culture for several more days, replenishing the medium every 2-3 days.

    • After 7-10 days, assess adipocyte differentiation by:

      • Oil Red O Staining: Fix the cells, stain with Oil Red O solution, and visualize the red-stained lipid droplets under a microscope. The stain can be extracted and quantified spectrophotometrically.

      • Triglyceride Quantification: Lyse the cells and measure the triglyceride content using a commercial kit.

      • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of adipocyte marker genes such as aP2 (FABP4) and adiponectin.

Conclusion

The in vitro comparison of next-generation PPARγ agonists reveals a diverse landscape of compounds with distinct binding affinities, transactivation potentials, and adipogenic effects. Partial agonists and SPPARγMs generally exhibit lower transactivation efficacy compared to full agonists like rosiglitazone, a characteristic that is hypothesized to contribute to their improved side-effect profile. The detailed experimental protocols provided herein offer a framework for the standardized evaluation of novel PPARγ modulators, facilitating more direct and meaningful comparisons across different studies. As the field continues to advance, a thorough in vitro characterization using these and other relevant assays will be critical in identifying promising candidates for the next generation of safer and more effective therapies targeting the PPARγ signaling pathway.

References

A Comparative Guide: Edaglitazone vs. Selective PPARα Agonists in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Edaglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with some PPARα activity, and selective PPARα agonists, a class of drugs primarily used for treating dyslipidemia. This comparison focuses on their respective roles and efficacy in lipid metabolism, supported by experimental data and methodologies.

Introduction to PPAR Agonism in Lipid Regulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. The two main isoforms involved in lipid management are PPARα and PPARγ.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglyceride (TG) levels and increased high-density lipoprotein cholesterol (HDL-C). Selective PPARα agonists, such as fibrates (e.g., fenofibrate, pemafibrate), are established therapies for hypertriglyceridemia.

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and fat storage. Activation of PPARγ improves insulin sensitivity. While its primary role is in glucose homeostasis, it also influences lipid metabolism, often by promoting the storage of fatty acids in adipocytes, thereby reducing their availability in the circulation and liver. This compound is a potent agonist of PPARγ.

Mechanism of Action: A Tale of Two Receptors

This compound and selective PPARα agonists modulate lipid metabolism through distinct primary pathways.

Selective PPARα Agonists (e.g., Fenofibrate, Pemafibrate): These agents directly activate PPARα. This activation leads to a cascade of events that collectively improve the lipid profile:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation enhances the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to their clearance from the circulation.

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver reduces the substrate available for triglyceride synthesis.

  • Reduced ApoC-III Expression: Apolipoprotein C-III (ApoC-III) is an inhibitor of LPL. PPARα agonists decrease its production, further enhancing LPL activity.

  • Increased ApoA-I and ApoA-II Expression: These apolipoproteins are major components of HDL, and their increased synthesis contributes to higher HDL-C levels.

This compound (A Potent PPARγ Agonist): As a potent PPARγ agonist, this compound's primary effects are on glucose metabolism and insulin sensitization. Its influence on lipid metabolism is largely secondary to its effects on adipose tissue and insulin action:

  • Enhanced Adipose Tissue Lipid Storage: PPARγ activation promotes the differentiation of preadipocytes into mature fat cells and increases the expression of genes involved in fatty acid uptake and storage in adipose tissue. This "trapping" of fatty acids in fat depots reduces their flux to the liver and other tissues.

  • Improved Insulin Sensitivity: By enhancing insulin signaling, this compound can indirectly affect hepatic lipid metabolism. Improved insulin sensitivity can lead to reduced hepatic VLDL production.

While this compound is primarily a PPARγ agonist, it is important to note that some compounds in this class can exhibit dual PPARα/γ activity. The degree of PPARα agonism by this compound is less pronounced compared to selective PPARα agonists.

Signaling Pathway Diagrams

Figure 1: Simplified signaling pathway of selective PPARα agonists in a hepatocyte.

Figure 2: Simplified signaling pathway of this compound in an adipocyte.

Quantitative Data Presentation: Effects on Lipid Profiles

Table 1: Effects of a Potent PPARγ Agonist (Pioglitazone) on Lipid Profile in Patients with Type 2 Diabetes

ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Mean Changep-value
Triglycerides (mg/dL)219.2 ± 34.4189.2 ± 33.7-29.9<0.001
Total Cholesterol (mg/dL)201.4 ± 29.8203.2 ± 28.9+1.8<0.001
LDL Cholesterol (mg/dL)153.7 ± 21.1154.7 ± 20.7+0.9<0.001
HDL Cholesterol (mg/dL)37.2 ± 2.941.5 ± 3.1+4.3<0.001

Data adapted from a study on Pioglitazone 30 mg/day for 3 months in 161 patients with type 2 diabetes.

Table 2: Effects of Selective PPARα Agonists on Lipid Profile

DrugStudy PopulationTreatment DurationTriglyceride Change (%)HDL-C Change (%)LDL-C Change (%)
Fenofibrate Type 2 Diabetes6 weeks-26%+6.5%-10%
Pemafibrate Type 2 Diabetes with Hypertriglyceridemia24 weeks~ -45%Significant IncreaseNot Significantly Altered
Saroglitazar (Dual α/γ) vs. FenofibrateHypertriglyceridemia12 weeks-55.3% vs. -41.1%Similar ImprovementSimilar Improvement

Data for Fenofibrate adapted from the FIELD study. Data for Pemafibrate adapted from a phase 3 clinical trial. Data for Saroglitazar vs. Fenofibrate from a randomized clinical trial.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are outlines of typical experimental protocols used in the evaluation of these compounds.

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of a compound for PPAR isoforms.

Objective: To quantify the activation of PPARα and PPARγ by a test compound.

Principle: A cell line (e.g., HEK293T) is transiently transfected with two plasmids. The first plasmid expresses a chimeric protein consisting of the ligand-binding domain (LBD) of the PPAR isoform of interest (α or γ) fused to a GAL4 DNA-binding domain (DBD). The second plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to the PPAR LBD, the chimeric protein activates the transcription of the luciferase gene, leading to a measurable light signal.

Workflow:

Transactivation_Assay_Workflow start Start cell_culture Culture HEK293T cells start->cell_culture transfection Transfect cells with: 1. pBIND-PPARα/γ (LBD-GAL4) 2. pGL5-luc (GAL4 UAS-Luciferase) cell_culture->transfection incubation Incubate with test compound (this compound or Fibrate) transfection->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis Analyze data and determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for an in vitro PPAR transactivation assay.
Clinical Trial Protocol for Lipid Profile Assessment

Objective: To evaluate the efficacy and safety of a test agent on the lipid profile of a specific patient population.

Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.

Key Procedures:

  • Participant Screening and Enrollment: Subjects meeting specific inclusion criteria (e.g., age, diagnosis of dyslipidemia or type 2 diabetes, baseline lipid levels) and not meeting exclusion criteria are enrolled after providing informed consent.

  • Randomization: Participants are randomly assigned to receive either the test drug (e.g., this compound or a selective PPARα agonist) at a specific dose or a matching placebo.

  • Treatment Period: The treatment is administered for a predefined duration (e.g., 12-24 weeks).

  • Blood Sampling: Fasting blood samples are collected at baseline and at specified intervals throughout the study.

  • Lipid Profile Analysis: Plasma or serum is isolated, and concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using standardized and validated laboratory methods, often enzymatic assays on automated clinical chemistry analyzers.

  • Data Analysis: Statistical analysis is performed to compare the changes in lipid parameters from baseline between the treatment and placebo groups.

Clinical_Trial_Workflow start Start screening Patient Screening & Informed Consent start->screening baseline Baseline Visit: - Clinical Assessment - Fasting Blood Sample screening->baseline randomization Randomization baseline->randomization treatment_placebo Treatment Period: - Drug Administration - Placebo Administration randomization->treatment_placebo follow_up Follow-up Visits: - Monitor for Adverse Events - Collect Blood Samples treatment_placebo->follow_up end_of_study End of Study Visit: - Final Assessments follow_up->end_of_study lipid_analysis Laboratory Analysis of Lipid Profile end_of_study->lipid_analysis statistical_analysis Statistical Analysis of Data lipid_analysis->statistical_analysis end End statistical_analysis->end

Figure 4: General workflow for a clinical trial assessing lipid-lowering agents.

Discussion and Conclusion

The comparison between this compound and selective PPARα agonists highlights the distinct yet complementary roles of PPARγ and PPARα in lipid metabolism.

  • Selective PPARα agonists are potent triglyceride-lowering and HDL-C-raising agents, making them a cornerstone in the management of hypertriglyceridemia. Their mechanism is directly targeted at enhancing fatty acid catabolism and clearance of triglyceride-rich lipoproteins.

  • This compound , as a potent PPARγ agonist, primarily improves insulin sensitivity. Its effects on the lipid profile are generally more modest and are thought to be mediated by the redistribution of fatty acids into adipose tissue. The available data on a similar compound, pioglitazone, show a significant reduction in triglycerides and an increase in HDL-C, although often to a lesser extent than selective PPARα agonists. A slight increase in LDL-C can also be observed with some PPARγ agonists.

For researchers and drug development professionals, the choice between targeting PPARα, PPARγ, or both depends on the desired therapeutic outcome. For primary dyslipidemia characterized by high triglycerides, a selective PPARα agonist is the more direct and potent therapeutic choice. For patients with mixed metabolic abnormalities, such as insulin resistance and dyslipidemia, a dual PPARα/γ agonist or combination therapy might be more beneficial. The development of selective PPARα modulators (SPPARMα) like pemafibrate aims to optimize the lipid-lowering benefits while minimizing potential side effects associated with older fibrates.

Future research should focus on direct comparative studies to elucidate the precise lipid-modifying effects of potent PPARγ agonists like this compound in various patient populations and to explore the potential synergies of combining selective PPARα and PPARγ agonism for comprehensive management of metabolic disorders.

Validating the Anti-inflammatory Properties of Edaglitazone in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential anti-inflammatory properties of Edaglitazone in macrophages. Due to the limited publicly available data on this compound's direct effects on macrophage inflammation, this document leverages extensive experimental data from other well-characterized peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, namely Pioglitazone and Rosiglitazone. These compounds serve as a benchmark for predicting and testing the anti-inflammatory efficacy of this compound.

Introduction to PPARγ Agonists and Macrophage Inflammation

Macrophages are key players in the inflammatory response, capable of adopting different functional phenotypes. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in resolving inflammation and promoting tissue repair.[1][2] PPARγ is a nuclear receptor that plays a crucial role in regulating macrophage polarization and inflammatory responses.[1] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs which includes Pioglitazone and Rosiglitazone, have demonstrated significant anti-inflammatory effects by promoting a shift from the M1 to the M2 phenotype and by inhibiting pro-inflammatory signaling pathways like NF-κB.[3][4] this compound is a newer generation PPARγ agonist, and understanding its potential immunomodulatory effects is of significant interest.

Comparative Anti-inflammatory Effects of PPARγ Agonists in Macrophages

The following tables summarize the documented anti-inflammatory effects of Pioglitazone and Rosiglitazone on macrophages, providing a basis for the expected properties of this compound.

Table 1: Effect of PPARγ Agonists on Macrophage Polarization
CompoundCell TypeConcentrationEffect on M1 Markers (e.g., iNOS, TNF-α, IL-6)Effect on M2 Markers (e.g., Arginase-1, IL-10, CD163)Citation
Pioglitazone Murine Bone Marrow-Derived Macrophages (BMDMs)5 µMNo significant effect on iNOS expression.Promoted polarization to M2 phenotype.
Human Adipose Tissue Macrophages45 mg/day (in vivo)Decreased M1 macrophages by 56%.Increased M2 macrophages.
Rosiglitazone Rat Alveolar Macrophages (AMs)3 mg/kg/day (in vivo)Inhibited cigarette smoke-induced M1 polarization.Decreased the ratio of M1/M2 macrophages.
Table 2: Effect of PPARγ Agonists on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Compound | Cell Type | Concentration | Inhibition of TNF-α | Inhibition of IL-6 | Inhibition of IL-1β | Citation | |---|---|---|---|---|---| | Pioglitazone | Murine RAW 264.7 Macrophages | 10 µM | Significant suppression of LPS-induced TNF-α mRNA and protein expression. | Reduced expression stimulated by cecal ligation and puncture in mice. | Not specified | | | Rosiglitazone | Murine RAW 264.7 Macrophages | 1-25 µM | Concentration-dependent inhibition. | Concentration-dependent inhibition. | Concentration-dependent inhibition. | |

Table 3: Effect of PPARγ Agonists on the NF-κB Signaling Pathway in Macrophages
CompoundCell TypeKey FindingsCitation
Pioglitazone Murine RAW 264.7 MacrophagesInhibited LPS-induced NF-κB expression and translocation to the nucleus.
Rosiglitazone Murine RAW 264.7 MacrophagesSignificantly inhibited LPS-induced upregulation of p65 phosphorylation and downregulated IκBα expression levels in a PPARγ-dependent manner.
Rat Peritoneal TissueDecreased phosphorylation of NF-κB-p65 and IκBα in a model of peritonitis.

Experimental Protocols

To validate the anti-inflammatory properties of this compound, the following established experimental protocols can be employed.

Macrophage Culture and Polarization

Objective: To differentiate macrophages and polarize them towards M1 or M2 phenotypes to test the effect of this compound.

Protocol:

  • Macrophage Isolation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days. Alternatively, use a murine macrophage cell line such as RAW 264.7.

  • M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

  • M2 Polarization: To induce an anti-inflammatory M2 phenotype, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

  • Treatment with this compound: Pre-treat macrophages with varying concentrations of this compound for 1-2 hours before adding the polarizing stimuli. Include appropriate vehicle controls.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression of M1 and M2 markers.

Protocol:

  • After treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA templates.

  • Perform qRT-PCR using specific primers for M1 markers (e.g., Nos2, Tnf, Il6, Il1b) and M2 markers (e.g., Arg1, Il10, Mrc1).

  • Normalize the expression levels to a housekeeping gene (e.g., Actb or Gapdh).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the secretion of pro-inflammatory and anti-inflammatory cytokines.

Protocol:

  • Collect the cell culture supernatants after the treatment period.

  • Centrifuge the supernatants to remove cellular debris.

  • Use commercially available ELISA kits to quantify the concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IL-10, following the manufacturer's instructions.

Western Blot for NF-κB Signaling Pathway Analysis

Objective: To assess the activation of the NF-κB pathway.

Protocol:

  • Lyse the treated macrophages and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65 and IκBα.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to validating the anti-inflammatory properties of this compound in macrophages.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or other PPARγ agonist) PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR PPARg_RXR_nucleus PPARγ-RXR PPARg_RXR->PPARg_RXR_nucleus Translocation NFkB_IkB NF-κB/IκB Complex IkB_p p-IκB NFkB_IkB->IkB_p NFkB NF-κB IkB_p->NFkB IκB Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IKK->NFkB_IkB Phosphorylates IκB PPRE PPRE PPARg_RXR_nucleus->PPRE Binds PPARg_RXR_nucleus->NFkB_nucleus Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-10) PPRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Pro_Inflammatory_Genes Activates

Caption: PPARγ agonist signaling pathway in macrophages.

Experimental_Workflow cluster_assays Downstream Assays start Macrophage Isolation (BMDM or RAW 264.7) treatment Pre-treatment: - Vehicle Control - this compound (various conc.) start->treatment stimulation Inflammatory Stimulus (e.g., LPS + IFN-γ) treatment->stimulation qRT_PCR qRT-PCR (Gene Expression of M1/M2 Markers) stimulation->qRT_PCR ELISA ELISA (Cytokine Secretion) stimulation->ELISA Western_Blot Western Blot (NF-κB Pathway Proteins) stimulation->Western_Blot analysis Data Analysis and Comparison qRT_PCR->analysis ELISA->analysis Western_Blot->analysis

Caption: Experimental workflow for validating this compound's anti-inflammatory effects.

By following these comparative data and experimental protocols, researchers can effectively validate and characterize the anti-inflammatory properties of this compound in macrophages, contributing to a deeper understanding of its therapeutic potential.

References

A Comparative Analysis of the Binding Kinetics of Edaglitazone and Other Glitazones to PPARγ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding kinetics of Edaglitazone and other prominent glitazones—Pioglitazone, Rosiglitazone, and Troglitazone—to their molecular target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to offer a clear and objective comparison for research and drug development purposes.

Comparative Binding Kinetics of Glitazones to PPARγ

The therapeutic efficacy of glitazones as insulin-sensitizing agents is directly linked to their binding affinity and activation of PPARγ. The following table summarizes the available quantitative data for the binding kinetics of this compound, Pioglitazone, Rosiglitazone, and Troglitazone to PPARγ. This compound emerges as a particularly potent agonist for PPARγ.[1] It is described as over 100 times more potent than Ciglitazone, a similar thiazolidinedione drug.[2]

GlitazoneBinding ParameterValueSpeciesNotes
This compound EC5035.6 nM-For PPARγ cofactor recruitment.[3]
EC501053 nM-For PPARα cofactor recruitment, highlighting selectivity for PPARγ.
Pioglitazone EC500.69 µM-Selective PPARγ agonist.
Rosiglitazone EC5060 nM-Potent and selective PPARγ agonist.
Kd40 nM-Demonstrates high affinity for PPARγ.
Troglitazone EC50555 nMHumanSelective PPARγ receptor agonist.
EC50780 nMMurineSelective PPARγ receptor agonist.

Experimental Protocols

The determination of binding kinetics is crucial for understanding the pharmacodynamics of glitazones. Below are detailed methodologies for two common experimental techniques used to quantify the interaction between these ligands and PPARγ.

Radioligand Competition Binding Assay

This assay is a gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of unlabeled glitazones for the PPARγ receptor.

Materials:

  • Purified human PPARγ ligand-binding domain (LBD).

  • Radiolabeled ligand with known affinity for PPARγ (e.g., [³H]-Rosiglitazone).

  • Unlabeled glitazones (this compound, Pioglitazone, Troglitazone) as competing ligands.

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 25 mM KCl, 2 mM DTT, 10% glycerol, 0.01% Triton X-100).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified PPARγ LBD in assay buffer.

    • Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-Rosiglitazone) at a concentration of approximately 40 nM.

    • Prepare serial dilutions of the unlabeled glitazones in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of PPARγ LBD to each well.

    • Add increasing concentrations of the unlabeled glitazone to the wells.

    • Add the radiolabeled ligand at a fixed concentration to all wells.

    • Include control wells for total binding (PPARγ LBD + radioligand) and non-specific binding (PPARγ LBD + radioligand + a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the PPARγ-ligand complex on the filter while the unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and add scintillation fluid to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled glitazone concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Objective: To determine the thermodynamic parameters of glitazone binding to PPARγ.

Materials:

  • Purified human PPARγ LBD.

  • Glitazones (this compound, Pioglitazone, Rosiglitazone, Troglitazone).

  • ITC instrument.

  • Matched buffer for both protein and ligand solutions to minimize heats of dilution.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified PPARγ LBD against the chosen experimental buffer.

    • Dissolve the glitazone in the same dialysis buffer to ensure a precise match.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Load the PPARγ LBD solution into the sample cell of the ITC instrument.

    • Load the glitazone solution into the injection syringe.

    • Equilibrate the system to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the glitazone solution into the sample cell containing the PPARγ LBD.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • The instrument's software integrates these peaks to determine the heat change per injection.

  • Data Analysis:

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using non-linear regression.

    • This analysis yields the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). The dissociation constant (Kd) is the reciprocal of the binding affinity (Kd = 1/Ka).

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the comparative analysis of glitazone binding kinetics.

experimental_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Binding Assay cluster_data 3. Data Acquisition & Analysis cluster_results 4. Results prep_protein Purify PPARγ LBD assay_type Select Assay Type prep_protein->assay_type prep_ligand Prepare Glitazone Solutions prep_ligand->assay_type radioligand Radioligand Binding assay_type->radioligand itc Isothermal Titration Calorimetry assay_type->itc acquisition Measure Signal (Radioactivity/Heat) radioligand->acquisition itc->acquisition analysis Curve Fitting & Parameter Calculation acquisition->analysis kinetics Binding Kinetics (Ki, Kd, Ka, IC50) analysis->kinetics

Experimental workflow for determining glitazone binding kinetics.

ppar_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response glitazone Glitazone (e.g., this compound) ppar PPARγ glitazone->ppar Binding complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (PPAR Response Element) complex->ppre Binding to DNA transcription Gene Transcription ppre->transcription mrna mRNA transcription->mrna response Increased Insulin Sensitivity Lipid Metabolism Regulation Anti-inflammatory Effects mrna->response Translation

PPARγ signaling pathway upon glitazone binding.

comparative_analysis_logic cluster_glitazones Glitazones cluster_kinetics Binding Kinetics Parameters cluster_comparison Comparative Analysis cluster_conclusion Conclusion This compound This compound ki Ki (Inhibition Constant) This compound->ki ic50 IC50 (Half-maximal Inhibitory Concentration) This compound->ic50 kd Kd (Dissociation Constant) This compound->kd ka Ka (Association Constant) This compound->ka pioglitazone Pioglitazone pioglitazone->ki pioglitazone->ic50 pioglitazone->kd pioglitazone->ka rosiglitazone Rosiglitazone rosiglitazone->ki rosiglitazone->ic50 rosiglitazone->kd rosiglitazone->ka troglitazone Troglitazone troglitazone->ki troglitazone->ic50 troglitazone->kd troglitazone->ka comparison Comparison of Binding Affinity and Potency ki->comparison ic50->comparison kd->comparison ka->comparison conclusion Relative Efficacy & Therapeutic Potential comparison->conclusion

Logical flow of the comparative analysis of glitazone binding kinetics.

References

Assessing the selectivity profile of Edaglitazone for PPARγ over other PPAR isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Edaglitazone's selectivity for the peroxisome proliferator-activated receptor-gamma (PPARγ) over other PPAR isoforms, namely PPARα and PPARδ. The information presented is supported by experimental data to aid in assessing its potential as a selective PPARγ agonist.

Selectivity Profile of this compound

This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for PPARγ. Experimental data demonstrates that this compound's activity is significantly higher for PPARγ compared to PPARα. While specific quantitative data on its interaction with PPARδ is limited in publicly available literature, the general selectivity profile of thiazolidinediones suggests minimal to no activity on this isoform.

The table below summarizes the available quantitative data on the potency of this compound for different PPAR isoforms. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a given assay. A lower EC50 value indicates higher potency.

PPAR IsoformEC50 (nM)Selectivity (Fold vs. PPARγ)
PPARγ 35.61x
PPARα 1053~29.6x less potent
PPARδ Data not availableAssumed to be low/negligible

The data clearly indicates that this compound is approximately 30-fold more potent in activating PPARγ than PPARα. This high degree of selectivity is a key characteristic of this compound.

Experimental Protocols

The selectivity of this compound is primarily determined through in vitro assays that measure its ability to bind to and activate the different PPAR isoforms. The two key experimental methods used for this purpose are cofactor recruitment assays and cell-based transactivation assays.

Cofactor Recruitment Assay

This assay measures the ligand-dependent interaction between a PPAR isoform and a cofactor peptide. The binding of an agonist like this compound to the PPAR's ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of coactivators, initiating gene transcription.

Methodology:

  • Reagents and Materials:

    • Purified, recombinant PPARγ, PPARα, and PPARδ ligand-binding domains (LBDs).

    • A fluorescently labeled coactivator peptide (e.g., from the SRC/p160 family).

    • This compound and other reference compounds.

    • Assay buffer and microplates.

  • Procedure:

    • The PPAR-LBD is incubated with the fluorescently labeled coactivator peptide in the assay buffer.

    • Serial dilutions of this compound or a reference compound are added to the wells of the microplate.

    • The plate is incubated to allow for binding equilibrium to be reached.

    • The degree of cofactor recruitment is measured using a suitable detection method, such as Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization.

  • Data Analysis:

    • The signal is plotted against the logarithm of the compound concentration.

    • The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of a specific PPAR isoform within a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293, CHO) is cultured.

    • Cells are transiently transfected with two plasmids:

      • An expression vector containing the full-length sequence of a PPAR isoform (PPARγ, PPARα, or PPARδ).

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment:

    • After transfection, the cells are treated with various concentrations of this compound or a reference compound.

  • Reporter Gene Assay:

    • Following an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis:

    • The reporter gene activity is normalized to a control (e.g., total protein concentration or co-transfected control plasmid).

    • The normalized activity is plotted against the logarithm of the compound concentration to determine the EC50 value.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors are ligand-activated transcription factors that play a crucial role in regulating gene expression involved in lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARδ.

Upon binding to a ligand such as this compound, the receptor undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: A simplified diagram of the PPAR signaling pathway.

Experimental Workflow

The process of assessing the selectivity profile of a compound like this compound typically follows a structured workflow, beginning with primary screening and progressing to more detailed characterization.

Experimental_Workflow Experimental Workflow for PPAR Agonist Selectivity Profiling Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Binding Assay) Start->Primary_Screening Dose_Response Dose-Response Analysis (Cofactor Recruitment Assay) Primary_Screening->Dose_Response Cell_Based_Assay Cell-Based Transactivation Assay Dose_Response->Cell_Based_Assay Selectivity_Panel Selectivity Panel (Test against PPARα, PPARδ) Cell_Based_Assay->Selectivity_Panel Data_Analysis Data Analysis (EC50 Determination) Selectivity_Panel->Data_Analysis Conclusion Selectivity Profile Established Data_Analysis->Conclusion

Caption: A typical workflow for determining the selectivity of a PPAR agonist.

Safety Operating Guide

Proper Disposal of Edaglitazone in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of investigational compounds like edaglitazone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and compliance with federal and local regulations. This guide provides a step-by-step framework for the safe handling and disposal of this compound waste generated during research and development activities.

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical waste, including this compound, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative that every research facility establishes and maintains a comprehensive Chemical Hygiene Plan (CHP) that includes specific procedures for waste management. All laboratory personnel must be trained on these procedures to ensure safe and compliant disposal practices.[1]

Step-by-Step Disposal Procedures for this compound

The following procedures outline the recommended steps for the proper disposal of this compound from a research laboratory.

Waste Characterization and Segregation

The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as hazardous if it appears on the EPA's P- or U-lists of commercial chemical products or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3]

  • Action: Consult your institution's Environmental Health and Safety (EHS) department to determine the specific hazardous waste classification of this compound.

  • Procedure:

    • Pure, Unused this compound: Any amount of pure, unused this compound that is being discarded should be treated as a chemical waste.

    • Contaminated Materials: Items such as personal protective equipment (PPE), empty stock vials, and other lab consumables contaminated with this compound should be segregated as chemical waste.

    • Aqueous Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected as chemical waste.

Proper Waste Containment and Labeling

Proper containment and labeling are essential to prevent accidental exposure and ensure correct disposal.

  • Action: Use designated, compatible waste containers for all this compound waste streams.

  • Procedure:

    • Solid Waste: Collect solid this compound waste (e.g., powder, contaminated gloves, and plasticware) in a designated, leak-proof container with a secure lid.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and sealed container.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS department) and a full description of the contents, including the name "this compound" and its approximate concentration and quantity.

On-site Storage

Proper storage of hazardous waste is regulated and time-sensitive.

  • Action: Store this compound waste in a designated satellite accumulation area (SAA) within the laboratory.

  • Procedure:

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure containers are kept closed except when adding waste.

    • Do not accumulate more than 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Final Disposal

The final disposal of pharmaceutical waste must be handled by a licensed hazardous waste vendor.

  • Action: Arrange for the pickup and disposal of this compound waste through your institution's EHS department.

  • Procedure:

    • Your EHS department will coordinate with a certified waste management company for the transportation and ultimate disposal of the waste, which is typically done via incineration.

    • Maintain all documentation related to the waste disposal, including manifests, as required by regulations.

Quantitative Data Summary

No quantitative data regarding specific disposal metrics for this compound was identified in the search results. The disposal procedures are based on qualitative best practices for pharmaceutical waste management.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on established guidelines for the management of pharmaceutical waste in a laboratory setting.

This compound Disposal Workflow

Edaglitazone_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal generation This compound Waste Generation (Pure compound, contaminated labware, solutions) characterization Waste Characterization (Consult EHS - Hazardous vs. Non-Hazardous) generation->characterization segregation Segregate Waste Streams (Solid vs. Liquid) characterization->segregation containment Use Designated, Compatible Waste Containers segregation->containment labeling Label Containers Clearly ('Hazardous Waste', Contents, Date) containment->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for EHS Pickup storage->pickup disposal Incineration by Licensed Hazardous Waste Vendor pickup->disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Edaglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Edaglitazone, a potent and selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin contact.

Recommended PPE:

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-free. Consider double-gloving.Prevents direct skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 respirator or higher.Prevents inhalation of fine particles.
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.
Face Shield Recommended when splash potential exists.Provides an additional layer of facial protection.

Note: All PPE should be compliant with relevant standards such as those from the American National Standards Institute (ANSI) and the National Institute for Occupational Safety and Health (NIOSH).

II. Operational Plan: Handling Procedures

A systematic approach to handling this compound will minimize exposure risk.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., chemical fume hood) gather_ppe Assemble Required PPE prep_area->gather_ppe Then gather_mats Gather Materials (spatula, weigh paper, etc.) gather_ppe->gather_mats Then weigh Weigh this compound (in ventilated enclosure) gather_mats->weigh Proceed to dissolve Prepare Solution (if applicable) weigh->dissolve Then decontaminate Decontaminate Surfaces dissolve->decontaminate After Handling dispose_waste Dispose of Waste (see disposal plan) decontaminate->dispose_waste Then remove_ppe Remove PPE Correctly dispose_waste->remove_ppe Finally

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure, to contain any airborne particles.

    • Assemble all necessary PPE before handling the compound.

    • Gather all required equipment, such as spatulas, weigh paper, and solvent containers.

  • Weighing and Solution Preparation:

    • Handle the solid form of this compound within the designated ventilated area to minimize inhalation risk.

    • When preparing stock solutions, add the solvent to the vial containing the this compound powder slowly to avoid generating dust. This compound is soluble in DMSO.

    • Cap containers securely after use.

  • Storage:

    • Store this compound at +4°C in a tightly sealed container.

    • Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a designated, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (gloves, etc.) Remove carefully to avoid cross-contamination and dispose of in the designated hazardous waste stream.
Aqueous Waste Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.

Always follow your institution's specific guidelines for hazardous waste disposal. If in doubt, consult your Environmental Health and Safety (EHS) department.

IV. Emergency Procedures

In the event of an exposure, immediate and appropriate action is required.

Exposure Response Protocol:

cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact: Wash with soap & water exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Seek immediate medical attention exposure->ingestion seek_medical Seek Medical Attention (Bring SDS if available) skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report to Supervisor/EHS seek_medical->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.